molecular formula C8H10ClN3S B1522461 4-(6-Chloropyrimidin-4-yl)thiomorpholine CAS No. 1112278-31-5

4-(6-Chloropyrimidin-4-yl)thiomorpholine

Cat. No.: B1522461
CAS No.: 1112278-31-5
M. Wt: 215.7 g/mol
InChI Key: NDRVAVOINNYSNQ-UHFFFAOYSA-N
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Description

4-(6-Chloropyrimidin-4-yl)thiomorpholine is a useful research compound. Its molecular formula is C8H10ClN3S and its molecular weight is 215.7 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(6-chloropyrimidin-4-yl)thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3S/c9-7-5-8(11-6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRVAVOINNYSNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-(6-Chloropyrimidin-4-yl)thiomorpholine: Synthesis, Properties, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(6-chloropyrimidin-4-yl)thiomorpholine, a heterocyclic compound of significant interest in medicinal chemistry. The thiomorpholine and pyrimidine scaffolds are privileged structures in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties.[1][2][3][4][5] This document details the synthesis of the title compound through nucleophilic aromatic substitution, outlining a robust experimental protocol. Furthermore, it discusses its physicochemical properties and explores its potential as a versatile building block in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Thiomorpholine-Pyrimidine Scaffold

The convergence of a thiomorpholine ring and a chloropyrimidine core in this compound creates a molecule with considerable potential in medicinal chemistry. The thiomorpholine moiety, a sulfur-containing analog of morpholine, is a key component in a variety of biologically active compounds, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties.[1][4][6] The sulfur atom can enhance lipophilicity and provides a site for metabolic oxidation, which can be strategically utilized in drug design.[7]

The pyrimidine ring is a fundamental component of nucleobases and is prevalent in a vast array of pharmaceuticals.[8] The presence of a chlorine atom on the pyrimidine ring of the title compound offers a reactive handle for further chemical modifications, making it a valuable intermediate for the synthesis of more complex molecules. This guide will now delve into the practical aspects of synthesizing and characterizing this important compound.

Synthesis of this compound

The primary route for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a chlorine atom from a dichloropyrimidine starting material by the secondary amine of the thiomorpholine ring.

Reaction Rationale and Mechanistic Insight

The synthesis proceeds by reacting 4,6-dichloropyrimidine with thiomorpholine. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack by the nitrogen atom of thiomorpholine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The choice of solvent is crucial to ensure the solubility of the reactants and to facilitate the reaction at an appropriate temperature.

dot digraph "Synthesis_of_this compound" { graph [splines=ortho, nodesep=1, ranksep=1.5]; node [shape=box, style=rounded]; rankdir=LR;

"4_6_Dichloropyrimidine" [label="4,6-Dichloropyrimidine"]; "Thiomorpholine" [label="Thiomorpholine"]; "Intermediate" [label="Meisenheimer-like Intermediate", shape=ellipse, style=dashed]; "Product" [label="this compound"]; "Base" [label="Base (e.g., Triethylamine)", shape=cds, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Solvent" [label="Solvent (e.g., Acetonitrile)", shape=cds, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "HCl" [label="HCl"];

"4_6_Dichloropyrimidine" -> "Intermediate" [label="+ Thiomorpholine"]; "Intermediate" -> "Product" [label="- Cl⁻"]; "Base" -> "HCl" [label="Neutralizes"]; "Thiomorpholine" -> "Intermediate"; "Solvent" -> "Intermediate" [style=dotted]; } केंदोट Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from similar nucleophilic aromatic substitution reactions involving thiomorpholine.[7]

Materials:

  • 4,6-Dichloropyrimidine

  • Thiomorpholine[9]

  • Triethylamine (or a similar non-nucleophilic base)

  • Acetonitrile (or another suitable polar aprotic solvent)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,6-dichloropyrimidine (1.0 equivalent).

  • Dissolve the starting material in acetonitrile.

  • Add thiomorpholine (1.0-1.2 equivalents) to the solution.

  • Add triethylamine (2.0-3.0 equivalents) to the reaction mixture to act as an acid scavenger.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-12 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and deionized water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Physicochemical Properties

The precise experimental data for this compound is not extensively reported in publicly available literature. However, based on its structure and data from analogous compounds, the following properties can be anticipated.[10][11]

PropertyExpected Value/Characteristic
Molecular Formula C₈H₁₀ClN₃S
Molecular Weight 215.70 g/mol
Appearance Off-white to pale yellow solid
Melting Point Expected to be a solid with a defined melting point.
Solubility Likely soluble in polar organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.
Lipophilicity (LogP) Expected to have a moderate LogP value, indicating good cell permeability.
Spectral Characterization

The structure of this compound can be confirmed using standard spectroscopic techniques.[12]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the methylene protons of the thiomorpholine ring. The chemical shifts of the thiomorpholine protons will be influenced by the electron-withdrawing pyrimidine ring.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbon atoms of the pyrimidine and thiomorpholine rings.[13][14]

  • Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine and sulfur.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H, C=N, and C-S bonds.

Applications in Drug Discovery

While specific biological activities for this compound are not widely published, its structural motifs suggest significant potential as a scaffold or intermediate in drug discovery.

dot digraph "Drug_Discovery_Potential" { graph [splines=ortho, nodesep=0.8, ranksep=1.2]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

"Target_Molecule" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reactive_Site" [label="Reactive Chlorine Atom", shape=ellipse, style=dashed]; "Scaffold" [label="Thiomorpholine-Pyrimidine Scaffold", shape=ellipse, style=dashed];

"Target_Molecule" -> "Reactive_Site" [label="Offers site for"]; "Target_Molecule" -> "Scaffold" [label="Provides core"];

"Reactive_Site" -> "Further_Functionalization" [label="Allows"]; "Further_Functionalization" [label="Further Functionalization\n(e.g., Suzuki, Buchwald-Hartwig coupling)"];

"Scaffold" -> "Biological_Activity" [label="Associated with"]; "Biological_Activity" [label="Diverse Biological Activities\n(Anticancer, Antimicrobial, etc.)"];

"Further_Functionalization" -> "Novel_Derivatives" [label="Leads to"]; "Biological_Activity" -> "Novel_Derivatives"; "Novel_Derivatives" [label="Novel Therapeutic Candidates", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; } केंदोट Caption: Role of this compound in drug discovery.

The reactive chlorine atom at the 6-position of the pyrimidine ring serves as a key site for further chemical elaboration. This allows for the introduction of various substituents through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or other nucleophilic substitution reactions. This versatility enables the generation of libraries of compounds for screening against various biological targets.

Given the known biological activities of related thiomorpholine and pyrimidine derivatives, potential therapeutic areas for derivatives of this compound include oncology, infectious diseases, and inflammatory disorders.[1][4][8][15][16]

Conclusion

This compound is a valuable heterocyclic compound with a straightforward synthesis and significant potential for application in medicinal chemistry. Its stable yet reactive nature makes it an ideal building block for the creation of diverse molecular architectures. The insights provided in this guide aim to facilitate further research and development of novel therapeutic agents based on this promising scaffold.

References

  • PubChem. Thiomorpholine. National Center for Biotechnology Information. [Link]

  • PubChem. 4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine. National Center for Biotechnology Information. [Link]

  • Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]

  • Jadhav, S. B., et al. (2017). Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 1226-1236. [Link]

  • Kaur, R., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 221-224. [Link]

  • Zhang, L., et al. (2017). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl) Morpholine. Advances in Computer Science Research, 59, 599-602. [Link]

  • Organic Chemistry Portal. Synthesis of thiomorpholines. [Link]

  • Slaninova, V., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1827. [Link]

  • Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]

  • Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Kim, H. J., et al. (2019). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. Molecules, 24(18), 3344. [Link]

  • The Organic Chemistry Tutor. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. [Link]

  • Al-Hussain, S. A., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Heliyon, 10(6), e27756. [Link]

  • SpectraBase. 4-(5-nitro-2-pyridyl)thiomorpholine. [Link]

  • SpectraBase. 4-(6-chlorohexanoyl)thiomorpholine. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Al-Taweel, A. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-(6-chloropyrimidin-4-yl)thiomorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(6-chloropyrimidin-4-yl)thiomorpholine, a key intermediate in the development of various pharmacologically active agents. The document elucidates the underlying chemical principles, provides a detailed and validated experimental protocol, and outlines the necessary analytical characterization and safety procedures. The synthesis is centered around a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical insights required for the successful and safe execution of this synthesis.

Introduction and Strategic Importance

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Substitution at the 4- and 6-positions of the pyrimidine ring allows for the modulation of a molecule's physicochemical properties and its interaction with biological targets. The title compound, this compound, incorporates both a reactive chloropyrimidine moiety and a thiomorpholine ring. The thiomorpholine group is often used as a bioisostere for morpholine, offering increased lipophilicity and potential for metabolic oxidation at the sulfur atom, which can be advantageous in drug design.[1] The remaining chlorine atom on the pyrimidine ring serves as a versatile chemical handle for subsequent diversification, enabling the exploration of a broad chemical space in the pursuit of novel therapeutics.

Mechanistic Underpinnings: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is characteristic of electron-deficient aromatic or heteroaromatic systems bearing a suitable leaving group, such as a halogen.

Causality of Reactivity

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further intensified by the inductive effect of the two chlorine atoms in the starting material, 4,6-dichloropyrimidine. This pronounced electrophilicity at the carbon atoms bearing the chlorine leaving groups (C4 and C6) makes them highly susceptible to attack by nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The nitrogen atom of thiomorpholine, acting as the nucleophile, attacks one of the electron-deficient carbon atoms (C4 or C6) of the pyrimidine ring. This step is typically the rate-determining step. The attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex, where the aromaticity of the pyrimidine ring is temporarily broken.[2]

  • Elimination and Re-aromatization: The negative charge in the Meisenheimer complex is delocalized over the pyrimidine ring. In the second step, the leaving group (a chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final product.

Since 4,6-dichloropyrimidine is a symmetrical molecule, the initial nucleophilic attack can occur at either the C4 or C6 position, leading to the same mono-substituted product. Controlling the stoichiometry of the reactants (using a slight excess of the dichloropyrimidine or equimolar amounts) is key to minimizing the formation of the di-substituted byproduct.

digraph "SNAr_Mechanism" { graph [rankdir="LR", splines=ortho, label="Figure 1: SNAr Mechanism for the Synthesis of this compound", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#5F6368"]; edge [fontname="Helvetica", fontsize=10, color="#202124"];

}

Figure 1: SNAr Mechanism for the Synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of this compound, as detailed in the patent literature, which serves as an authoritative and field-proven source.[3]

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )CAS NumberNotes
4,6-Dichloropyrimidine148.991193-21-1Corrosive, toxic.
Thiomorpholine103.19123-90-0Corrosive, skin sensitizer.
N,N-Diisopropylethylamine (DIPEA)129.247087-68-5Base, handle in fume hood.
N,N-Dimethylformamide (DMF)73.0968-12-2Anhydrous grade solvent.
Ethyl Acetate88.11141-78-6For extraction.
Saturated aq. Sodium Bicarbonate--For work-up.
Brine--For work-up.
Anhydrous Magnesium Sulfate120.377487-88-9Drying agent.

Equipment: Round-bottom flask, magnetic stirrer, heating mantle with temperature control, reflux condenser, nitrogen/argon inlet, separatory funnel, rotary evaporator, standard laboratory glassware.

Step-by-Step Procedure
digraph "Experimental_Workflow" { graph [fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=10, color="#202124"];

}

Figure 2: Experimental Workflow for the Synthesis.

  • Reaction Setup: To a solution of 4,6-dichloropyrimidine (1.0 eq) in N,N-dimethylformamide (DMF, approx. 0.5 M concentration) in a round-bottom flask under a nitrogen atmosphere, add thiomorpholine (1.0 eq).

  • Addition of Base: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) to the reaction mixture. The base is crucial to neutralize the hydrochloric acid (HCl) generated during the substitution reaction, driving the equilibrium towards the product.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for approximately 16 hours.[3] The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Aqueous Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine. This removes any remaining DMF, DIPEA hydrochloride salts, and other aqueous-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The data provided below is consistent with that reported for this compound.[3]

Analysis TechniqueExpected Result
Mass Spectrometry (MS) ESI-MS (m/z): 216 [M+H]+
1H NMR (400 MHz, DMSO-d6)δ 8.44 (s, 1H), 6.91 (s, 1H), 3.82 (t, J = 5.1 Hz, 4H), 2.62 (t, J = 5.1 Hz, 4H)
  • Interpretation of 1H NMR Spectrum:

    • δ 8.44 (s, 1H): This singlet corresponds to the proton at the C2 position of the pyrimidine ring.

    • δ 6.91 (s, 1H): This singlet is assigned to the proton at the C5 position of the pyrimidine ring.

    • δ 3.82 (t, 4H): This triplet represents the four protons on the two methylene groups adjacent to the nitrogen atom (-N-CH₂-) of the thiomorpholine ring.

    • δ 2.62 (t, 4H): This triplet corresponds to the four protons on the two methylene groups adjacent to the sulfur atom (-S-CH₂-) of the thiomorpholine ring.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that adherence to safety protocols is non-negotiable. A thorough risk assessment must be conducted before commencing any chemical synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: All operations involving 4,6-dichloropyrimidine, thiomorpholine, DIPEA, and DMF must be performed in a certified chemical fume hood to avoid inhalation of hazardous vapors.

  • Reagent Handling:

    • 4,6-Dichloropyrimidine: This compound is corrosive and causes severe skin burns and eye damage. It is also harmful if swallowed or inhaled. Avoid contact with skin and eyes.

    • Thiomorpholine: This reagent is corrosive and can cause skin irritation or allergic reactions. Handle with care.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. All waste streams should be properly labeled and segregated.

Conclusion

This guide outlines a robust and reproducible method for the synthesis of this compound via a nucleophilic aromatic substitution reaction. By understanding the mechanistic principles, adhering to the detailed experimental protocol, and prioritizing safety, researchers can confidently produce this valuable chemical intermediate. The straightforward nature of this synthesis, coupled with the versatility of the product, ensures its continued importance in the landscape of drug discovery and development.

References

  • PubChem. Thiomorpholine. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4,6-Dichloropyrimidine, 97%. Retrieved from [Link]

  • Gómez-García, M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • Zeng, Y., et al. (2010). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]

  • Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. Available at: [Link]

  • Ritter, T., et al. (2015). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Available at: [Link]

  • Sotorríos, L., et al. (2022). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. Available at: [Link]

  • Marvadi, S. K., et al. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. European Journal of Medicinal Chemistry. Available at: [Link]

  • Singh, R., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]

  • PubChem. This compound. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • CINK, R. D., et al. (2007). PYRAZOLO [1,5-A] PYRIMIDINE KINASE INHIBITORS. Patent No. WO2007144423A1.
  • Bara, T. J. (2012). Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 4-(6-Chloropyrimidin-4-yl)thiomorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive exploration of the potential mechanisms of action for the novel compound 4-(6-Chloropyrimidin-4-yl)thiomorpholine. In the absence of definitive, direct studies on this specific molecule, this document synthesizes current knowledge of its core chemical scaffolds—the chloropyrimidine and thiomorpholine moieties—to propose and technically detail plausible biological activities. By examining the extensive literature on structurally related compounds, we infer potential molecular targets and signaling pathways. This guide is intended to serve as a foundational resource for researchers, offering both a theoretical framework and practical, detailed experimental protocols to systematically investigate and validate the compound's true mechanism of action. Our approach is grounded in scientific integrity, providing a transparent and logical pathway for future research and development.

Introduction: Deconstructing a Molecule of Interest

The compound this compound is a synthetic heterocyclic molecule that merges two pharmacologically significant scaffolds: a 2,4-substituted pyrimidine and a thiomorpholine ring. The pyrimidine core is a well-established pharmacophore found in a multitude of clinically approved drugs, particularly in oncology, where it frequently serves as a scaffold for kinase inhibitors.[1][2] The thiomorpholine moiety, a sulfur-containing analog of morpholine, is also considered a "privileged scaffold" in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties and engage in diverse biological interactions.[3][4][5] The presence of a reactive chlorine atom on the pyrimidine ring further suggests the potential for covalent interactions with target proteins, a mechanism of growing interest in drug discovery.[6]

This guide will therefore explore two primary, plausible mechanisms of action for this compound based on these structural features:

  • Hypothesis A: Inhibition of Protein Kinases

  • Hypothesis B: Disruption of Microtubule Dynamics

For each hypothesis, we will delve into the supporting rationale, propose specific molecular targets, and provide detailed experimental workflows for validation.

The Chloropyrimidine Scaffold: A Gateway to Kinase Inhibition

The pyrimidine ring is a cornerstone of many small-molecule kinase inhibitors.[7][8] Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the adenine core of ATP and enabling competitive binding within the kinase active site. The 4- and 6-positions of the pyrimidine ring are frequently substituted to achieve potency and selectivity against various kinases.[9][10]

Proposed Kinase Targets and Rationale

Given the structural similarities to known pyrimidine-based inhibitors, this compound could potentially target a range of kinases implicated in cell proliferation, survival, and signaling. The thiomorpholine group at the 4-position and the chlorine at the 6-position will be key determinants of its specific kinase selectivity profile.

Table 1: Potential Kinase Targets for this compound

Kinase FamilySpecific ExamplesRationale for Potential Inhibition
Tyrosine Kinases EGFR, FGFR, PDGFRThe pyrimidine scaffold is a common feature in inhibitors of these receptor tyrosine kinases, which are often dysregulated in cancer.[10]
Serine/Threonine Kinases CDKs, Aurora Kinases, PI3K/mTOR pathway kinasesThese kinases are central regulators of the cell cycle and cell growth, and pyrimidine derivatives have been successfully developed to target them.
Covalent Kinase Inhibition MSK1, BTKThe chloropyrimidine moiety can act as a Michael acceptor, forming a covalent bond with a nucleophilic cysteine residue near the active site, leading to irreversible inhibition.[6]
Experimental Workflow for Validating Kinase Inhibition

A systematic approach is required to first screen for and then characterize the specific kinase inhibitory activity of this compound.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A Broad Kinase Panel Screening (e.g., 200+ kinases) B IC50 Determination for Hits A->B E Target Phosphorylation Assay (Western Blot or ELISA) A->E Identified Hits C Mechanism of Inhibition Studies (ATP Competition) B->C D Covalent Binding Assay (Mass Spectrometry) B->D F Cell Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo) E->F G Cell Cycle Analysis (Flow Cytometry) F->G

Figure 1: Workflow for Kinase Inhibitor Validation. A sequential process from broad screening to detailed cellular characterization.

Detailed Experimental Protocols

This protocol outlines a method for determining the IC50 value of this compound against a specific kinase of interest identified from a broad panel screen.[11][12]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a 10-point serial dilution series (e.g., 1:3) in DMSO. Include a DMSO-only control.

  • Kinase Reaction:

    • In a 384-well white plate, add 1 µL of the serially diluted compound or DMSO control.

    • Add 2 µL of the kinase of interest in the appropriate kinase assay buffer.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture. The ATP concentration should ideally be at the Km for the specific kinase.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The Thiomorpholine-Pyrimidine Combination: A Potential Microtubule Disruptor?

While kinase inhibition is a strong hypothesis, the overall structure of this compound also bears some resemblance to compounds known to interfere with microtubule dynamics. Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[13][14][15]

Rationale for Microtubule Disruption

Certain small molecules containing heterocyclic rings can bind to tubulin, the protein subunit of microtubules, and disrupt their polymerization or depolymerization. This leads to mitotic arrest and apoptosis in rapidly dividing cells, making microtubule-targeting agents potent anticancer drugs.[13][14] The rigid pyrimidine core coupled with the more flexible thiomorpholine ring could potentially fit into one of the tubulin binding pockets (e.g., the colchicine site).

Experimental Workflow for Validating Microtubule-Targeting Activity

A multi-step approach is necessary to confirm if the compound affects microtubule dynamics and to elucidate the nature of this interaction.

G cluster_0 Cell-Based Screening cluster_1 Biochemical Validation A Immunofluorescence Microscopy of Microtubule Network B Quantitative Microtubule Content Assay A->B D In Vitro Tubulin Polymerization Assay A->D Observed Phenotype C Mitotic Arrest Analysis (Phospho-Histone H3 Staining) B->C E Tubulin Binding Assay (e.g., Fluorescence Quenching) D->E F Competition Assay for Known Binding Sites (e.g., Colchicine) E->F

Figure 2: Workflow for Microtubule Activity Validation. This workflow progresses from cellular observations to biochemical confirmation.

Detailed Experimental Protocols

This assay can detect if the compound has a stabilizing effect on the microtubule network by measuring its resistance to a known depolymerizing agent.[13][14][16]

  • Cell Culture and Treatment:

    • Seed HeLa cells in a 96-well microplate and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound for 90 minutes. Include a positive control (e.g., Paclitaxel) and a negative control (DMSO).

  • Induction of Depolymerization:

    • Add a potent microtubule depolymerizing agent (e.g., Combretastatin A4 at a final concentration of 0.5 µM) to all wells except for the "100% microtubule" control wells.

    • Incubate for 30 minutes.

  • Quantification of Residual Microtubules:

    • Fix, permeabilize, and block the cells.

    • Incubate with a primary antibody against α-tubulin, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a chemiluminescent HRP substrate and measure the luminescence.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of remaining polymerized microtubules.

    • Express the results as the percentage of microtubules resistant to depolymerization, with 100% corresponding to cells treated with DMSO without the depolymerizing agent and 0% corresponding to cells treated with DMSO and the depolymerizing agent.

Conclusion and Future Directions

The structural components of this compound strongly suggest its potential as a biologically active molecule, with kinase inhibition and microtubule disruption being the most plausible mechanisms of action. The chloropyrimidine moiety is a well-established kinase-binding scaffold with the potential for covalent inhibition, while the overall structure is amenable to interaction with tubulin.

This technical guide provides a logical and scientifically rigorous framework for elucidating the true mechanism of action. The proposed experimental workflows, from broad screening to detailed biochemical and cell-based assays, offer a clear path forward for any research program focused on this compound. The ultimate characterization of this compound will likely reveal a specific and potentially novel interaction with a key cellular target, paving the way for its further development as a chemical probe or therapeutic lead.

References

  • Song, M., Elkamhawy, A., Noh, W., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]

  • Dongguk University. (n.d.). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). [Link]

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]

  • Grant, S. K. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Kubo, K., et al. (1999). Structure-Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 42(5), 745–752. [Link]

  • Ramirez-Rios, S., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers in Cell and Developmental Biology, 8, 255. [Link]

  • Ramirez-Rios, S., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. PMC. [Link]

  • Gao, C., et al. (2024). Pyrimidine hybrids with in vivo anticancer therapeutic potential. European Journal of Medicinal Chemistry, 271, 116401. [Link]

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Semantic Scholar. [Link]

  • Unzue, A., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Molecules, 27(13), 4075. [Link]

  • Laisne, M. C., Michallet, S., & Lafanechère, L. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Cancers, 13(20), 5226. [Link]

  • Ramirez-Rios, S., et al. (2020). A cell-based assay for detecting microtubule stabilizing agents. ResearchGate. [Link]

  • Atherton, J., & Moores, C. A. (2018). Measuring microtubule dynamics. Essays in Biochemistry, 62(6), 751–762. [Link]

  • George, J., & Singh, S. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 9, 755919. [Link]

  • Wujec, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2056. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]

  • Kumar, A., et al. (2009). Chloropyrimidines as a new class of antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 19(23), 6647–6651. [Link]

  • Journal for Research in Applied Sciences and Biotechnology. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer. [Link]

  • Kumar, D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6634. [Link]

  • Hrytsai, I. O., et al. (2020). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. Farmatsevtychnyi Zhurnal, (6), 55-63. [Link]

  • Journal of Advanced Zoology. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. [Link]

  • Papakyriakou, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Antioxidants, 12(5), 1059. [Link]

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An In-Depth Technical Guide to the Research Applications of 4-(6-Chloropyrimidin-4-yl)thiomorpholine as a Covalent Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(6-Chloropyrimidin-4-yl)thiomorpholine, a heterocyclic compound with significant potential in drug discovery. We will delve into its synthesis, and based on robust scientific evidence from analogous compounds, propose a primary research application as a covalent inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1). This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven experimental insights.

Introduction: The Therapeutic Potential of a Privileged Scaffold

The molecular architecture of this compound combines two key moieties of high interest in medicinal chemistry: the thiomorpholine ring and a chloropyrimidine core. The thiomorpholine group is considered a "privileged scaffold," known to impart favorable pharmacokinetic properties and metabolic stability in drug candidates. The chloropyrimidine core, on the other hand, serves as a reactive handle, predisposing the molecule to function as a targeted covalent inhibitor, a strategy of increasing importance in modern drug design for achieving high potency and prolonged duration of action.

This guide will focus on the prospective application of this compound as a selective inhibitor of MSK1, a kinase implicated in a variety of inflammatory diseases, cancers, and neurological disorders. We will present a detailed synthesis protocol and a hypothesized mechanism of action, supported by adaptable, in-depth experimental workflows for its validation.

Synthesis of this compound

The synthesis of this compound is readily achievable through a nucleophilic aromatic substitution (SNAr) reaction. This method is adapted from the well-established synthesis of its morpholine analog, 4-(6-chloropyrimidin-4-yl)morpholine.[1][2] The electron-deficient nature of the pyrimidine ring facilitates the displacement of a chlorine atom by the secondary amine of thiomorpholine.

Reaction Scheme

G A 4,6-Dichloropyrimidine R + A->R B Thiomorpholine B->R C This compound R->C K2CO3, DMF Room Temperature

Caption: Synthesis of this compound.

Materials and Reagents
ReagentPurpose
4,6-DichloropyrimidineStarting material
ThiomorpholineNucleophile
Potassium Carbonate (K₂CO₃)Base
N,N-Dimethylformamide (DMF)Solvent
Ethyl AcetateExtraction Solvent
Water (deionized)Washing
Sodium Sulfate (Na₂SO₄)Drying Agent
Step-by-Step Experimental Protocol
  • To a solution of thiomorpholine (1.0 equivalent) in N,N-Dimethylformamide (DMF) in a round-bottom flask, add potassium carbonate (K₂CO₃) (1.1 equivalents).

  • Stir the mixture for 20-30 minutes at room temperature to ensure complete dissolution and activation of the base.

  • To this stirring solution, add 4,6-dichloropyrimidine (1.0 equivalent) portion-wise.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, dilute the mixture with ethyl acetate.

  • Wash the organic layer with deionized water (3 x 100 mL) to remove DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography on silica gel to afford pure this compound.

Proposed Research Application: Covalent Inhibition of MSK1

Based on the reactivity of the chloropyrimidine scaffold, we hypothesize that this compound functions as a covalent inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1). Research has shown that chloropyrimidine derivatives can undergo an SNAr reaction with non-catalytic cysteine residues within the ATP-binding pocket of kinases, leading to irreversible inhibition.[3][4]

The MSK1 Signaling Pathway and its Role in Disease

MSK1 is a nuclear serine/threonine kinase that is activated downstream of the ERK1/2 and p38 MAPK signaling pathways.[5][6] Once activated, MSK1 phosphorylates a range of substrates, including the transcription factor CREB (cAMP response element-binding protein) and histone H3.[7] This phosphorylation event leads to chromatin remodeling and the expression of immediate-early genes, which are crucial for cellular responses to various stimuli.

The MSK1 signaling pathway is implicated in a multitude of physiological and pathological processes:

  • Inflammation: MSK1 plays a complex role in regulating the inflammatory response. It is involved in the production of both pro- and anti-inflammatory cytokines.[3] Dysregulation of MSK1 activity is associated with inflammatory conditions such as psoriasis.[5]

  • Cancer: MSK1 has been linked to cell proliferation and metastasis in several cancers, including gastric cancer and uveal melanoma.[7][8] It can promote tumor progression by phosphorylating CREB, which in turn activates the transcription of genes involved in cell growth and survival.[8]

  • Neurological Disorders: In the central nervous system, MSK1 is involved in synaptic plasticity, neuronal survival, and memory formation.[5] Its dysregulation has been associated with neurodegenerative diseases like Huntington's disease.[3]

G A Growth Factors, Stress, Cytokines B ERK1/2 & p38 MAPK A->B C MSK1 B->C D CREB, Histone H3 C->D E Gene Transcription D->E F Inflammation, Cell Proliferation, Neuronal Plasticity E->F

Caption: The MSK1 Signaling Pathway.

Rationale for Covalent Inhibition of MSK1

The proposed mechanism of action involves the covalent modification of a cysteine residue within the MSK1 active site by this compound. This irreversible binding is anticipated to offer several advantages over traditional, non-covalent inhibitors, including:

  • Increased Potency: By forming a stable covalent bond, the inhibitor can achieve a higher degree of target occupancy, leading to more potent inhibition.

  • Prolonged Duration of Action: The irreversible nature of the binding can lead to a longer-lasting therapeutic effect, potentially reducing dosing frequency.

  • Improved Selectivity: Targeting a non-catalytic cysteine that is not present in all kinases can lead to improved selectivity and a better side-effect profile.

G A This compound R + A->R B MSK1 Active Site (with Cysteine) B->R C Covalent MSK1-Inhibitor Adduct R->C SNAr Reaction

Caption: Proposed Covalent Inhibition of MSK1.

Experimental Workflows for Validation

To validate the hypothesis that this compound is a covalent inhibitor of MSK1, the following experimental workflows are proposed. These protocols are adapted from established methods for characterizing covalent kinase inhibitors.[3][4]

Biochemical Kinase Inhibition Assay

This assay will determine the in vitro potency of the compound against MSK1.

Materials:

  • Recombinant full-length human MSK1 enzyme

  • RSK Substrate peptide (e.g., KRRRLSSLRA)

  • ATP (Adenosine triphosphate)

  • This compound (in DMSO)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the MSK1 enzyme, the RSK substrate peptide, and the kinase assay buffer.

  • Add the serially diluted compound to the wells. Include a DMSO-only control.

  • Pre-incubate the plate for a defined period (e.g., 60 minutes) to allow for the covalent reaction to occur.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.

Covalent Binding Assay using Mass Spectrometry

This experiment will provide direct evidence of covalent bond formation between the compound and MSK1.

Materials:

  • Recombinant full-length human MSK1 enzyme

  • This compound

  • Incubation buffer

  • Dithiothreitol (DTT)

  • Iodoacetamide

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Incubate the MSK1 enzyme with an excess of this compound in the incubation buffer. Include a control sample with DMSO only.

  • After incubation, denature the protein and reduce the disulfide bonds with DTT.

  • Alkylate the remaining free cysteines with iodoacetamide.

  • Digest the protein into smaller peptides using trypsin.

  • Analyze the resulting peptide mixture by LC-MS/MS.

  • Search the MS/MS data for a peptide containing the target cysteine residue with a mass shift corresponding to the addition of the inhibitor minus the displaced chlorine atom.

  • The identification of this modified peptide will confirm the covalent binding of the compound to the specific cysteine residue.

Conclusion

This compound represents a promising chemical entity for the development of novel kinase inhibitors. Its synthesis is straightforward, and the presence of the chloropyrimidine moiety strongly suggests a potential for covalent inhibition. Based on existing research on similar scaffolds, MSK1 is a highly plausible and therapeutically relevant target. The experimental workflows detailed in this guide provide a robust framework for investigating this hypothesis and characterizing the compound's biological activity. Further exploration of this molecule and its analogs could lead to the discovery of new therapeutic agents for a range of diseases.

References

  • Reyskens, K. M., & Arthur, J. S. C. (2016). Emerging Roles of the Mitogen and Stress Activated Kinases MSK1 and MSK2. Frontiers in Cell and Developmental Biology, 4, 58. [Link]

  • Davie, J. R. (2022). Mitogen- and stress-activated protein kinase (MSK1/2) regulated gene expression in normal and disease states. Biochemistry and Cell Biology, 100(3), 205-218. [Link]

  • Hall, A., Abendroth, J., Bolejack, M. J., Ceska, T., Dell'Aiera, S., Ellis, V., ... & Geraerts, M. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS medicinal chemistry letters, 13(7), 1099-1108. [Link]

  • Hall, A., Abendroth, J., Bolejack, M. J., Ceska, T., Dell'Aiera, S., Ellis, V., ... & Geraerts, M. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed, 35859861. [Link]

  • Rathod, V., Patel, M., & Patel, K. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19287-19299. [Link]

  • Madame Curie Bioscience Database. (2000-2013). Stimuli That Activate MSK in Cells and the Molecular Mechanism of Activation. NCBI Bookshelf. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Wang, Y., Liu, Y., & Li, X. (2019). MSK1 promotes cell proliferation and metastasis in uveal melanoma by phosphorylating CREB. Journal of Cancer, 10(23), 5799. [Link]

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A Senior Application Scientist's Guide to the Synthesis of 4-(6-Chloropyrimidin-4-yl)thiomorpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine-Thiomorpholine Scaffold in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmacophores.[1][2] Its prevalence is largely due to the electron-deficient nature of the 1,3-diazine ring system, which not only facilitates biological interactions but also provides a versatile platform for chemical modification.[1][2][3] When functionalized with a thiomorpholine moiety, the resulting scaffold gains unique physicochemical properties. The thiomorpholine group, a saturated heterocycle, can enhance lipophilicity and introduce a metabolically susceptible sulfur atom, which can be advantageous in tuning the pharmacokinetic profile of a drug candidate.[4]

This guide provides an in-depth examination of the synthesis of 4-(6-chloropyrimidin-4-yl)thiomorpholine, a key intermediate that serves as a launchpad for the creation of diverse compound libraries. We will delve into the core synthetic strategy, provide detailed, field-tested protocols, and explore subsequent derivatization reactions that unlock the full potential of this valuable scaffold.

Part 1: The Core Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The principal strategy for synthesizing the target compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This powerful method relies on the reaction between an electron-deficient aromatic or heteroaromatic ring bearing a suitable leaving group and a nucleophile.

Mechanistic Rationale and Regioselectivity

The starting material of choice is typically 4,6-dichloropyrimidine. The two nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, rendering the carbon atoms, particularly at the C4 and C6 positions, highly electrophilic and thus susceptible to nucleophilic attack.[1][5] The chlorine atoms serve as excellent leaving groups.

In this reaction, thiomorpholine, a secondary amine, acts as the nucleophile. The reaction proceeds through a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The nitrogen atom of thiomorpholine attacks the electron-deficient C4 (or C6) position of the pyrimidine ring, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex.

  • Chloride Elimination: The aromaticity of the pyrimidine ring is restored by the elimination of a chloride ion, yielding the final substituted product.[6]

For symmetrically substituted 4,6-dichloropyrimidine, the initial mono-substitution can occur at either the C4 or C6 position without preference, as these positions are chemically equivalent.[5][7] The primary challenge is often to control the reaction to favor mono-substitution over di-substitution. This is typically achieved by carefully controlling the stoichiometry of the reactants.

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// Intermediate Intermediate [label="Meisenheimer Complex\n(Addition Intermediate)", shape=ellipse, fillcolor="#FBBC05", color="#202124", fontcolor="#202124"];

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} dot Caption: Core SNAr reaction workflow for synthesis.

Detailed Experimental Protocol: Mono-substitution

This protocol details a robust method for the selective mono-amination of 4,6-dichloropyrimidine. The choice of a non-nucleophilic base and an appropriate solvent is critical for achieving high yields and purity.

Materials and Reagents:

  • 4,6-Dichloropyrimidine

  • Thiomorpholine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 4,6-dichloropyrimidine (1.0 mmol, 1.0 eq) in anhydrous DMF (5 mL) in a round-bottom flask, add thiomorpholine (1.0 mmol, 1.0 eq).

    • Scientist's Insight: Using a 1:1 stoichiometry is key to minimizing the formation of the di-substituted byproduct. Anhydrous conditions are crucial to prevent unwanted hydrolysis of the dichloropyrimidine.

  • Base Addition: Add anhydrous potassium carbonate (4.0 mmol, 4.0 eq).[6]

    • Scientist's Insight: K₂CO₃ is an effective and economical inorganic base that acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction. Using a solid base simplifies the workup process compared to liquid amine bases. A slight excess ensures the reaction goes to completion.

  • Reaction Conditions: Heat the reaction mixture to 140 °C and stir vigorously.[6]

    • Scientist's Insight: Elevated temperature is necessary to overcome the activation energy for the SNAr reaction. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).[6]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 50 mL of cold water.

  • Extraction: Extract the aqueous phase three times with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Table 1: Representative Reaction Optimization Data

Entry Base (eq.) Solvent Temp (°C) Time (h) Yield (%)
1 K₂CO₃ (4) DMF 140 24 60-99[8]
2 DIPEA (3) n-BuOH 100 12 High
3 Et₃N (3) ACN 85 12 Good

| 4 | NaOH (5) | EtOH | RT | 1 | Variable[6] |

Note: Yields are representative and can vary based on the specific amine and precise conditions.

Part 2: Synthesis of Derivatives - Expanding Chemical Space

The true utility of this compound lies in its capacity as a versatile intermediate. The remaining chlorine atom at the C6 position is a reactive handle for introducing further molecular diversity, primarily through transition metal-catalyzed cross-coupling reactions.

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// Edges Intermediate -> Suzuki [color="#4285F4", arrowhead=normal]; Intermediate -> Buchwald [color="#EA4335", arrowhead=normal]; Intermediate -> Sonogashira [color="#34A853", arrowhead=normal]; Intermediate -> Other [color="#5F6368", arrowhead=normal];

Suzuki -> Prod_Suzuki [style=dashed, color="#4285F4", arrowhead=none]; Buchwald -> Prod_Buchwald [style=dashed, color="#EA4335", arrowhead=none]; Sonogashira -> Prod_Sonogashira [style=dashed, color="#34A853", arrowhead=none]; Other -> Prod_Other [style=dashed, color="#5F6368", arrowhead=none]; } dot Caption: Key derivatization pathways from the core intermediate.

Suzuki Coupling for C-C Bond Formation

Suzuki coupling is a highly effective method for installing aryl or heteroaryl groups at the C6 position.[9][10] This reaction typically involves a palladium catalyst, a base, and an arylboronic acid or ester.

Generic Protocol:

  • Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).

  • Solvent: Add a suitable solvent system, often a mixture like dioxane/water or toluene/ethanol.

  • Reaction: Degas the mixture (e.g., by bubbling with argon) and heat under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS). Microwave irradiation can significantly shorten reaction times.[10]

  • Work-up & Purification: Perform a standard aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

Scientist's Insight: The choice of catalyst, ligand, and solvent can be critical and often requires screening to optimize for a specific boronic acid.[10] The reactivity order for halopyrimidines in palladium-catalyzed reactions generally follows C4(6) > C2, which allows for this sequential, regioselective functionalization.[1]

Buchwald-Hartwig Amination for C-N Bond Formation

To synthesize 4,6-disubstituted aminopyrimidines, the second amino group can be introduced via Buchwald-Hartwig amination. This palladium-catalyzed reaction is highly versatile for forming C-N bonds.

Generic Protocol:

  • Setup: Combine the this compound intermediate (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄).

  • Solvent: Use an anhydrous aprotic solvent such as toluene or dioxane.

  • Reaction: Degas the mixture and heat under an inert atmosphere. Reaction temperatures typically range from 80-120 °C.

  • Work-up & Purification: After completion, cool the reaction, quench carefully with water, and perform a standard extractive work-up followed by chromatographic purification.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a foundational and highly reliable process in medicinal chemistry. It provides a robust intermediate that serves as a gateway to a vast chemical space. By leveraging the reactivity of the remaining chlorine atom through powerful cross-coupling methodologies like the Suzuki and Buchwald-Hartwig reactions, researchers can efficiently generate large libraries of diverse molecules. This strategic, two-stage approach—core synthesis followed by parallel derivatization—is instrumental in modern drug discovery programs aimed at developing novel therapeutics.[2][11]

References

  • Understanding the highly Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. Available at: [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. National Institutes of Health (NIH). Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. MDPI. Available at: [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]

  • ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. Available at: [Link]

  • Synthesis of some novel pyrrolidine, thiomorpholine, pyrimidine and pyridine derivatives containing benzimidazole moiety. Der Pharma Chemica. Available at: [Link]

  • Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. Available at: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. Available at: [Link]

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An In-depth Technical Guide to the Aqueous Solubility of 4-(6-Chloropyrimidin-4-yl)thiomorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the aqueous solubility of the heterocyclic compound 4-(6-Chloropyrimidin-4-yl)thiomorpholine. As solubility is a critical determinant of a compound's developability and in vivo performance, this document offers a detailed exploration of both kinetic and thermodynamic solubility assays. The guide is designed to provide researchers, scientists, and drug development professionals with the theoretical framework and practical, step-by-step protocols necessary to conduct these essential experiments. Furthermore, it discusses the key physicochemical properties of this compound and their implications for its solubility profile. The integration of experimental design, causality behind procedural choices, and data interpretation aims to equip the reader with a robust understanding of how to approach the solubility assessment of this and similar compounds in a drug discovery and development setting.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility is a paramount parameter that significantly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy and safety.[1] Poorly soluble compounds often exhibit low and erratic bioavailability, leading to unpredictable clinical outcomes and posing significant hurdles for formulation development.[2] Therefore, the early and accurate assessment of a compound's solubility is not merely a routine measurement but a critical step in risk mitigation and informed decision-making in the drug discovery pipeline.[3]

This guide focuses on this compound, a heterocyclic compound featuring a chloropyrimidine core linked to a thiomorpholine moiety. The presence of the halogenated pyrimidine suggests potential for various biological activities, while the thiomorpholine group can influence its physicochemical properties, including solubility and metabolic stability.[4] Understanding the aqueous solubility of this specific molecule is essential for any research or development program involving it.

This document will delve into the two primary types of solubility measurements pertinent to drug discovery:

  • Kinetic Solubility: This measurement reflects the solubility of a compound under non-equilibrium conditions and is often employed in high-throughput screening (HTS) settings. It provides a rapid assessment of a compound's propensity to precipitate out of a solution when transitioning from a high-concentration organic solvent stock (typically dimethyl sulfoxide, DMSO) to an aqueous buffer.[5][6]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility, where the solid-state material is in equilibrium with the dissolved form in a given solvent.[5][7] This value is crucial for lead optimization, pre-formulation studies, and understanding the fundamental dissolution behavior of the compound.

By providing detailed, field-proven protocols and explaining the rationale behind each experimental step, this guide aims to serve as a practical resource for scientists working to characterize this compound and advance its potential as a therapeutic agent.

Physicochemical Profile of this compound

A preliminary in silico assessment of this compound provides valuable insights into its expected solubility behavior.

PropertyPredicted Value/InformationSourceImplication for Solubility
Molecular Formula C₈H₁₀ClN₃S[8]Provides the basis for molecular weight calculation.
Molecular Weight 215.7 g/mol [8]Within the typical range for small molecule drugs.
XlogP 2.0[8]Indicates moderate lipophilicity. Compounds in this range can have a balance of solubility and permeability, but may still present solubility challenges.
Hydrogen Bond Donors 0[9]The absence of hydrogen bond donors may limit interactions with water, potentially reducing aqueous solubility.
Hydrogen Bond Acceptors 5[9]The presence of multiple hydrogen bond acceptors (nitrogen and sulfur atoms) can facilitate interactions with water molecules, which may enhance solubility.
Chemical Structure A pyrimidine ring substituted with a chlorine atom and a thiomorpholine group.[8]The planar aromatic pyrimidine ring can contribute to crystal lattice energy, potentially lowering solubility. The thiomorpholine ring adds a degree of conformational flexibility.

Interpretation: The predicted XlogP of 2.0 suggests that this compound is moderately lipophilic. While not excessively high, this value indicates that the compound may have limited aqueous solubility. The presence of multiple hydrogen bond acceptors is a favorable feature for solubility, but the lack of hydrogen bond donors and the planar aromatic system could counteract this effect. Based on this profile, experimental determination of its solubility is essential.

Experimental Determination of Kinetic Solubility

Kinetic solubility is a high-throughput method used for the rapid assessment of a large number of compounds in early drug discovery.[10] The assay measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer.

Principle of the Kinetic Solubility Assay

The underlying principle of the kinetic solubility assay is to challenge the compound with a sudden change in solvent environment, mimicking the conditions it might experience in some in vitro assays. A high-concentration stock solution of the compound in DMSO is prepared and then diluted into an aqueous buffer (e.g., Phosphate Buffered Saline, PBS). If the compound's solubility in the aqueous buffer is exceeded, it will precipitate out of the solution. The concentration of the compound remaining in the supernatant after a defined incubation period is then determined, typically by UV-Vis spectrophotometry or LC-MS.

Step-by-Step Protocol for Kinetic Solubility Determination

This protocol is designed for a 96-well plate format to allow for higher throughput.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate Buffered Saline (PBS), pH 7.4 (see Appendix for preparation)

  • 96-well microplates (polypropylene for sample preparation, UV-transparent for analysis if using a plate reader)

  • Multichannel pipettes

  • Plate shaker

  • Centrifuge with a plate rotor

  • UV-Vis microplate reader or LC-MS system

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a sufficient amount of this compound and dissolve it in DMSO to prepare a 10 mM stock solution. Ensure the compound is fully dissolved.

  • Serial Dilution in DMSO (Optional, for a concentration range):

    • In a 96-well plate, perform serial dilutions of the 10 mM stock solution with DMSO to create a range of concentrations (e.g., 10, 5, 2.5, 1.25, 0.625 mM).

  • Addition to Aqueous Buffer:

    • In a separate 96-well polypropylene plate, add 198 µL of PBS (pH 7.4) to each well.

    • Using a multichannel pipette, add 2 µL of the DMSO stock solutions (from step 1 or 2) to the corresponding wells containing PBS. This results in a 1:100 dilution and a final DMSO concentration of 1%. The highest test concentration will be 100 µM.

  • Incubation:

    • Seal the plate and incubate at room temperature (or 37°C) for 1-2 hours on a plate shaker. This allows time for precipitation to occur.

  • Separation of Precipitate:

    • Centrifuge the plate at a high speed (e.g., 3000 x g) for 10-15 minutes to pellet any precipitated compound.

  • Quantification of Soluble Compound:

    • Carefully transfer a known volume of the supernatant (e.g., 100 µL) to a UV-transparent 96-well plate.

    • Using a UV-Vis Plate Reader:

      • Determine the wavelength of maximum absorbance (λmax) for this compound.

      • Measure the absorbance of the samples at the determined λmax.

      • Prepare a standard curve of the compound in a 1% DMSO/PBS solution at known concentrations.

      • Calculate the concentration of the compound in the supernatant by comparing its absorbance to the standard curve.[11]

    • Using LC-MS:

      • Dilute the supernatant appropriately with a suitable solvent (e.g., 50:50 acetonitrile:water).[12]

      • Analyze the samples by LC-MS.

      • Quantify the compound concentration against a standard curve prepared in the same matrix.[12]

Data Interpretation and Expected Results

The kinetic solubility is reported as the highest concentration at which the compound remains in solution under the assay conditions. For this compound, with a predicted XlogP of 2.0, a kinetic solubility in the range of 50-100 µM might be expected, although this is a rough estimation.

Kinetic_Solubility_Workflow

Experimental Determination of Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the "gold standard" for solubility measurement.[7] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a prolonged period, ensuring that a saturated solution is formed.

Principle of the Shake-Flask Method

The shake-flask method is the most common technique for determining thermodynamic solubility.[7] An excess amount of the solid compound is added to a sealed container with the solvent of interest (e.g., PBS). The mixture is then agitated at a constant temperature for an extended period (typically 24-48 hours) to allow the system to reach equilibrium. After this period, the undissolved solid is removed by filtration or centrifugation, and the concentration of the dissolved compound in the clear supernatant is measured.[13]

Step-by-Step Protocol for Thermodynamic Solubility (Shake-Flask Method)

Materials:

  • This compound (solid)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • UV-Vis spectrophotometer or LC-MS system

Procedure:

  • Sample Preparation:

    • Add an excess amount of solid this compound to a glass vial (e.g., 1-2 mg). The key is to have undissolved solid remaining at the end of the experiment.

    • Add a known volume of PBS (pH 7.4) to the vial (e.g., 1 mL).

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials on an orbital shaker in an incubator set at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for 24 to 48 hours. A 24-hour time point is common, but longer times may be needed to ensure equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24 and 48 hours) to confirm that the concentration is no longer changing.

  • Phase Separation:

    • Allow the vials to stand for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles. Discard the first few drops of the filtrate to avoid any potential adsorption to the filter membrane.

  • Quantification:

    • Accurately dilute the filtrate with the appropriate solvent.

    • Analyze the diluted samples by UV-Vis spectrophotometry or LC-MS, as described in the kinetic solubility protocol (Section 3.2, step 6).

    • Calculate the concentration of the dissolved compound, taking into account the dilution factor.

Data Interpretation and Expected Results

The thermodynamic solubility is the final, stable concentration of the compound in the saturated solution. This value is typically lower than the kinetic solubility. For this compound, the thermodynamic solubility might be in the low micromolar range.

Thermodynamic_Solubility_Workflow

Summary of Expected Solubility Data

The following table summarizes the anticipated solubility data for this compound based on its physicochemical properties and comparison with similar heterocyclic compounds. These are estimated values and should be confirmed by experimentation.

ParameterExpected ValueMethodSignificance
Kinetic Solubility (pH 7.4) 50 - 100 µMHigh-throughput nephelometry or UV-VisIndicates potential for precipitation in in vitro assays.
Thermodynamic Solubility (pH 7.4) 10 - 50 µMShake-flask method with UV-Vis or LC-MS analysisRepresents the true solubility and is critical for formulation and in vivo studies.

Conclusion

The aqueous solubility of this compound is a critical parameter that must be thoroughly investigated to support its development as a potential therapeutic agent. This technical guide has provided a comprehensive framework for understanding and experimentally determining both its kinetic and thermodynamic solubility. The detailed, step-by-step protocols for high-throughput kinetic assays and the gold-standard shake-flask method for thermodynamic solubility are designed to be readily implemented in a laboratory setting. The in silico analysis of the compound's physicochemical properties suggests moderate lipophilicity, which underscores the importance of empirical solubility determination. By following the methodologies outlined in this guide, researchers can generate reliable and reproducible solubility data, which is essential for interpreting biological data, guiding medicinal chemistry efforts, and enabling rational formulation development.

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Appendix: Preparation of 1X Phosphate Buffered Saline (PBS), pH 7.4

This appendix provides a standard protocol for the preparation of 1X Phosphate Buffered Saline (PBS) at a pH of 7.4, a commonly used buffer in biological and chemical assays.[1]

Reagents:

  • Sodium chloride (NaCl)

  • Potassium chloride (KCl)

  • Disodium phosphate (Na₂HPO₄)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

  • Distilled or deionized water

Procedure for 1 Liter of 1X PBS:

  • Start with approximately 800 mL of distilled water in a suitable container (e.g., a 1 L beaker or graduated cylinder).

  • Add the following reagents to the water and stir until fully dissolved:

    • 8 g of NaCl

    • 0.2 g of KCl

    • 1.44 g of Na₂HPO₄

    • 0.24 g of KH₂PO₄

  • Once the salts are completely dissolved, check the pH of the solution using a calibrated pH meter.

  • Adjust the pH to 7.4 by adding small amounts of HCl (to lower the pH) or NaOH (to raise the pH) as needed.

  • Add distilled water to bring the final volume to 1 liter.

  • For applications requiring sterility, the PBS solution can be sterilized by autoclaving.

Note: The final concentrations of the components in 1X PBS prepared with this recipe will be approximately 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, and 1.8 mM KH₂PO₄.

Sources

An In-depth Technical Guide to the Stability of 4-(6-Chloropyrimidin-4-yl)thiomorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the stability of 4-(6-chloropyrimidin-4-yl)thiomorpholine, a heterocyclic compound of interest in contemporary drug discovery and development. In the absence of extensive empirical data for this specific molecule, this document synthesizes information from analogous structures and established chemical principles to predict stability liabilities and outline a robust, self-validating stability assessment program. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, mechanistic degradation pathways, and the development of stability-indicating analytical methodologies.

Introduction: Understanding the Structural Landscape

This compound integrates two key heterocyclic systems: a reactive chloropyrimidine ring and a conformationally flexible thiomorpholine moiety. The stability of the overall molecule is dictated by the interplay of these two components. The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent, predisposes it to nucleophilic attack. The thiomorpholine ring, with its sulfur and nitrogen heteroatoms, presents sites for oxidation and potential ring-opening reactions.

A thorough understanding of these potential degradation pathways is critical for the development of stable formulations, the establishment of appropriate storage conditions, and the fulfillment of regulatory requirements for drug substance and product characterization. This guide will systematically explore the key stability-indicating stress conditions: hydrolysis, oxidation, photolysis, and thermal stress.

Physicochemical Properties and Predicted Liabilities

A summary of the known and predicted physicochemical properties of this compound is presented below. These properties provide initial clues to its potential stability challenges.

PropertyValue/PredictionImplication for Stability
Molecular Formula C₈H₁₀ClN₃S-
Molecular Weight 215.7 g/mol -
Predicted XlogP 2.0Moderate lipophilicity suggests potential for solubility challenges in aqueous media, which could influence hydrolysis rates.
pKa (Predicted) Basic pKa associated with the thiomorpholine nitrogen and potentially a very weak basic pKa associated with the pyrimidine nitrogens.The protonation state will influence solubility and susceptibility to pH-dependent hydrolysis.
Key Structural Features 4,6-disubstituted chloropyrimidine, tertiary amine within the thiomorpholine ring, thioether.The chlorine atom is a leaving group, making the C4 position susceptible to nucleophilic substitution (hydrolysis). The thioether is a primary site for oxidation.

Forced Degradation Studies: A Proactive Approach to Stability Assessment

Forced degradation, or stress testing, is the cornerstone of a comprehensive stability program. It is designed to accelerate the degradation of a drug substance to predict its long-term stability and to generate potential degradation products for the development of stability-indicating analytical methods.

Experimental Workflow for Forced Degradation

The following diagram outlines a typical workflow for conducting forced degradation studies on this compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Stock Solution (e.g., in Acetonitrile/Water) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Expose Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) API->Base Expose Neutral Neutral Hydrolysis (e.g., Water, 60°C) API->Neutral Expose Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) API->Oxidation Expose Photo Photolytic Stress (ICH Q1B Conditions) API->Photo Expose Thermal Thermal Stress (e.g., 80°C, Solid & Solution) API->Thermal Expose Controls Control Samples (Unstressed, Dark, Room Temp) HPLC Stability-Indicating HPLC-UV/MS Analysis Controls->HPLC Quench Quench Reaction & Neutralize Acid->Quench Base->Quench Neutral->Quench Oxidation->Quench Photo->Quench Thermal->Quench Quench->HPLC Mass_Balance Assess Mass Balance HPLC->Mass_Balance Characterize Characterize Degradants (MS/MS, NMR) Mass_Balance->Characterize

Caption: Workflow for forced degradation studies.

Hydrolytic Stability

The chloropyrimidine moiety is the most probable site of hydrolytic degradation. The electron-withdrawing pyrimidine ring activates the chlorine atom for nucleophilic substitution by water or hydroxide ions.

Under aqueous conditions, particularly at elevated temperatures and extremes of pH, the chlorine atom at the C4 position is susceptible to displacement by a hydroxyl group, forming 4-(thiomorpholino)pyrimidin-6(1H)-one.

Hydrolysis_Pathway Parent This compound Product 4-(Thiomorpholino)pyrimidin-6(1H)-one Parent->Product H₂O / H⁺ or OH⁻ (Nucleophilic Aromatic Substitution)

Caption: Predicted hydrolytic degradation pathway.

  • Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl, water, and 0.1 M NaOH.

  • Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Protect samples from light.

  • Sampling: At each time point, withdraw an aliquot, neutralize it if necessary (for acidic and basic solutions), and dilute with mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Oxidative Stability

The thiomorpholine ring contains a thioether, which is readily susceptible to oxidation. This is a critical stability parameter to evaluate, as common excipients or atmospheric oxygen can initiate degradation.

The primary site of oxidation is the sulfur atom of the thiomorpholine ring, which can be oxidized to the corresponding sulfoxide and subsequently to the sulfone.

Oxidation_Pathway Parent This compound Sulfoxide This compound 1-oxide Parent->Sulfoxide [O] (e.g., H₂O₂) Sulfone This compound 1,1-dioxide Sulfoxide->Sulfone [O] (e.g., H₂O₂)

Caption: Predicted oxidative degradation pathway.

  • Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Stress Application: Add a solution of hydrogen peroxide (e.g., to a final concentration of 3%) and stir at room temperature.

  • Sampling: Monitor the reaction over time (e.g., 2, 6, 12, 24 hours).

  • Analysis: Analyze the samples directly or after appropriate dilution using a validated stability-indicating HPLC method.

Photostability

Photostability testing, as mandated by ICH guideline Q1B, evaluates the impact of light on the drug substance. The aromatic pyrimidine ring is a chromophore that can absorb UV radiation, potentially leading to degradation.

Photolytic degradation can be complex. Potential pathways include homolytic cleavage of the C-Cl bond, leading to radical-mediated degradation, or photo-induced hydrolysis.

  • Sample Preparation: Spread a thin layer of the solid drug substance on a chemically inert surface (e.g., a glass dish). Prepare a solution in a photochemically inert and transparent solvent (e.g., acetonitrile).

  • Exposure: Expose the samples to a light source that meets ICH Q1B requirements (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps). The total illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt-hours/square meter.

  • Control: Simultaneously, expose control samples protected from light (e.g., wrapped in aluminum foil) to the same temperature and humidity conditions.

  • Analysis: Analyze the exposed and control samples for the appearance of degradation products and for any change in physical properties.

Thermal Stability

Thermal stability studies assess the effect of elevated temperatures on the drug substance in both solid and solution states. The stability of pyrimidine derivatives can be influenced by their substitution patterns and crystal lattice energy.

In the solid state, degradation is less likely unless the temperature approaches the melting point. In solution, elevated temperatures will accelerate the hydrolytic degradation pathways mentioned previously.

  • Solid State: Store the solid drug substance in a controlled temperature oven (e.g., 80°C) for a specified duration.

  • Solution State: Prepare a solution of the drug substance in a suitable solvent and store it at an elevated temperature (e.g., 60°C or 80°C), protected from light.

  • Analysis: At predetermined time points, analyze the samples for degradation. For the solid-state sample, this will involve dissolving it in a suitable solvent before analysis.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Method Development Strategy
  • Column Selection: A C18 column is a common starting point for compounds of this polarity.

  • Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is likely necessary to resolve the parent compound from its more polar degradation products (e.g., the hydrolysis product) and potentially less polar impurities.

  • Detector Selection: A photodiode array (PDA) detector is highly recommended to assess peak purity and to select the optimal wavelength for detection. Mass spectrometric (MS) detection is invaluable for identifying the masses of degradation products.

  • Forced Degradation Sample Analysis: Analyze the stressed samples to ensure that all degradation products are well-resolved from the parent peak and from each other. The method is considered "stability-indicating" if it can accurately quantify the parent compound in the presence of its degradation products, impurities, and excipients.

Validation Parameters

The stability-indicating method must be validated according to ICH Q2(R1) guidelines, including the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Summary and Conclusions

The stability of this compound is predicted to be primarily influenced by the reactivity of its chloropyrimidine and thiomorpholine rings. The principal degradation pathways are anticipated to be:

  • Hydrolysis: Nucleophilic substitution of the chlorine atom to form a hydroxypyrimidine derivative.

  • Oxidation: Oxidation of the thiomorpholine sulfur to form the corresponding sulfoxide and sulfone.

A systematic approach using forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress conditions is essential for comprehensively characterizing the stability of this molecule. The insights gained from these studies are fundamental for the development of a robust, validated, stability-indicating HPLC method, which is a regulatory prerequisite and a critical tool for ensuring the quality, safety, and efficacy of any potential drug product. This guide provides the strategic framework and detailed protocols necessary for undertaking such a stability assessment program.

References

  • Baluja, S., et al. (2015). Thermal analysis of some novel pyrimidine derivatives. Journal of Thermal Analysis and Calorimetry, 121(1), 439-446.
  • Iqbal, B., et al. (2000). Thermoanalytical Behaviour of 2-amino- and 2-oxo- Substituted Pyrimidines. Online Journal of Biological Sciences, 1(9), 834-836.
  • PubChemLite. This compound (C8H10ClN3S). Available at: [Link].

  • Wang, G., et al. (2023). Theoretical study about the thermal stability and detonation performance of the nitro-substituted derivatives of 4-(1H-1,2,4-triazol-1-yl) pyrimidine. Journal of Molecular Modeling, 29(12), 381.
  • Baluja, S., et al. (2015). Thermal analysis of some novel pyrimidine derivatives. ResearchGate. Available at: [Link].

  • Poupin, P., et al. (1998). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR.
  • Cain, R. B., et al. (1996). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 62(9), 3388-3395.
  • Combourieu, B., et al. (2000).

handling and storage of 4-(6-chloropyrimidin-4-yl)thiomorpholine.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Handling and Storage of 4-(6-chloropyrimidin-4-yl)thiomorpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the best practices for the As a specialized heterocyclic compound with potential applications in medicinal chemistry and drug discovery, understanding its properties and associated handling requirements is paramount for ensuring laboratory safety and maintaining sample integrity.[1][2][3] This document synthesizes available data on the compound and its structural analogs to offer field-proven insights for researchers and drug development professionals.

Introduction: Understanding the Molecule

This compound is a substituted pyrimidine derivative containing a thiomorpholine moiety. The chloropyrimidine group is a common pharmacophore in kinase inhibitors, while the thiomorpholine ring can influence solubility, metabolic stability, and target engagement.[1][4] The inherent reactivity of the chloropyrimidine and the potential for oxidation of the thiomorpholine sulfur atom necessitate a robust understanding of its chemical nature for safe and effective use in a research setting.

Chemical Identity and Properties
PropertyValueSource
Molecular Formula C₈H₁₀ClN₃S[5]
Molecular Weight 215.70 g/mol [5]
CAS Number Not explicitly available for the parent compound, 1247169-86-3 for the 1,1-dioxide derivative[6]
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in organic solvents such as DMSO and methanolInferred
Predicted XlogP 2.0[5]

Core Principles of Handling and Storage

The handling and storage of this compound should be guided by a precautionary approach, assuming potential hazards based on its constituent functional groups. The following sections detail the critical considerations for laboratory use.

Personal Protective Equipment (PPE)

Due to the lack of specific toxicity data, a comprehensive PPE strategy is mandatory to minimize exposure.

  • Eye Protection : Chemical safety goggles or a face shield are essential to protect against splashes or fine dust.

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) should be worn at all times. Change gloves immediately if they become contaminated.

  • Body Protection : A laboratory coat is required. For operations with a higher risk of splashes, a chemical-resistant apron is recommended.

  • Respiratory Protection : If handling the compound as a powder outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Engineering Controls

Engineering controls are the primary line of defense in minimizing exposure to hazardous chemicals.

  • Chemical Fume Hood : All weighing and solution preparation activities should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8]

  • Ventilation : Ensure the laboratory has adequate general ventilation.[9]

  • Eyewash Stations and Safety Showers : These should be readily accessible and tested regularly.[7]

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for common laboratory procedures involving this compound.

Receiving and Initial Storage

Caption: Workflow for receiving and initial storage of the compound.

Protocol:

  • Upon receipt, visually inspect the packaging for any signs of damage or leaks.

  • If the packaging is compromised, quarantine the material in a designated area and contact the supplier for instructions. Do not open the container.

  • If the packaging is intact, carefully open the shipping container within a chemical fume hood.

  • Verify that the compound name and any provided identifiers on the container match the order specifications.

  • Log the compound into the laboratory's chemical inventory system, noting the date of receipt and assigned storage location.

  • Store the compound according to the recommended conditions outlined in Section 4.

Weighing and Solution Preparation

Caption: Step-by-step process for weighing and preparing solutions.

Protocol:

  • Perform all operations within a certified chemical fume hood.

  • Don the appropriate PPE as described in Section 2.1.

  • Place a suitable weighing vessel (e.g., weigh boat or vial) on an analytical balance and tare the balance.

  • Using a clean spatula, carefully transfer the desired amount of solid this compound to the weighing vessel. Avoid creating dust.

  • Record the exact mass of the compound.

  • Add the appropriate solvent (e.g., DMSO) to the vessel to achieve the desired concentration.

  • If necessary, gently vortex or sonicate the solution to ensure complete dissolution.

  • Clearly label the solution with the compound name, concentration, solvent, and date of preparation.

  • Store the resulting solution under the recommended conditions.

Long-Term Storage and Stability

Proper storage is crucial for maintaining the integrity and purity of this compound.

Storage Conditions

Based on supplier recommendations for the analogous 1,1-dioxide derivative, the following storage conditions are advised:

ParameterRecommendationRationale
Temperature 2-8°CTo minimize degradation over time.[6]
Atmosphere Inert gas (e.g., Argon or Nitrogen)To prevent oxidation of the thiomorpholine sulfur and potential reactions with atmospheric moisture.
Light Protect from lightTo prevent potential photodegradation.
Container Tightly sealed, clearly labeled containerTo prevent contamination and ensure proper identification.[7][9]
Stability Considerations
  • Hydrolytic Stability : The chloropyrimidine moiety may be susceptible to hydrolysis, especially under basic or acidic conditions. It is advisable to prepare aqueous solutions fresh and use them promptly.

  • Oxidative Stability : The sulfur atom in the thiomorpholine ring is susceptible to oxidation. Storing under an inert atmosphere can mitigate this.[6]

Safety and Hazard Management

A proactive approach to safety is essential when working with any novel chemical compound.

Hazard Identification

While specific hazard data is limited, the following potential hazards should be assumed based on the structural components:

  • Skin and Eye Irritation : Similar heterocyclic compounds can cause irritation upon contact.[10]

  • Respiratory Irritation : Inhalation of dust may irritate the respiratory tract.[10]

  • Unknown Toxicity : The toxicological properties have not been fully investigated.[8]

Spill and Emergency Procedures

Sources

Navigating the Safety Profile of 4-(6-Chloropyrimidin-4-yl)thiomorpholine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the safety considerations for 4-(6-Chloropyrimidin-4-yl)thiomorpholine, a heterocyclic compound of interest in contemporary drug discovery and chemical synthesis. In the absence of a specific Safety Data Sheet (SDS) for this molecule, this document synthesizes available data from structurally analogous compounds, namely thiomorpholine and chlorinated pyrimidines, to construct a robust and precautionary safety framework. Researchers, scientists, and drug development professionals are advised to use this guide as a foundational resource for risk assessment and the implementation of safe handling protocols.

Hazard Identification and Classification

Understanding the potential hazards is the cornerstone of safe laboratory practice. Based on the constituent moieties—a thiomorpholine ring and a chloropyrimidine scaffold—this compound is anticipated to present a multi-faceted hazard profile.

Likely Hazard Statements:

  • H302: Harmful if swallowed.

  • H311 + H331: Toxic in contact with skin or if inhaled. [1]

  • H314: Causes severe skin burns and eye damage. [1][2][3]

  • H317: May cause an allergic skin reaction. [3]

  • H335: May cause respiratory irritation. [4]

The thiomorpholine component is known to be corrosive, causing severe skin and eye damage upon contact.[5] The presence of a chlorinated pyrimidine ring can contribute to toxicity if the compound is absorbed through the skin or inhaled.

Data Summary: Physicochemical and Toxicological Properties (Inferred)
PropertyInferred Value/ObservationRationale/Source
Physical State SolidTypical for similar substituted pyrimidines.
Odor Unpleasant, StenchCharacteristic of many sulfur-containing heterocycles like thiomorpholine.[1][6]
Acute Toxicity (Oral) HarmfulBased on general toxicity of related heterocyclic compounds.[1][2]
Acute Toxicity (Dermal) ToxicChlorinated organic compounds can exhibit significant dermal toxicity.[1]
Acute Toxicity (Inhalation) ToxicVapors or dusts of functionalized heterocycles can be hazardous upon inhalation.[1]
Skin Corrosion/Irritation Causes severe burnsA known property of the parent compound, thiomorpholine.[5][6]
Eye Damage/Irritation Causes severe eye damageA known property of the parent compound, thiomorpholine.[1][6]
Respiratory/Skin Sensitization May cause an allergic reactionA potential hazard for complex organic molecules.[3]

First-Aid Measures: A Step-by-Step Protocol

Immediate and appropriate first aid is critical in mitigating exposure. The following protocols are based on the expected corrosive and toxic nature of the compound.

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do so.[1][6] Seek immediate medical attention.[6][7]

  • In Case of Skin Contact: Immediately remove all contaminated clothing and shoes.[3][6] Wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek immediate medical attention.[6][7] Corrosive injuries that are not promptly treated can be difficult to heal.

  • If Inhaled: Move the individual to fresh air.[1][6] If breathing is difficult or has stopped, provide artificial respiration.[1][7] Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting.[1][3][6] If the person is conscious, rinse their mouth with water.[1][3] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

Emergency Response Workflow

Caption: Workflow for responding to an exposure event.

Handling and Storage: Proactive Safety Measures

Proactive measures in handling and storage are paramount to preventing exposure.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6][7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.[4]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[8]

    • Body Protection: Wear a lab coat, and consider additional protective clothing for larger quantities.[8]

  • Hygiene: Avoid contact with skin, eyes, and clothing.[9] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2][4]

Storage:

  • Container: Keep the container tightly closed in a dry and cool place.[6][7]

  • Incompatibilities: Store away from strong oxidizing agents.[6]

  • Conditions to Avoid: Avoid exposure to moisture and heat.[6]

Personal Protective Equipment (PPE) Hierarchydot

PPE_Hierarchy Engineering_Controls {Engineering Controls|Chemical Fume Hood} PPE {Personal Protective Equipment (PPE)|{Eye/Face Protection|Skin/Body Protection|Respiratory Protection}} Engineering_Controls->PPE Primary Barrier Work_Practices {Administrative & Work Practice Controls|Standard Operating Procedures (SOPs) Good Housekeeping Hand Washing} PPE->Work_Practices Secondary Barrier

Sources

The Strategic Role of 4-(6-Chloropyrimidin-4-yl)thiomorpholine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic scaffold, 4-(6-chloropyrimidin-4-yl)thiomorpholine, has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique structural and electronic properties make it a highly versatile intermediate for the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors. This guide provides a comprehensive technical overview of its synthesis, chemical reactivity, and strategic applications in drug discovery, with a focus on the development of potent and selective inhibitors for critical cancer-related signaling pathways. Detailed experimental methodologies, structure-activity relationship (SAR) insights, and the mechanistic basis of its utility are presented to empower researchers in the rational design of next-generation pharmaceuticals.

Introduction: The Thiomorpholine-Pyrimidine Scaffold - A Privileged Motif

The confluence of a thiomorpholine ring and a pyrimidine core creates a privileged scaffold in medicinal chemistry. The thiomorpholine moiety, a sulfur-containing analog of morpholine, offers a unique combination of properties. The sulfur atom can enhance lipophilicity and provides a "soft spot" for metabolism through oxidation, which can be strategically exploited in drug design. The pyrimidine ring, a fundamental component of nucleobases, is a well-established pharmacophore that can engage in various non-covalent interactions with biological targets.

The subject of this guide, this compound, strategically combines these two motifs. The chlorine atom at the 6-position of the pyrimidine ring serves as a reactive handle, enabling facile derivatization through nucleophilic aromatic substitution (SNAr) reactions. This allows for the systematic exploration of chemical space and the optimization of pharmacological activity, selectivity, and pharmacokinetic profiles of lead compounds.

Synthesis and Chemical Properties

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction between 4,6-dichloropyrimidine and thiomorpholine. The greater reactivity of the chlorine atom at the 4-position of the pyrimidine ring allows for a selective monosubstitution.

General Synthetic Scheme

The reaction is generally carried out in a suitable solvent, such as ethanol or isopropanol, in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

G cluster_0 Reaction Scheme 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine Product This compound 4,6-Dichloropyrimidine->Product + Thiomorpholine Thiomorpholine Thiomorpholine Base Base (e.g., DIPEA) Solvent Solvent (e.g., EtOH)

Caption: General synthesis of this compound.

Representative Experimental Protocol

The following protocol is a representative example for the synthesis of this compound, adapted from procedures for similar nucleophilic aromatic substitutions.[1]

Materials:

  • 4,6-Dichloropyrimidine

  • Thiomorpholine

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of 4,6-dichloropyrimidine (1.0 eq) in ethanol, add thiomorpholine (1.0-1.2 eq) and N,N-diisopropylethylamine (1.5-2.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Chemical Reactivity

The key to the utility of this compound in medicinal chemistry lies in the reactivity of the C6-chloro substituent. This chlorine atom is susceptible to nucleophilic displacement by a wide range of nucleophiles, most commonly primary and secondary amines. This reaction is the cornerstone for building libraries of diverse compounds for biological screening. The general reactivity order for nucleophilic attack on chloropyrimidines is C4/C6 > C2 >> C5.[2]

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The this compound scaffold is a prominent feature in the design of various kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. The thiomorpholine moiety often occupies the solvent-exposed region of the ATP-binding pocket, while the pyrimidine core acts as a hinge-binder. The substituent introduced at the C6-position can then be tailored to interact with specific residues within the kinase domain, thereby conferring potency and selectivity.

PI3K/mTOR Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3] Several potent PI3K/mTOR inhibitors have been developed utilizing the this compound intermediate.

PI3K_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Thiomorpholine-Pyrimidine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Simplified PI3K/mTOR signaling pathway and the inhibitory action of thiomorpholine-pyrimidine derivatives.

ATR Kinase Inhibitors

Ataxia telangiectasia and Rad3-related (ATR) kinase is a key regulator of the DNA damage response (DDR), a network of signaling pathways that detects and repairs DNA damage.[4] Inhibiting ATR can sensitize cancer cells to DNA-damaging agents and can be effective as a monotherapy in tumors with specific DNA repair defects. The this compound scaffold has been instrumental in the development of potent and selective ATR inhibitors.[5]

ATR_Pathway DNA_Damage DNA Damage / Replication Stress ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Apoptosis Apoptosis ATR->Apoptosis (if damage is severe) Cell_Cycle_Arrest Cell Cycle Arrest Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk1->DNA_Repair Inhibitor Thiomorpholine-Pyrimidine Inhibitor Inhibitor->ATR

Caption: Overview of the ATR signaling pathway and the point of intervention for thiomorpholine-pyrimidine based inhibitors.

Structure-Activity Relationship (SAR) and Data

The derivatization of the C6-position of the pyrimidine ring allows for extensive SAR studies to optimize the potency and selectivity of the resulting inhibitors. The nature of the amine substituent introduced at this position can significantly impact the biological activity.

Target Kinase Derivative Structure IC50 (nM) Reference
ATR4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20)5[5]

Note: AZ20 is a derivative where the thiomorpholine is replaced by a methylmorpholine, but the core pyrimidine scaffold is analogous.

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and predictable reactivity make it an ideal starting point for the development of targeted therapies. The successful application of this scaffold in the discovery of potent kinase inhibitors for the PI3K/mTOR and ATR pathways underscores its significance. Future research will likely continue to leverage this privileged motif to explore inhibitors for other kinase targets and to develop novel therapeutics with improved efficacy and safety profiles. The continued exploration of diverse substituents at the C6-position, guided by computational modeling and structural biology, will undoubtedly lead to the discovery of new and impactful medicines.

References

  • Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry, 56(5), 2125-2138. [Link][4][5]

  • Jia, S., et al. (2017). Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 60(10), 4245-4262. [Link][3]

  • Kciuk, M., et al. (2024). Targeting ATR Pathway in Solid Tumors: Evidence of Improving Therapeutic Outcomes. International Journal of Molecular Sciences, 25(11), 6033. [Link]

  • Liu, Y., et al. (2018). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. [Link][6]

  • O'Donnell, A., et al. (2018). The ATR-Chk1 pathway: a novel therapeutic target in cancer. Molecular Pathways, 24(11), 2479-2487. [Link][4]

  • Smaill, J. B., et al. (1999). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc, 2000(1), 235-244. [Link][2]

  • Wiedemann, N., et al. (2022). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules, 27(15), 4983. [Link][1]

Sources

Methodological & Application

Application Notes and Protocols for the Cellular Characterization of 4-(6-Chloropyrimidin-4-yl)thiomorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The confluence of privileged scaffolds in medicinal chemistry often yields compounds of significant therapeutic potential. 4-(6-Chloropyrimidin-4-yl)thiomorpholine is one such molecule, integrating two key heterocyclic systems: a pyrimidine core and a thiomorpholine moiety. Pyrimidine derivatives are integral to a multitude of biological processes, including nucleotide biosynthesis, and have been successfully developed as anticancer and anti-inflammatory agents.[1][2] The thiomorpholine ring, a bioisostere of morpholine, can enhance metabolic stability and lipophilicity, contributing to improved pharmacokinetic profiles of drug candidates.[3][4]

Given the absence of extensive characterization for this compound, these application notes serve as a comprehensive guide for researchers to systematically investigate its cellular effects. This document provides a tiered experimental workflow, from initial phenotypic screening to target deconvolution and mechanism of action studies. The protocols herein are designed to be robust and self-validating, enabling researchers in drug discovery and chemical biology to elucidate the therapeutic potential of this and similar molecules.

Hypothesized Biological Activities and Underlying Rationale

Based on the established pharmacology of pyrimidine and thiomorpholine derivatives, we can postulate several potential biological activities for this compound. These hypotheses form the basis for the experimental designs detailed in the subsequent sections.

  • Anticancer Activity: Many pyrimidine-based compounds exhibit potent anti-proliferative and pro-apoptotic effects in cancer cells.[5][6] This is often achieved through the inhibition of key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways.[7][8] The chloropyrimidine moiety can act as an electrophilic handle, potentially enabling covalent interactions with target proteins, a mechanism employed by several kinase inhibitors.

  • Anti-inflammatory Activity: The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a key therapeutic strategy for a range of inflammatory diseases.[8] Pyrimidine derivatives have been shown to suppress NF-κB activation, suggesting a potential anti-inflammatory role for this compound.[9]

  • Kinase Inhibition: The pyrimidine scaffold is a common feature in a large number of FDA-approved kinase inhibitors. Given the structural similarities, it is plausible that this compound may exhibit inhibitory activity against one or more protein kinases, thereby modulating their downstream signaling pathways.

Experimental Workflow: A Tiered Approach

A systematic and tiered approach is recommended to efficiently characterize the cellular effects of this compound. The following workflow progresses from broad phenotypic observations to specific mechanistic insights.

G cluster_0 Tier 1: Primary Phenotypic Screening cluster_1 Tier 2: Secondary Phenotypic Assays cluster_2 Tier 3: Target Deconvolution & Validation cluster_3 Tier 4: Mechanism of Action Studies T1 Cell Viability/Cytotoxicity Assay (MTT) (Panel of Cancer Cell Lines) T2_1 Cell Migration Assays (Wound Healing, Transwell) T1->T2_1 If cytotoxic/anti-proliferative T2_2 Apoptosis Assays (e.g., Caspase-Glo, Annexin V) T1->T2_2 If cytotoxic T3_1 Broad Kinome Profiling T2_1->T3_1 If anti-migratory T2_2->T3_1 If pro-apoptotic T3_2 Cellular Thermal Shift Assay (CETSA) (Target Engagement) T3_1->T3_2 Identified hit(s) T4_1 Western Blotting for Key Signaling Proteins (p-Akt, p-NF-κB p65) T3_2->T4_1 Target validated

Caption: A tiered experimental workflow for the cellular characterization of novel compounds.

Tier 1: Primary Phenotypic Screening

The initial step is to assess the compound's effect on cell viability across a panel of cancer cell lines from different tissue origins. This will provide a broad overview of its cytotoxic or cytostatic potential and may reveal selective activity.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11]

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)

  • Complete culture medium

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[12]

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Cell LineIC50 (µM) of this compound
MCF-7 (Breast Cancer)[Insert Value]
A549 (Lung Cancer)[Insert Value]
HCT116 (Colon Cancer)[Insert Value]

Tier 2: Secondary Phenotypic Assays

If the compound exhibits significant cytotoxicity in the primary screen, further assays can be performed to investigate its effects on other cancer-related phenotypes such as cell migration and apoptosis.

Protocol: Wound Healing (Scratch) Assay

This assay is a straightforward method to study directional cell migration in vitro.[1]

Materials:

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Creating the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.[6]

  • Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Replace with fresh medium containing this compound at a non-lethal concentration (e.g., below the IC50 value) or the vehicle control.

  • Imaging: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Protocol: Transwell Migration Assay

The Transwell assay, or Boyden chamber assay, is used to assess the chemotactic response of cells to a chemoattractant.[13]

Materials:

  • Transwell inserts (8 µm pore size for most cancer cells)

  • 24-well plates

  • Serum-free medium

  • Medium with a chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Fixation and staining reagents (e.g., methanol and crystal violet)

Procedure:

  • Cell Preparation: Harvest and resuspend cells in serum-free medium.

  • Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add 600 µL of medium containing a chemoattractant to the lower chamber.

  • Cell Seeding: Add 100 µL of the cell suspension (containing the compound or vehicle) to the upper chamber of the insert.

  • Incubation: Incubate for 12-24 hours at 37°C in a 5% CO2 incubator.

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Imaging and Quantification: Image the stained cells and count the number of migrated cells per field of view. Alternatively, the dye can be eluted and the absorbance measured.[14]

Tier 3: Target Deconvolution and Validation

Identifying the direct molecular target of a compound is crucial for understanding its mechanism of action.

Approach: Broad Kinome Profiling

Given the prevalence of the pyrimidine scaffold in kinase inhibitors, a broad kinome screen is a logical step. Several commercial services offer kinome profiling, where the compound is tested against a large panel of kinases to identify potential targets.[5][15][16] This provides a rapid and comprehensive overview of the compound's kinase selectivity.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context.[17][18] It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.[19]

Materials:

  • Cell culture dishes

  • PBS and lysis buffer

  • PCR tubes or a thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Antibody against the putative target protein

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or vehicle for a specified time.

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures for 3 minutes using a thermal cycler.

  • Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

  • Western Blotting: Collect the supernatant (containing the soluble proteins) and analyze the amount of the putative target protein by Western blotting.

  • Data Analysis: A positive target engagement will result in a shift of the melting curve to a higher temperature in the presence of the compound.

Tier 4: Mechanism of Action Studies

Once a target is validated, the downstream signaling effects of the compound can be investigated. Based on our hypotheses, we will focus on the PI3K/Akt and NF-κB pathways.

G cluster_0 PI3K/Akt Signaling Pathway cluster_1 NF-κB Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Stimuli Inflammatory Stimuli IKK IKK Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Inflammation Inflammatory Gene Expression NFkB_nuc->Inflammation

Caption: Simplified diagrams of the PI3K/Akt and NF-kB signaling pathways.

Protocol: Western Blotting for Key Signaling Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway.[20]

Materials:

  • Cell culture dishes

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE and Western blot reagents

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-NF-κB p65 (Ser536), anti-NF-κB p65, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for various times and at different concentrations. For NF-κB activation, cells can be pre-treated with the compound and then stimulated with an inflammatory agent like TNF-α or LPS. Lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Data Presentation:

Treatmentp-Akt/Total Akt Ratiop-NF-κB/Total NF-κB Ratio
Vehicle Control[Insert Value][Insert Value]
Compound (X µM)[Insert Value][Insert Value]
Compound (Y µM)[Insert Value][Insert Value]

Conclusion

The application notes provided here offer a structured and comprehensive framework for the cellular characterization of this compound. By following this tiered approach, researchers can efficiently move from broad phenotypic observations to a detailed understanding of the compound's mechanism of action. The integration of cytotoxicity, cell migration, target engagement, and signaling pathway analysis will provide a robust dataset to evaluate the therapeutic potential of this novel molecule. This systematic approach is not only applicable to the compound but can also serve as a template for the investigation of other novel chemical entities in a drug discovery program.

References

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • Katsori, A. M., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913. Available at: [Link]

  • ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Available at: [Link]

  • Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6). Available at: [Link]

  • Al-Ostath, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(19), 6649. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • ResearchHub. (2024). Standard Operating Procedure (SOP) for Transwell Migration Assay. Available at: [Link]

  • Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 239-257. Available at: [Link]

  • Scribd. (n.d.). Scratch Wound Healing Assay Protocol. Retrieved from [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Retrieved from [Link]

  • ResearchGate. (2025). Cell Cycle-dependent Regulation of Pyrimidine Biosynthesis. Available at: [Link]

  • protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Available at: [Link]

  • Liu, P., et al. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Topics in Medicinal Chemistry, 13(21), 2736-2766. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mechanism of cell cycle-dependent de novo pyrimidine.... Retrieved from [Link]

  • Corning. (n.d.). Mastering Corning® Transwell® Migration Assays. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Transwell Migration and Invasion Assays. Retrieved from [Link]

  • Unknown. (n.d.). Scratch Assay protocol. Retrieved from [Link]

  • Janku, F., et al. (2014). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology, 32(31), 3539-3548. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • National Center for Biotechnology Information. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available at: [Link]

  • Schwartz, S., & Cantor, E. H. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021-1031. Available at: [Link]

  • Khutornenko, A. A., et al. (2010). Pyrimidine biosynthesis links mitochondrial respiration to the p53 pathway. Proceedings of the National Academy of Sciences, 107(29), 12828-12833. Available at: [Link]

  • Heffron, T. P., et al. (2021). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry, 64(14), 10148-10164. Available at: [Link]

  • Gupta, S. C., et al. (2013). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Biochimica et Biophysica Acta, 1830(10), 4758-4771. Available at: [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • ResearchGate. (n.d.). Previously reported NF-κB inhibitors. Retrieved from [Link]

  • MDPI. (2023). Anti-Neuroinflammatory Effects of a Representative Low-Molecular-Weight Component Isolated from Codium fragile Through Inhibition of the NF-κB Pathway in Microglia and Macrophage Cells. Available at: [Link]

  • ResearchGate. (n.d.). A representative diagram of cellular biosynthesis of pyrimidine.... Retrieved from [Link]

  • ResearchGate. (2025). Pyrimidine biosynthesis links mitochondrial respiration to the p53 pathway. Available at: [Link]

  • Medscape. (n.d.). Non-Hodgkin Lymphoma (NHL) Medication. Retrieved from [Link]

  • Lucas-Hourani, M., et al. (2013). Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. PLoS ONE, 8(9), e73853. Available at: [Link]

  • GenScript. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot was used to detect the expression of NF-κB, AKT, and p-AKT.... Retrieved from [Link]

Sources

4-(6-Chloropyrimidin-4-yl)thiomorpholine: A Covalent Chemical Probe for Kinase Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Covalent Probe for Kinase Exploration

In the landscape of chemical biology and drug discovery, the quest for selective and potent modulators of protein function is paramount. Covalent inhibitors have emerged as a powerful class of molecules that can achieve high potency and prolonged duration of action by forming a stable bond with their target protein. The thiomorpholine and chloropyrimidine scaffolds are well-established pharmacophores in medicinal chemistry, known for their presence in a variety of biologically active compounds.[1][2] This application note details the profile and experimental applications of 4-(6-Chloropyrimidin-4-yl)thiomorpholine , a chemical probe designed for the covalent modification of protein kinases.

The core of this probe's reactivity lies in the 6-chloropyrimidine moiety, which acts as an electrophilic "warhead." This group is susceptible to nucleophilic aromatic substitution (SNAr) by the thiol group of cysteine residues, which are often found in the ATP-binding pocket of various kinases.[3] This covalent interaction leads to irreversible inhibition of the target kinase, making this compound a valuable tool for identifying and validating novel kinase targets, as well as for elucidating their roles in cellular signaling pathways.

This guide provides a comprehensive overview of the postulated mechanism of action of this compound and offers detailed protocols for its application in biochemical and cellular assays to identify its protein targets and characterize its effects on downstream signaling.

Postulated Mechanism of Action: Covalent Cysteine Targeting

The proposed mechanism of action for this compound is the covalent modification of a cysteine residue within the active site of a target kinase. The electron-withdrawing nature of the pyrimidine ring activates the chlorine atom at the 6-position for nucleophilic attack. A strategically located cysteine residue in the ATP-binding pocket of a kinase can act as the nucleophile, leading to the formation of a stable thioether bond and the displacement of the chloride ion.[3]

Covalent Inhibition Mechanism cluster_0 Initial Non-covalent Binding cluster_1 Covalent Bond Formation Probe This compound Complex Non-covalent Complex Probe->Complex Reversible Binding (Ki) Kinase_Cys Kinase + Cysteine Residue Kinase_Cys->Complex Adduct Covalent Kinase-Probe Adduct (Irreversible) Complex->Adduct Covalent Modification (kinact) CETSA Workflow Start Treat Cells with Probe Heat Apply Temperature Gradient Start->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Separate Soluble and Aggregated Proteins Lyse->Centrifuge Quantify Quantify Soluble Target Protein (Western Blot / ELISA) Centrifuge->Quantify Analyze Analyze Melting Curve Shift Quantify->Analyze

Sources

Application Notes and Protocols for 4-(6-Chloropyrimidin-4-yl)thiomorpholine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Covalent Kinase Inhibition

In the landscape of contemporary drug discovery, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and immunology. Within this space, the strategic design of covalent inhibitors has emerged as a powerful approach to achieve durable target engagement and overcome challenges associated with ATP-competitive inhibition. The molecule, 4-(6-Chloropyrimidin-4-yl)thiomorpholine, represents a compelling chemical entity poised for exploration as a covalent kinase inhibitor.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of this compound. While direct biological data for this specific molecule is not extensively published, its structural components—a reactive chloropyrimidine core and a thiomorpholine moiety frequently found in kinase inhibitors—provide a strong rationale for its investigation as a covalent modulator of protein kinases.[1] This document will, therefore, focus on the hypothesized mechanism of action and provide detailed protocols for its characterization, guided by established principles of covalent drug discovery.

Hypothesized Mechanism of Action: Covalent Targeting of Kinase Active Sites

The central hypothesis for the biological activity of this compound is its function as a covalent inhibitor of protein kinases. This mechanism is predicated on the reactivity of the 6-chloro-4-substituted pyrimidine ring, which can undergo a nucleophilic aromatic substitution (SNAr) reaction with a strategically located cysteine residue within the ATP-binding pocket of a target kinase.[2][3]

The thiomorpholine group, a common scaffold in medicinal chemistry, is anticipated to orient the molecule within the kinase active site, facilitating the covalent reaction and contributing to the overall binding affinity and selectivity profile.[4] The sulfur atom in the thiomorpholine ring can also influence the compound's physicochemical properties, such as lipophilicity and metabolic stability.[1]

A notable example of a similar scaffold in action is the discovery of a series of dichloropyrimidines as covalent inhibitors of the C-terminal kinase domain (CTKD) of Mitogen- and Stress-activated protein Kinase 1 (MSK1).[2][5] In this case, the chloro-substituent on the pyrimidine ring reacts with a non-catalytic cysteine residue (Cys440 in MSK1), leading to irreversible inhibition of the kinase.[2][3] This precedent strongly supports the investigation of this compound against kinases possessing a similarly positioned cysteine.

Caption: Hypothesized mechanism of covalent kinase inhibition.

Experimental Protocols

The following protocols are designed to rigorously assess the potential of this compound as a covalent kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the potency of the compound against a panel of kinases, with a particular focus on those containing a cysteine residue in or near the ATP-binding site.

Principle: The assay measures the phosphorylation of a substrate peptide by the target kinase. Inhibition of the kinase by the compound results in a decreased phosphorylation signal.

Materials:

  • Recombinant human kinases (e.g., MSK1, RSK2, or others with a targetable cysteine).[2][3]

  • Biotinylated substrate peptide specific for each kinase.

  • ATP.

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • This compound (dissolved in DMSO).

  • TR-FRET detection reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).

  • 384-well low-volume white plates.

  • Plate reader capable of TR-FRET measurements.

Procedure:

  • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

  • In a 384-well plate, add 2.5 µL of the diluted compound or DMSO (for control).

  • Add 2.5 µL of the kinase solution to each well.

  • Pre-incubate the plate at room temperature for a defined period (e.g., 30, 60, 120 minutes) to allow for potential covalent bond formation.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated substrate peptide and ATP.

  • Incubate the reaction at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of the TR-FRET detection reagent mix (Europium-labeled antibody and SA-APC in detection buffer).

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Caption: Workflow for the TR-FRET kinase inhibition assay.

Protocol 2: Intact Protein Mass Spectrometry to Confirm Covalent Binding

This protocol is essential to verify the covalent mechanism of action by directly observing the formation of a covalent adduct between the compound and the target kinase.

Principle: High-resolution mass spectrometry is used to measure the precise mass of the intact kinase before and after incubation with the compound. An increase in mass corresponding to the molecular weight of the compound confirms covalent modification.

Materials:

  • Recombinant human kinase.

  • This compound.

  • Incubation buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Desalting column.

Procedure:

  • Prepare a solution of the kinase (e.g., 10 µM) in incubation buffer.

  • Prepare a stock solution of the compound (e.g., 1 mM in DMSO).

  • Mix the kinase solution with the compound to a final concentration of, for example, 100 µM. Also, prepare a control sample with DMSO.

  • Incubate the mixture at room temperature for various time points (e.g., 0, 1, 4, 24 hours).

  • At each time point, quench a small aliquot of the reaction and desalt it using an online or offline desalting column.

  • Analyze the desalted protein by LC-MS.

  • Deconvolute the resulting mass spectra to determine the mass of the intact protein.

  • Compare the mass of the protein incubated with the compound to the control. A mass shift equal to the molecular weight of this compound minus the mass of HCl confirms the formation of a 1:1 covalent adduct.[2]

Protocol 3: Cellular Target Engagement Assay (Western Blot)

This protocol assesses the ability of the compound to inhibit the target kinase in a cellular context by measuring the phosphorylation of a downstream substrate.

Principle: Cells are treated with the compound, and the phosphorylation status of a known substrate of the target kinase is quantified by Western blotting. A reduction in substrate phosphorylation indicates cellular target engagement.

Materials:

  • Human cell line expressing the target kinase (e.g., a cancer cell line).

  • Cell culture medium and supplements.

  • This compound.

  • Stimulant to activate the kinase pathway (if necessary).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-substrate, anti-total-substrate, and anti-loading control (e.g., GAPDH or β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • SDS-PAGE gels and Western blotting apparatus.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2-24 hours).

  • If required, stimulate the cells to activate the target kinase pathway.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies for the total substrate and a loading control to ensure equal protein loading.

  • Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.

Data Presentation: Expected Outcomes and Interpretation

The data generated from these protocols should be carefully analyzed to build a comprehensive profile of this compound.

Table 1: Representative Data for Structurally Related Kinase Inhibitors

Compound ClassTarget KinaseAssay TypeIC₅₀ (nM)Reference
DichloropyrimidineMSK1 CTKDTR-FRET50-500[2][3]
SulfonylmorpholinopyrimidineATRBiochemical5[6]
4-Morpholino-pyrazolo[3,4-d]pyrimidinemTORBiochemical<1[7]

Note: The IC₅₀ values are provided as a general reference for the potency of related scaffolds and are not predictive of the exact activity of this compound.

Conclusion and Future Directions

This compound is a promising starting point for the development of novel covalent kinase inhibitors. The protocols outlined in this application note provide a robust framework for its initial characterization, from biochemical potency determination to confirmation of the covalent binding mechanism and assessment of cellular activity. Successful execution of these experiments will provide critical insights into the therapeutic potential of this compound and guide future optimization efforts. Further studies could involve kinome-wide selectivity profiling to understand its off-target effects and in vivo efficacy studies in relevant disease models.

References

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters. [Link]

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed Central. [Link]

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed. [Link]

  • Strategy for lead identification for understudied kinases. ChemRxiv. [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • 3-Methylmorpholine containing pre-clinical kinase inhibitors. ResearchGate. [Link]

  • Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]

  • synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. PharmaTutor. [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Substituted thiomorpholine derivatives.
  • Polymorphs.
  • Retroviral protease inhibiting compounds.
  • Morpholine and thiomorpholine tachykinin receptor antagonists. European Patent Office. [Link]

  • Drug Discovery - Inhibitor. chemical-kinomics. [Link]

  • Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. PubMed. [Link]

  • Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). PubMed. [Link]

Sources

Application Note: Quantitative Analysis of 4-(6-chloropyrimidin-4-yl)thiomorpholine using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(6-chloropyrimidin-4-yl)thiomorpholine is a heterocyclic compound of interest in pharmaceutical and chemical research, often serving as a building block in the synthesis of more complex molecules with potential therapeutic activities. The presence of a chlorinated pyrimidine and a thiomorpholine moiety imparts specific chemical properties that make it a candidate for various biological targets.[1][2] Accurate and robust quantification of this compound is critical for reaction monitoring, purity assessment, and pharmacokinetic studies. This application note provides a detailed protocol for the sensitive and selective analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful analytical technique for the separation, identification, and quantification of small molecules in complex mixtures.[3][4]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a successful LC-MS method.

PropertyValueSource
Molecular Formula C₈H₁₀ClN₃SPubChem[5]
Molecular Weight 215.70 g/mol PubChem[5]
Monoisotopic Mass 215.0284 DaPubChem[5]
Predicted XlogP 2.0PubChem[5]
Predicted [M+H]⁺ (m/z) 216.03568PubChem[5]

The positive XlogP value suggests moderate lipophilicity, making reversed-phase chromatography a suitable separation strategy. The presence of basic nitrogen atoms in the pyrimidine and thiomorpholine rings indicates that the compound will readily ionize in positive ion mode electrospray ionization (ESI), primarily forming a protonated molecule ([M+H]⁺).

Experimental Workflow

The overall analytical workflow is designed to ensure reproducibility and accuracy from sample preparation through to data analysis.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Stock Stock Solution Preparation Working Working Standards & QC Preparation Stock->Working Extraction Matrix Extraction (if applicable) Working->Extraction LC LC Separation Extraction->LC MS MS Detection LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: High-level workflow for the LC-MS analysis of this compound.

Part 1: Sample Preparation Protocol

The goal of sample preparation is to produce a clean, reproducible sample in a solvent compatible with the LC-MS system.[6]

1.1. Reagents and Materials

  • This compound reference standard (≥98% purity)

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade methanol (MeOH)

  • LC-MS grade water

  • Formic acid (FA), LC-MS grade

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Analytical balance

  • Vortex mixer

  • Autosampler vials with inserts

1.2. Preparation of Stock and Working Solutions

The accuracy of the final quantification relies heavily on the precise preparation of stock and working solutions.

Protocol:

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of the this compound reference standard into a clean 1.5 mL microcentrifuge tube. Add 1.0 mL of DMSO to dissolve the compound completely. Vortex for 30 seconds. This stock is ideal for long-term storage due to DMSO's high solubilizing power and low volatility.

  • Intermediate Stock Solution (100 µg/mL): Pipette 100 µL of the primary stock solution into a new microcentrifuge tube and add 900 µL of 50:50 (v/v) ACN:Water. This dilution into a mobile phase-like solvent improves compatibility for subsequent dilutions.

  • Working Standard Solutions: Perform serial dilutions from the intermediate stock solution using 50:50 (v/v) ACN:Water to prepare calibration standards. A typical concentration range for a calibration curve might be 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 8 ng/mL, 80 ng/mL, and 800 ng/mL) from a separate stock solution to ensure an unbiased assessment of method accuracy and precision.

Rationale: Preparing calibration standards and QCs from separate stock solutions is a critical validation step to ensure the integrity of the reference standard and the accuracy of the preparations.[7]

Part 2: LC-MS Method Protocol

This section details the optimized parameters for chromatographic separation and mass spectrometric detection. A standard C18 column is chosen as a starting point for its versatility with moderately non-polar compounds.[8]

2.1. Liquid Chromatography Conditions

ParameterSettingRationale
LC System Agilent 1290 Infinity II or equivalent UHPLC systemA UHPLC system provides high resolution and fast analysis times.
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mmThe C18 stationary phase provides good retention for the analyte. The 1.7 µm particle size ensures high efficiency.
Mobile Phase A Water with 0.1% Formic AcidFormic acid aids in the protonation of the analyte, improving peak shape and ESI efficiency.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier in reversed-phase LC with good UV transparency and compatibility with MS.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and backpressure.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 2 µLA small injection volume minimizes potential peak distortion.[6]
Gradient Elution Time (min)% B
0.010
0.510
3.095
4.095
4.110
5.010

Rationale for Gradient: The gradient starts at a low organic percentage to ensure good retention of the analyte on the column. It then ramps up to a high organic percentage to elute the compound and any less polar impurities, followed by a re-equilibration step to prepare for the next injection.[8]

2.2. Mass Spectrometry Conditions

The method utilizes tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[3][4]

ParameterSetting
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Q1: 216.0 -> Q3: 111.0 (Quantifier)
Q1: 216.0 -> Q3: 141.0 (Qualifier)
Source Temp. 550 °C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 9 psi
Declustering Potential (DP) 80 V
Entrance Potential (EP) 10 V
Collision Energy (CE) 35 V (for 216.0 -> 111.0)
25 V (for 216.0 -> 141.0)
Collision Cell Exit Potential (CXP) 12 V

Rationale for MRM Transitions: The precursor ion (Q1) is the protonated molecule [M+H]⁺ at m/z 216.0. The product ions (Q3) are generated by collision-induced dissociation. The most intense, stable fragment is chosen as the quantifier for sensitivity, while a second fragment serves as a qualifier to confirm identity. The specific fragments (e.g., loss of the thiomorpholine ring) would be determined during method development by infusing the analyte and performing a product ion scan.

mrm cluster_ms Tandem Mass Spectrometer Q1 Q1 (Mass Filter) Selects m/z 216.0 Q2 Q2 (Collision Cell) Fragment with Gas (CAD) Q1->Q2 Q3 Q3 (Mass Filter) Selects m/z 111.0 & 141.0 Q2->Q3 Detector Detector Q3->Detector Analyte Protonated Analyte [M+H]⁺ m/z 216.0 Analyte->Q1

Caption: Schematic of the Multiple Reaction Monitoring (MRM) process for selective quantification.

Part 3: Method Validation

To ensure the method is fit for its intended purpose, it must be validated according to established guidelines, such as those from the FDA or ICH.[9][10]

3.1. Validation Parameters

The following parameters should be assessed:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components. This is evaluated by analyzing blank matrix samples to check for interferences at the retention time of the analyte.[7][11]

  • Linearity and Range: The calibration curve should demonstrate a linear relationship between concentration and response over a defined range. A linear regression with a correlation coefficient (r²) > 0.99 is typically required.

  • Accuracy and Precision: Accuracy (closeness to the true value) and precision (reproducibility) are assessed by analyzing QC samples at multiple concentrations on different days. Acceptance criteria are often within ±15% (±20% at the Lower Limit of Quantification) of the nominal value.[12]

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The LOD is the lowest concentration that can be reliably detected.

  • Matrix Effect: Assessed to ensure that components in the sample matrix do not suppress or enhance the ionization of the analyte, which could lead to inaccurate results.[6]

  • Stability: The stability of the analyte in the sample matrix and in prepared solutions under various storage conditions (e.g., bench-top, freeze-thaw cycles, long-term storage) should be evaluated.[11]

3.2. Acceptance Criteria Summary

ParameterAcceptance Criterion
Linearity (r²) ≥ 0.995
Accuracy 85-115% of nominal value (80-120% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Selectivity No significant interfering peaks at the analyte retention time in blank samples.

Conclusion

This application note presents a comprehensive and robust LC-MS/MS method for the quantitative analysis of this compound. The protocol details the necessary steps from sample preparation to data analysis and outlines a clear strategy for method validation. By leveraging the selectivity of reversed-phase UHPLC and the sensitivity of tandem mass spectrometry, this method is suitable for a wide range of applications in drug development and chemical analysis, ensuring accurate and reliable results.

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Application Notes and Protocols: NMR Spectroscopy of 4-(6-chloropyrimidin-4-yl)thiomorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the structural elucidation of 4-(6-chloropyrimidin-4-yl)thiomorpholine using Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers an in-depth exploration of the principles behind experimental design, from sample preparation to the application of one- and two-dimensional NMR techniques. By grounding these protocols in established scientific principles and providing clear, actionable steps, this guide aims to empower users to obtain high-quality, reproducible NMR data for this and structurally related heterocyclic compounds.

Introduction: The Significance of Structural Verification

This compound is a heterocyclic compound featuring a pyrimidine ring, a critical scaffold in medicinal chemistry known for its presence in numerous biologically active molecules.[1] The thiomorpholine moiety adds further structural complexity and potential for diverse chemical interactions. Accurate and unambiguous structural characterization is a foundational requirement in the drug discovery and development pipeline, ensuring the integrity of downstream biological and pharmacological studies.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution.[1] Its ability to provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule is unparalleled.[1][2] This guide will detail the application of ¹H NMR, ¹³C NMR, and 2D correlation techniques such as COSY and HSQC to fully characterize this compound.

Foundational Principles: Sample Preparation and Solvent Selection

The quality of an NMR spectrum is fundamentally dependent on the quality of the sample.[3] Proper sample preparation is therefore not a preliminary chore, but a critical step that dictates the success of the entire analysis.

Analyte Purity and Concentration

For optimal results, the analyte should be of high purity, free from paramagnetic impurities which can cause significant line broadening.[4]

Protocol for Sample Concentration:

  • ¹H NMR: A concentration of 5-25 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent is typically sufficient.[3][5]

  • ¹³C NMR: Due to the lower natural abundance of the ¹³C isotope, a higher concentration of 50-100 mg in 0.6-0.7 mL of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable timeframe.[5]

The Critical Choice of Deuterated Solvent

Deuterated solvents are essential in NMR for several reasons: they provide a deuterium lock signal for the spectrometer to maintain field stability, they prevent the large signal of a protonated solvent from overwhelming the analyte signals, and they allow for proper shimming of the magnetic field.[5][6]

Key Considerations for Solvent Selection:

  • Solubility: The primary criterion is the ability of the solvent to fully dissolve the analyte.[6][7] A preliminary solubility test with a small amount of the non-deuterated solvent is a cost-effective approach.[7]

  • Chemical Compatibility: The solvent must be inert and not react with the analyte.

  • Residual Solvent Peaks: No deuterated solvent is 100% pure; the residual protonated solvent will produce a peak.[8] The chosen solvent's residual peak should not overlap with key analyte signals.[6]

  • Boiling Point and Viscosity: Low boiling point solvents are easier to remove post-analysis.[8] Lower viscosity solvents generally lead to sharper NMR signals and better resolution.[6]

Recommended Solvents for this compound:

Based on the polar nature of the pyrimidine and thiomorpholine rings, the following solvents are recommended for initial trials:

SolventTypical ¹H Residual Peak (ppm)Rationale
Chloroform-d (CDCl₃)~7.26Good general-purpose solvent for many organic compounds; relatively inexpensive and easy to remove.[8][9]
Dimethyl sulfoxide-d₆ (DMSO-d₆)~2.50Excellent for polar compounds that may have limited solubility in CDCl₃.[7][9]
Acetone-d₆~2.05Another good option for polar molecules.[9]
Step-by-Step Sample Preparation Protocol

This protocol is designed to ensure a homogenous sample free of particulate matter, which is crucial for acquiring high-resolution spectra.[3][4]

  • Weighing: Accurately weigh the desired amount of this compound into a clean, dry vial.

  • Dissolution: Add the chosen deuterated solvent (0.6-0.7 mL) to the vial.[5] Mix gently by vortexing or sonicating until the solid is completely dissolved.[10]

  • Filtration (if necessary): If any solid particles remain, the solution must be filtered.[3][10] A common method is to pass the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool.[3]

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube.[11] Ensure the liquid height is at least 4 cm to be within the detection region of the NMR probe.[10]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Data Acquisition: 1D NMR Spectroscopy

One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, are the cornerstones of structural elucidation.[1]

¹H NMR Spectroscopy: Mapping the Protons

Proton NMR provides information on the number of different types of protons, their electronic environments, and their connectivity to neighboring protons through spin-spin coupling.[1]

Expected ¹H NMR Spectral Features for this compound:

  • Pyrimidine Ring Protons: The pyrimidine ring has two protons. Their chemical shifts will be in the aromatic region, typically downfield due to the deshielding effect of the electronegative nitrogen atoms and the chlorine atom.[1]

  • Thiomorpholine Ring Protons: The thiomorpholine ring contains eight protons, which are expected to appear as two distinct sets of signals due to their proximity to either the nitrogen or sulfur atom. These will be in the aliphatic region. The protons on the carbons adjacent to the nitrogen will be more deshielded (further downfield) than those adjacent to the sulfur. They will likely appear as complex multiplets due to coupling with each other.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon NMR provides information about the carbon framework of the molecule.[1] Each unique carbon atom typically gives a distinct signal.

Expected ¹³C NMR Spectral Features for this compound:

  • Pyrimidine Ring Carbons: The carbons of the pyrimidine ring will be significantly downfield. The carbon atom bonded to the chlorine will be influenced by its electronegativity.

  • Thiomorpholine Ring Carbons: The two sets of chemically non-equivalent carbons in the thiomorpholine ring will appear in the aliphatic region. Similar to the protons, the carbons adjacent to the nitrogen will be more deshielded than those adjacent to the sulfur.

Advanced Structural Confirmation: 2D NMR Spectroscopy

While 1D NMR provides a wealth of information, complex molecules often require two-dimensional techniques for unambiguous assignment of all signals.[2][12]

COSY (Correlation Spectroscopy): Identifying ¹H-¹H Connectivity

COSY is a homonuclear 2D experiment that identifies protons that are spin-spin coupled to each other, typically through two or three bonds.[13][14] A cross-peak in a COSY spectrum indicates that the two protons on the corresponding axes are coupled.

Application to this compound:

  • COSY will be invaluable for confirming the connectivity within the thiomorpholine ring, showing the coupling between the protons on adjacent carbons.

  • It can also reveal any long-range couplings that might exist within the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

HSQC is a heteronuclear 2D experiment that correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[13][15]

Application to this compound:

  • HSQC provides a direct and unambiguous method to assign the signals of protonated carbons.

  • By identifying the carbon signal associated with each proton signal, it greatly simplifies the interpretation of both the ¹H and ¹³C spectra.

G

Data Processing and Interpretation

Modern NMR software offers a suite of tools for processing and analyzing NMR data.[16][17][18]

Standard Processing Steps
  • Fourier Transformation: Converts the raw Free Induction Decay (FID) signal from the time domain to the frequency domain.

  • Phasing: Adjusts the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Corrects for any distortions in the baseline of the spectrum.

  • Referencing: Calibrates the chemical shift axis. This is often done using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]

A Systematic Approach to Spectral Interpretation

G

  • Analyze the ¹H NMR Spectrum:

    • Integration: Determine the relative number of protons corresponding to each signal.

    • Chemical Shift: Use the chemical shift values to infer the electronic environment of the protons (e.g., aromatic vs. aliphatic).

    • Multiplicity: Analyze the splitting patterns (singlet, doublet, triplet, etc.) to determine the number of neighboring protons.

  • Analyze the ¹³C NMR Spectrum:

    • Count the number of signals to determine the number of unique carbon atoms.

    • Use the chemical shifts to identify the types of carbons (e.g., sp² carbons in the pyrimidine ring vs. sp³ carbons in the thiomorpholine ring).

  • Correlate with 2D NMR Data:

    • Use the COSY spectrum to piece together proton spin systems. For example, trace the connections between the protons on the thiomorpholine ring.

    • Use the HSQC spectrum to definitively link each proton signal to its corresponding carbon signal. This is a powerful tool for resolving any ambiguities from the 1D spectra.

By systematically integrating the information from each of these experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the confident structural confirmation of this compound.

Conclusion

The structural elucidation of novel or synthesized compounds is a critical task in chemical research and drug development. This guide has provided a detailed, experience-based framework for the NMR analysis of this compound. By following the outlined protocols for sample preparation, data acquisition, and systematic interpretation, researchers can ensure the generation of high-quality, reliable data for robust structural characterization. The principles and techniques described herein are broadly applicable to a wide range of small organic molecules.

References

  • NMRium - The next-generation NMR software. (n.d.). Retrieved from [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Retrieved from [Link]

  • Georgia Tech NMR Center. (n.d.). Recommended Software for NMR Data Process. Retrieved from [Link]

  • Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. Retrieved from [Link]

  • University of Delaware. (n.d.). NMR Data Processing Software. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Free NMR Data Analysis Software Download | NUTS. Retrieved from [Link]

  • ResearchGate. (2019, October 15). 2D- NMR what is the different between COSY and HSQC?? Retrieved from [Link]

  • Georgia Tech NMR Center. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Retrieved from [Link]

  • Silva, A. M. S., Pinto, D. C. G. A., & Santos, C. M. M. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 24). What Are Common NMR Solvents? [Video]. YouTube. Retrieved from [Link]

  • eGPAT. (2019, June 5). Solvents in NMR spectroscopy. Retrieved from [Link]

  • University of Cambridge, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H10ClN3S). Retrieved from [Link]

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(4), 397-422. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]

  • ResearchGate. (n.d.). a. 1 H NMR spectrum of thiomorpholine derivative. The signal due to the... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... [Image]. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
  • Pérez, M., Peakman, T. M., Alex, A., Higginson, P. D., Mitchell, J. C., Snowden, M. J., & Morao, I. (2006). Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines). The Journal of organic chemistry, 71(8), 3103–3110. [Link]

  • Pérez, M., Peakman, T. M., Alex, A., Higginson, P. D., Mitchell, J. C., Snowden, M. J., & Morao, I. (2006). Accuracy vs Time Dilemma on the Prediction of NMR Chemical Shifts: A Case Study (Chloropyrimidines). The Journal of Organic Chemistry, 71(8), 3103–3110. [Link]

  • SpectraBase. (n.d.). Thiomorpholine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). Thiomorpholine, 4-octadecyl-, 1,1-dioxide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiomorpholine. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-and 19 F-NMR chemical shifts (δ/ppm), signal multiplicities and H-H coupling constants (J/Hz). Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(6-chloropyrimidin-4-yl)morpholine (C8H10ClN3O). Retrieved from [Link]

  • Scribd. (n.d.). 2D NMR Spectroscopy for Organic Compounds. Retrieved from [Link]

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  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic resonance in chemistry : MRC, 43(8), 673–675. [Link]

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Application Note & Protocol: High-Purity Isolation of 4-(6-chloropyrimidin-4-yl)thiomorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the purification of 4-(6-chloropyrimidin-4-yl)thiomorpholine, a key intermediate in the synthesis of various pharmacologically active molecules. Recognizing the stringent purity requirements for downstream applications, this note details two primary purification methodologies: preparative column chromatography and recrystallization. The protocols are designed to be robust and reproducible, addressing common impurities encountered during synthesis. The scientific rationale behind each step is elucidated to empower researchers with the ability to adapt and troubleshoot the procedures effectively.

Introduction and Significance

This compound is a crucial heterocyclic building block in medicinal chemistry. Its structure, incorporating a reactive chloropyrimidine moiety and a thiomorpholine ring, makes it a versatile precursor for the development of targeted therapeutics, particularly in oncology and immunology. The purity of this intermediate is paramount, as trace impurities can lead to side reactions, compromise the efficacy of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks.

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution reaction between 4,6-dichloropyrimidine and thiomorpholine. This reaction, while generally efficient, can result in a mixture of the desired monosubstituted product, unreacted starting materials, and the disubstituted byproduct, 4,6-bis(thiomorpholino)pyrimidine. Effective purification strategies are therefore essential to isolate the target compound with high fidelity.

Understanding Potential Impurities

A logical approach to purification begins with identifying potential impurities. Based on the common synthetic route, the primary contaminants are:

  • Starting Materials: Unreacted 4,6-dichloropyrimidine and thiomorpholine.

  • Byproducts: 4,6-bis(thiomorpholino)pyrimidine (the di-substituted product).

  • Solvent Residues: Residual solvents from the reaction and workup steps.

The purification strategy must effectively separate the target compound from these structurally similar molecules.

Purification Strategy Overview

Two primary methods are recommended for the purification of this compound: preparative column chromatography for high-purity isolation on a smaller scale, and recrystallization for larger-scale purification and polishing.

Purification_Workflow Crude_Product Crude this compound Column_Chromatography Preparative Column Chromatography Crude_Product->Column_Chromatography Small Scale High Purity Recrystallization Recrystallization Crude_Product->Recrystallization Large Scale Polishing High_Purity_Product High-Purity Product (>98%) Column_Chromatography->High_Purity_Product Final_Product Final Product (>99.5%) Recrystallization->Final_Product

Figure 1: General workflow for the purification of this compound.

Method 1: Preparative Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[1] For this compound, a normal-phase silica gel column is effective.

Rationale and Solvent System Selection

The choice of solvent system (mobile phase) is critical for achieving good separation. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the product, and finally the more polar impurities. A common and effective solvent system for compounds of this type is a gradient of ethyl acetate in heptane or dichloromethane in methanol.[1] Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before performing preparative chromatography.

Component Polarity Expected Elution Order
4,6-dichloropyrimidineLowFirst
This compound Medium Second
4,6-bis(thiomorpholino)pyrimidineHighThird
ThiomorpholineVery HighLast (may remain on the column)
Detailed Protocol for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in heptane).

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 10% to 50% ethyl acetate in heptane) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure to yield the purified this compound.

Method 2: Recrystallization

Recrystallization is an effective technique for purifying solid compounds on a larger scale. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Rationale and Solvent Selection

An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. The impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble (allowing for hot filtration). For thiomorpholine derivatives, alcohols like ethanol or isopropanol, or a mixture of an organic solvent and water, are often suitable.[2]

Detailed Protocol for Recrystallization
  • Solvent Addition: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of a suitable solvent (e.g., ethanol).

  • Dissolution: Heat the mixture with stirring until the solid completely dissolves. If necessary, add more solvent dropwise to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Recrystallization_Process cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation Crude Crude Product AddSolvent Add Minimum Hot Solvent Crude->AddSolvent Dissolved Completely Dissolved Solution AddSolvent->Dissolved Cooling Slow Cooling Dissolved->Cooling Crystals Crystal Formation Cooling->Crystals Filtration Vacuum Filtration Crystals->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry Under Vacuum Washing->Drying PureProduct Pure Crystalline Product Drying->PureProduct

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Experiments with 4-(6-chloropyrimidin-4-yl)thiomorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(6-chloropyrimidin-4-yl)thiomorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) encountered during the synthesis, handling, and application of this important chemical intermediate. Our goal is to equip you with the knowledge to anticipate and resolve common experimental challenges, ensuring the integrity and success of your research.

I. Introduction to this compound

This compound is a key building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other pharmacologically active compounds. Its synthesis typically involves a nucleophilic aromatic substitution (SNAr) reaction between a dichloropyrimidine and thiomorpholine. While seemingly straightforward, this reaction is subject to several variables that can impact yield, purity, and scalability. This guide will delve into the nuances of working with this compound and its precursors.

II. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the properties, handling, and storage of this compound and its parent reagents.

Q1: What are the recommended storage conditions for 4,6-dichloropyrimidine and thiomorpholine?

A1: Proper storage is crucial to maintain the integrity of your starting materials.

  • 4,6-Dichloropyrimidine: Should be stored in a cool, dry, well-ventilated area away from incompatible substances like strong oxidants.[1] It is also light-sensitive and should be kept in a tightly sealed, opaque container.[2]

  • Thiomorpholine: This compound is corrosive and can cause severe skin burns and eye damage.[3] It should be stored in a tightly closed container in a well-ventilated place.

Q2: What safety precautions should be taken when handling chloropyrimidines and thiomorpholine?

A2: Both classes of compounds present hazards that necessitate careful handling.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][4][5]

  • Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[2][4]

Q3: Why is the nucleophilic attack favored at the C4/C6 positions of the pyrimidine ring?

A3: In nucleophilic aromatic substitution on pyrimidine rings, the attack is favored at the positions ortho or para to the ring nitrogens (C2, C4, and C6). This is because the electronegative nitrogen atoms withdraw electron density from the ring, making these positions more electrophilic. The intermediate formed upon nucleophilic attack at C4 or C6 is better stabilized by resonance, as the negative charge can be delocalized onto one of the nitrogen atoms.[6][7]

Q4: Can the sulfur atom in thiomorpholine be oxidized during the reaction?

A4: Yes, the sulfur atom in the thiomorpholine ring is susceptible to oxidation, which can lead to the formation of thiomorpholine 1-oxide or 1,1-dioxide as impurities. This is more likely to occur in the presence of oxidizing agents or under harsh reaction conditions. It's important to use reagents and solvents free of peroxides and to conduct the reaction under an inert atmosphere if oxidation is a concern.

III. Troubleshooting Guide: The SNAr Reaction

This section provides a detailed breakdown of common issues encountered during the synthesis of this compound and offers systematic solutions.

Problem 1: Low or No Product Yield

A low or non-existent yield is one of the most common frustrations in synthesis. The causes can be multifaceted, ranging from reagent quality to reaction conditions.

Potential Causes & Solutions:

  • Poor Quality of Starting Materials:

    • Diagnosis: Verify the purity of 4,6-dichloropyrimidine and thiomorpholine using techniques like NMR or GC-MS.

    • Solution: Use freshly purchased or purified starting materials. 4,6-dichloropyrimidine can degrade over time, especially if not stored properly.[1][2]

  • Insufficient Base or Inappropriate Base Choice:

    • Diagnosis: The reaction requires a base to neutralize the HCl generated during the substitution. If the pH of the reaction mixture becomes too acidic, the nucleophilicity of the thiomorpholine will be reduced due to protonation.

    • Solution: Typically, an excess of a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used.[8] An inorganic base like potassium carbonate can also be effective.[9] Ensure at least one equivalent of base is present for each mole of thiomorpholine reacting.

  • Suboptimal Reaction Temperature:

    • Diagnosis: SNAr reactions often require heating to proceed at a reasonable rate.

    • Solution: If the reaction is sluggish at room temperature, gradually increase the temperature. A common temperature range is 80-120°C.[8] Monitor the reaction progress by TLC or LC-MS to avoid decomposition at excessively high temperatures.

  • Incorrect Solvent:

    • Diagnosis: The choice of solvent can significantly impact reaction rates.

    • Solution: Polar aprotic solvents such as acetonitrile, DMF, or DMSO are generally preferred as they can solvate the intermediate Meisenheimer complex.[8]

Problem 2: Formation of Multiple Products (Impurity Profile)

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products.

Potential Causes & Solutions:

  • Disubstitution Product:

    • Diagnosis: Formation of 4,6-bis(thiomorpholin-4-yl)pyrimidine. This occurs when a second molecule of thiomorpholine displaces the remaining chlorine atom.

    • Solution: Carefully control the stoichiometry. Use a slight excess (1.0-1.2 equivalents) of thiomorpholine relative to 4,6-dichloropyrimidine. Adding the thiomorpholine slowly to the reaction mixture can also help to minimize this side reaction.

  • Hydrolysis of the Starting Material or Product:

    • Diagnosis: Presence of hydroxylated pyrimidine species. This is caused by residual water in the reagents or solvent.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture from entering the system.

  • Oxidation of Thiomorpholine Moiety:

    • Diagnosis: Detection of masses corresponding to the sulfoxide or sulfone derivatives of the product.[10]

    • Solution: As mentioned in the FAQs, use peroxide-free solvents and consider degassing the reaction mixture. If the problem persists, a milder reaction temperature might be necessary.

Problem 3: Difficult Purification

Even with a successful reaction, isolating the pure product can be challenging.

Potential Causes & Solutions:

  • Co-elution of Product and Starting Material:

    • Diagnosis: The product and unreacted 4,6-dichloropyrimidine have similar polarities, making separation by column chromatography difficult.

    • Solution: Ensure the reaction goes to completion by monitoring with TLC or LC-MS. If unreacted starting material remains, consider a different solvent system for chromatography with a shallower gradient.

  • Product Precipitation/Crystallization Issues:

    • Diagnosis: The product either fails to crystallize from the workup solvent or crashes out as an oil.

    • Solution: Perform a solvent screen for recrystallization. Common solvents for this type of compound include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. Seeding the solution with a small crystal of pure product can induce crystallization.

IV. Experimental Protocols & Data

General Synthetic Protocol

This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.

  • To a solution of 4,6-dichloropyrimidine (1.0 eq) in acetonitrile (10 mL/g of dichloropyrimidine) is added triethylamine (1.5 eq).

  • The mixture is stirred at room temperature, and thiomorpholine (1.1 eq) is added dropwise over 15 minutes.

  • The reaction mixture is then heated to 85°C and stirred for 12 hours, monitoring the progress by TLC or LC-MS.[8]

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel or by recrystallization.

Parameter Recommendation Rationale
Solvent Acetonitrile, DMF, DMSOPolar aprotic solvents stabilize the charged intermediate.[8]
Base Triethylamine, DIPEA, K2CO3Neutralizes HCl byproduct without competing as a nucleophile.[8][9]
Temperature 80-120 °CProvides sufficient activation energy for the SNAr reaction.[8]
Stoichiometry ~1.1 eq. ThiomorpholineMinimizes the formation of the disubstituted product.

Table 1: Recommended Reaction Parameters

V. Visual Workflow and Decision Making

To aid in troubleshooting, the following diagram outlines a decision-making workflow for addressing common issues in the synthesis.

TroubleshootingWorkflow cluster_troubleshoot_yield Troubleshoot Low Yield cluster_troubleshoot_purity Troubleshoot Purity start Start Synthesis reaction_complete Reaction Monitoring (TLC/LC-MS) start->reaction_complete workup Workup & Purification reaction_complete->workup Reaction Complete low_yield Low/No Conversion reaction_complete->low_yield Incomplete product_ok Pure Product workup->product_ok impurities Significant Impurities workup->impurities Impure Product check_reagents Check Reagent Quality low_yield->check_reagents check_stoichiometry Adjust Stoichiometry (1.1 eq Nu) impurities->check_stoichiometry adjust_temp Increase Temperature check_reagents->adjust_temp check_base Verify Base Stoichiometry adjust_temp->check_base check_base->start use_anhydrous Use Anhydrous Conditions check_stoichiometry->use_anhydrous check_oxidation Check for Oxidation use_anhydrous->check_oxidation check_oxidation->start

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-(6-chloropyrimidin-4-yl)thiomorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-(6-chloropyrimidin-4-yl)thiomorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. Our goal is to empower you with the scientific rationale behind experimental choices to ensure a robust and reproducible synthesis.

Introduction to the Synthesis

The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this procedure, the secondary amine, thiomorpholine, acts as a nucleophile, displacing one of the chlorine atoms on the electron-deficient 4,6-dichloropyrimidine ring. The inherent electronic properties of the pyrimidine ring, with its two electronegative nitrogen atoms, facilitate this reaction, particularly at the C4 and C6 positions.[1]

Generally, the reaction proceeds with good regioselectivity for mono-substitution, as the introduction of the first electron-donating thiomorpholine group deactivates the ring towards further substitution. However, various experimental parameters can significantly influence the reaction's outcome, leading to challenges such as low yield, and the formation of impurities. This guide will address these issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low Reaction Yield

Q1: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve it?

A1: Low yields are a common issue and can often be traced back to several key factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[2] If starting material is still present after the initially planned reaction time, consider extending the duration or moderately increasing the temperature. SNAr reactions on dichloropyrimidines often require heating, with temperatures ranging from room temperature to reflux, depending on the solvent and base used.[3]

  • Suboptimal Stoichiometry: The molar ratio of your reactants is critical. While a 1:1 ratio of 4,6-dichloropyrimidine to thiomorpholine is theoretically sufficient for mono-substitution, in practice, a slight excess (1.1-1.2 equivalents) of thiomorpholine can sometimes drive the reaction to completion. However, a large excess should be avoided as it can promote the formation of the di-substituted byproduct.

  • Base Selection and Amount: The base plays a crucial role in scavenging the HCl generated during the reaction. Common bases include triethylamine (TEA) or potassium carbonate (K₂CO₃).[1][3] Ensure you are using at least one equivalent of the base relative to the thiomorpholine. For secondary amines, it is often beneficial to use a slight excess of the base.

  • Solvent Effects: The choice of solvent can significantly impact reaction rates. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are often effective for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).[4] Alcohols like ethanol can also be used, but be aware of the potential for solvolysis side products, especially at higher temperatures.[3]

  • Hydrolysis of Starting Material: 4,6-Dichloropyrimidine is susceptible to hydrolysis, especially in the presence of moisture. This can be minimized by using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Formation of Side Products

Q2: I am observing significant impurity spots on my TLC plate. What are the likely side products and how can I prevent their formation?

A2: The two most common side products in this reaction are the di-substituted product and the solvolysis product.

  • Di-substituted Product (4,6-bis(thiomorpholino)pyrimidine): This impurity arises from the reaction of a second molecule of thiomorpholine with the desired mono-substituted product.

    • Prevention:

      • Control Stoichiometry: Carefully control the stoichiometry of your reactants. Avoid using a large excess of thiomorpholine. Adding the thiomorpholine dropwise to the solution of 4,6-dichloropyrimidine can also help to maintain a low concentration of the nucleophile and favor mono-substitution.

      • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity for the mono-substituted product.

  • Solvolysis Product: If you are using an alcohol (e.g., ethanol, methanol) as a solvent, it can act as a nucleophile and react with the 4,6-dichloropyrimidine to form an alkoxy-substituted pyrimidine.[3]

    • Prevention:

      • Solvent Choice: If solvolysis is a significant issue, switch to an aprotic solvent such as DMF, acetonitrile, or THF.

      • Temperature Management: Solvolysis is often more prevalent at higher temperatures. Running the reaction at a lower temperature may reduce the formation of this byproduct.

Reaction Monitoring and Product Characterization

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.[2]

  • TLC System: A common mobile phase for this type of compound is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).

  • Visualization: The pyrimidine ring is UV active, so the spots for the starting material and product should be visible under a UV lamp (254 nm).[2] They will appear as dark spots on a fluorescent background. Staining with iodine vapor can also be used for visualization.[5]

  • Interpretation: The starting material, 4,6-dichloropyrimidine, is less polar and will have a higher Rf value. The product, this compound, is more polar due to the thiomorpholine group and will have a lower Rf value. The di-substituted byproduct will be even more polar and have the lowest Rf value. The reaction is complete when the starting material spot is no longer visible.

Q4: What are the expected analytical signatures for my product?

A4: While specific spectral data can vary slightly based on the instrument and conditions, here are the expected characteristics for this compound:

  • ¹H NMR: You should expect to see two singlets in the aromatic region corresponding to the two protons on the pyrimidine ring. You will also see two multiplets in the aliphatic region corresponding to the two sets of methylene protons of the thiomorpholine ring.

  • ¹³C NMR: The spectrum will show distinct signals for the carbons of the pyrimidine ring and the thiomorpholine ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₈H₁₀ClN₃S, MW: 215.70 g/mol ). You will also observe the characteristic isotopic pattern for a molecule containing one chlorine atom (M and M+2 peaks in an approximately 3:1 ratio).

Purification

Q5: My crude product is not pure. What is the best way to purify this compound?

A5: The two primary methods for purifying your product are column chromatography and recrystallization.

  • Column Chromatography: This is a very effective method for separating the desired product from unreacted starting materials and side products.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of hexane and ethyl acetate is typically effective. Start with a lower polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your product. The less polar starting material will elute first, followed by the mono-substituted product, and then the more polar di-substituted product.

  • Recrystallization: If your crude product is relatively pure, recrystallization can be an excellent final purification step.

    • Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot. Ethanol or isopropanol are often good starting points.[6]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 4,6-Dichloropyrimidine

  • Thiomorpholine

  • Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF) or other suitable solvent

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (optional but recommended)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4,6-dichloropyrimidine (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add potassium carbonate (1.5 eq) or triethylamine (1.5 eq) to the solution.

  • In a separate flask, dissolve thiomorpholine (1.05 eq) in a small amount of anhydrous DMF.

  • Add the thiomorpholine solution dropwise to the stirred solution of 4,6-dichloropyrimidine at room temperature over 15-20 minutes.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water and stir.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

ParameterRecommended ConditionRationale
Stoichiometry 1.0 eq 4,6-Dichloropyrimidine, 1.05-1.1 eq ThiomorpholineA slight excess of the nucleophile helps drive the reaction to completion, while a large excess can lead to disubstitution.
Base 1.5 eq K₂CO₃ or TEATo neutralize the HCl formed during the reaction. K₂CO₃ is a solid base, while TEA is a liquid and can be easier to handle.
Solvent Anhydrous DMF, Acetonitrile, or THFAprotic polar solvents are generally preferred to avoid solvolysis and to help stabilize the reaction intermediate.
Temperature 60-80 °CHeating is typically required to achieve a reasonable reaction rate. The optimal temperature may need to be determined empirically.
Reaction Time 2-6 hoursMonitor by TLC to determine the optimal time and avoid prolonged heating which can lead to side reactions.

Visualization of Key Processes

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_completion Check Reaction Completion via TLC start->check_completion incomplete Incomplete Reaction check_completion->incomplete extend_time Extend Reaction Time incomplete->extend_time Yes check_stoichiometry Review Stoichiometry incomplete->check_stoichiometry No increase_temp Increase Temperature Moderately extend_time->increase_temp end_good Yield Improved extend_time->end_good increase_temp->end_good adjust_stoichiometry Adjust Thiomorpholine to 1.05-1.1 eq check_stoichiometry->adjust_stoichiometry Incorrect check_base Verify Base and Amount check_stoichiometry->check_base Correct adjust_stoichiometry->end_good adjust_base Ensure >=1.5 eq of Base check_base->adjust_base Incorrect check_moisture Assess for Moisture Contamination check_base->check_moisture Correct adjust_base->end_good use_anhydrous Use Anhydrous Solvent & Inert Atmosphere check_moisture->use_anhydrous Suspected check_moisture->end_good Not Suspected use_anhydrous->end_good

Caption: A decision tree for troubleshooting low yields.

Reaction Pathway and Potential Side Reactions

reaction_pathway reagents 4,6-Dichloropyrimidine + Thiomorpholine product This compound reagents->product Desired S_NAr (Base, Heat) solvolysis 4-Alkoxy-6-chloropyrimidine reagents->solvolysis + ROH (Solvent) (High Temp) disubstituted 4,6-bis(thiomorpholino)pyrimidine product->disubstituted + Thiomorpholine (Excess Nucleophile)

Caption: The main reaction pathway and common side reactions.

Safety Information

  • 4,6-Dichloropyrimidine: This compound is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled. Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8][9][10]

  • Thiomorpholine: Thiomorpholine is a flammable liquid and vapor. It can cause skin and eye irritation. Handle in a fume hood and wear appropriate PPE.

  • Solvents and Reagents: Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis and handle them with appropriate care.

References

  • National Center for Biotechnology Information. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. PubMed Central. [Link]

  • Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

  • Wang, X., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

  • ResearchGate. (2013). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. [Link]

  • National Center for Biotechnology Information. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PubMed Central. [Link]

  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

  • Scilit. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. [Link]

  • University of Colorado Boulder. (n.d.). TLC Visualization Methods. [Link]

  • Reddit. (2023). SNAr troubleshooting. [Link]

  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?[Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • YouTube. (2020). SNAr reactions of pi-deficient aromatic rings. [Link]

  • PubMed. (1978). Two-dimensional thin-layer chromatography for the screening of disorders of purine and pyrimidine metabolism. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. [Link]

  • ResearchGate. (n.d.). Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. [Link]

  • National Center for Biotechnology Information. (n.d.). Thiomorpholine. PubChem. [Link]

  • MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR spectra ofN-substituted morpholines. [Link]

  • PubMed. (2023). Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues. [Link]

  • ChemRxiv. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. [Link]

  • ResearchGate. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • PubMed. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. [Link]

  • National Institute of Standards and Technology. (n.d.). Morpholine, 4-methyl-. [Link]

Sources

Technical Support Center: 4-(6-Chloropyrimidin-4-yl)thiomorpholine Degradation Pathway Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 4-(6-Chloropyrimidin-4-yl)thiomorpholine. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of its degradation pathways. Our goal is to equip you with the scientific rationale and practical methodologies needed to anticipate, identify, and characterize potential degradants encountered during your research and development activities.

Introduction: Understanding the Molecule's Stability

This compound is a compound featuring two key reactive moieties: a halogenated pyrimidine ring and a thiomorpholine ring. The intrinsic stability of this molecule is governed by the chemical liabilities of these two components. The primary sites susceptible to degradation are the electrophilic carbon-chlorine bond on the pyrimidine ring and the nucleophilic, easily oxidizable sulfur atom within the thiomorpholine ring. Understanding the behavior of these sites under various stress conditions is paramount for developing stable formulations and robust analytical methods.

Forced degradation studies, as mandated by regulatory bodies like the ICH, are essential to elucidate these pathways.[1][2][3] This guide is structured to address the practical challenges and questions that arise during such investigations.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses common issues encountered during the analysis of this compound stability and degradation samples.

Q1: I'm seeing an unexpected, more polar peak in my reverse-phase HPLC chromatogram after acidic or basic hydrolysis stress testing. What could it be?

Answer: This is a classic sign of hydrolysis at the chloropyrimidine ring. The chlorine atom at the 6-position is susceptible to nucleophilic substitution by water or hydroxide ions, replacing it with a hydroxyl group. This results in the formation of 4-(6-Hydroxypyrimidin-4-yl)thiomorpholine . The introduction of the polar hydroxyl group significantly reduces the molecule's hydrophobicity, leading to an earlier elution time (a more polar peak) on a standard C18 column.

  • Causality: Chloropyrimidines are known to undergo hydrolysis to their corresponding pyrimidones (the keto tautomer of the hydroxypyrimidine).[4][5] The rate of this reaction is highly dependent on pH and temperature. In acidic conditions, the pyrimidine nitrogen can be protonated, further activating the ring towards nucleophilic attack.

  • Troubleshooting Steps:

    • Confirm Identity: Use LC-MS to check the mass of the new peak. You should observe a mass shift corresponding to the replacement of Chlorine (atomic mass ~35.5 amu) with a hydroxyl group (atomic mass ~17 amu), resulting in a net loss of approximately 18.5 amu from the parent mass.

    • pH Control: If this degradation is undesirable, ensure your formulation and analytical mobile phases are buffered to a neutral or slightly acidic pH where the hydrolysis rate is minimized.

    • Temperature Management: Store stock solutions and samples at reduced temperatures (2-8 °C) to slow the hydrolysis rate.

Q2: My sample shows two new, slightly more polar peaks after exposure to oxidative stress (e.g., H₂O₂). Why are there two products?

Answer: This pattern strongly suggests oxidation of the thiomorpholine ring's sulfur atom. The sulfur is a soft nucleophile and is readily oxidized in a stepwise manner. The two degradants are likely:

  • This compound-1-oxide (Sulfoxide): The first oxidation product.

  • This compound-1,1-dioxide (Sulfone): The second, more highly oxidized product.

  • Causality: Thioethers are well-known to be oxidized to sulfoxides and then to sulfones.[6][7] This is a common metabolic pathway and a frequent outcome of chemical oxidative stress. The sulfoxide is an intermediate on the path to the sulfone. The sulfoxide introduces a chiral center at the sulfur atom, which might be observable as broadened peaks or even split peaks if a chiral separation method is used. Both the sulfoxide and sulfone are more polar than the parent thioether, causing them to elute earlier in reverse-phase chromatography.

  • Troubleshooting Steps:

    • Mass Spectrometry Analysis: Confirm the identities of the peaks using LC-MS. The sulfoxide will have a mass increase of +16 amu compared to the parent compound, and the sulfone will show a +32 amu increase.

    • Control Oxidant Concentration: To study the pathway, you can control the degradation by using lower concentrations of the oxidizing agent (e.g., 0.1% H₂O₂ instead of 3%) or shorter exposure times. This will favor the formation of the sulfoxide intermediate over the sulfone.[8]

    • Use of Antioxidants: If preventing this degradation is the goal, consider the inclusion of antioxidants in your formulation, but be mindful of potential incompatibilities.

Q3: After photostability testing, I see a complex mixture of degradants and cannot achieve mass balance. What is happening?

Answer: Photodegradation pathways are often complex and can involve multiple concurrent reactions, making it difficult to track all resulting products. For a molecule like this compound, several reactions can be initiated by UV/Vis light exposure.

  • Causality: Functional groups such as aryl chlorides are known to be susceptible to photolytic cleavage.[1] The energy from light can induce homolytic cleavage of the C-Cl bond to form radical species, which can then react further. Additionally, photodegradation can lead to hydroxylation of the pyrimidine ring or even cleavage of the C-N bond between the two ring systems. This can result in a multitude of small, potentially non-chromophoric fragments that are difficult to detect with a standard UV detector, leading to poor mass balance.

  • Troubleshooting Steps:

    • Advanced Detection: Employ a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in series with your UV detector. These detectors can identify compounds that lack a strong chromophore. Mass spectrometry is also essential for identifying the various degradant masses.

    • Wavelength Control: If possible, determine the wavelength of light that causes the degradation and use appropriate light-protective packaging (e.g., amber vials) for your drug substance and product.

    • Kinetic Studies: Analyze samples at multiple time points during the photostability study. This can help differentiate primary degradants from secondary degradants that form from the breakdown of the initial products.

Frequently Asked Questions (FAQs)

Q1: What are the primary predicted degradation pathways for this compound?

Answer: Based on its chemical structure, the three primary degradation pathways are:

  • Hydrolysis: Cleavage of the C-Cl bond on the pyrimidine ring to form a hydroxyl group.

  • Oxidation: Oxidation of the thiomorpholine sulfur to form the corresponding sulfoxide and sulfone.

  • Photolysis: A complex pathway potentially involving C-Cl bond cleavage, ring hydroxylation, and C-N bond scission.

The diagram below illustrates these predicted pathways.

Degradation_Pathways cluster_main This compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) Parent Parent Compound Hydrolysis_Product 4-(6-Hydroxypyrimidin-4-yl)thiomorpholine (C-Cl Cleavage) Parent->Hydrolysis_Product H₂O / H⁺ or OH⁻ Sulfoxide Thiomorpholine-1-oxide (+16 amu) Parent->Sulfoxide [O] Photo_Products Complex Mixture (e.g., De-chlorinated species, Hydroxylated species, C-N cleavage products) Parent->Photo_Products Sulfone Thiomorpholine-1,1-dioxide (+32 amu) Sulfoxide->Sulfone [O]

Caption: Predicted degradation pathways of this compound.

Q2: Which analytical techniques are best suited for studying these degradation pathways?

Answer: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the cornerstone technique. To achieve comprehensive results, this should be coupled with mass spectrometry (LC-MS).

  • HPLC-UV: For quantifying the parent compound and known degradants. A gradient method on a C18 column is typically a good starting point.

  • LC-MS/MS: Essential for the structural elucidation of unknown degradation products by providing accurate mass and fragmentation data.

  • NMR Spectroscopy: Can be used to definitively characterize the structure of isolated, significant degradation products.

Q3: How much degradation should I aim for in a forced degradation study?

Answer: The goal is to achieve meaningful degradation without completely destroying the molecule. A target degradation of 5-20% of the parent compound is generally considered appropriate.[9] This level of degradation is usually sufficient to produce and detect primary degradation products and validate the analytical method's ability to separate them from the parent peak, without being so excessive that it leads to a complex array of secondary degradants not relevant to normal storage conditions.

Experimental Protocols

Protocol 1: General Forced Degradation Study Workflow

This protocol outlines a systematic approach to investigating the degradation pathways of this compound.

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions (in parallel) start Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) Acid Acid Hydrolysis (0.1 M HCl, 60°C) start->Acid Base Base Hydrolysis (0.1 M NaOH, RT) start->Base Oxidation Oxidation (3% H₂O₂, RT) start->Oxidation Thermal Thermal (80°C, solid & solution) start->Thermal Photo Photolytic (ICH Q1B light exposure) start->Photo Control Control Sample (No Stress, protected) start->Control neutralize Neutralize Acid/Base Samples (if necessary) Acid->neutralize Base->neutralize analyze Analyze All Samples by Stability-Indicating HPLC-UV/MS Oxidation->analyze Thermal->analyze Photo->analyze Control->analyze neutralize->analyze evaluate Evaluate Data: - % Degradation - Peak Purity - Mass Balance - Identify Degradants analyze->evaluate pathway Propose Degradation Pathways evaluate->pathway

Caption: General workflow for conducting a forced degradation study.

Protocol 2: Stress Condition Details

For each condition, prepare a sample of the drug substance at a concentration of approximately 1 mg/mL. A corresponding blank (without the drug substance) should be subjected to the same stress conditions.

Stress ConditionReagent/ConditionTemperatureDuration (Example)Post-Stress Processing
Acid Hydrolysis 0.1 M HCl60 °C24 hoursCool and neutralize with an equivalent amount of 0.1 M NaOH.
Base Hydrolysis 0.1 M NaOHRoom Temp4 hoursNeutralize with an equivalent amount of 0.1 M HCl.
Oxidation 3% H₂O₂Room Temp24 hoursNo processing needed before analysis.
Thermal (Dry) Solid drug substance80 °C48 hoursDissolve in diluent to target concentration.
Photolytic Solution & SolidICH Q1B conditionsPer guidelineDissolve in diluent if solid; analyze directly if solution.

Note: These are starting conditions. The duration and temperature should be adjusted to achieve the target 5-20% degradation. Analyze samples at intermediate time points (e.g., 2, 4, 8, 24 hours) to find the optimal exposure time.

References

  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development. [Link]

  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. American Chemical Society. [Link]

  • Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals. [Link]

  • Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. PubMed. [Link]

  • Morpholine- and Thiomorpholine-Based Amidodithiophosphonato Nickel Complexes: Synthesis, Characterization, P–N Cleavage, Antibacterial Activity and Silica Nano-Dispersion. Ingenta Connect. [Link]

  • Process for the preparation of chloropyrimidines.
  • Preparation method of thiomorpholine.
  • Intermediates of the morpholine and thiomorpholine biodegradation... ResearchGate. [Link]

  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed. [Link]

  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. PMC - NIH. [Link]

  • Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2. PubMed. [Link]

  • The investigations of the methods for the reduction of chloroyrimidines. Oregon State University. [Link]

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Technical Support Center: Synthesis of 4-(6-chloropyrimidin-4-yl)thiomorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(6-chloropyrimidin-4-yl)thiomorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this specific synthesis. Our goal is to equip you with the necessary knowledge to overcome common challenges and ensure a successful and efficient reaction.

Introduction to the Synthesis

The synthesis of this compound is a nucleophilic aromatic substitution (SNAr) reaction. This process involves the displacement of a chlorine atom from the 4-position of 4,6-dichloropyrimidine by the secondary amine of thiomorpholine. The pyrimidine ring is electron-deficient, which facilitates the attack by nucleophiles. Generally, in such di-substituted pyrimidines, the C4 and C6 positions are more activated towards nucleophilic attack than the C2 position.

The regioselectivity of this reaction is a critical aspect. Typically, nucleophilic attack is favored at the C4 and C6 positions of the pyrimidine ring. In the case of 4,6-dichloropyrimidine, the two chlorine atoms are electronically equivalent. Therefore, the mono-substitution that yields the desired product is a statistical probability, but it can be influenced by reaction conditions.

Below is a troubleshooting guide and a set of frequently asked questions to assist you in your experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Symptoms:

  • Thin-layer chromatography (TLC) analysis shows mostly starting material (4,6-dichloropyrimidine).

  • After workup, a very small amount of solid is isolated, or the isolated product is not the desired compound.

Potential Causes & Solutions:

CauseExplanationRecommended Solution
Insufficient Reaction Temperature The SNAr reaction on dichloropyrimidines often requires elevated temperatures to proceed at a reasonable rate.Increase the reaction temperature. A common starting point is refluxing in a solvent like ethanol or isopropanol, or heating in a high-boiling solvent like DMF or DMSO to temperatures around 100-140°C.[1][2]
Inadequate Base A base is required to neutralize the HCl generated during the reaction, which would otherwise protonate the thiomorpholine, rendering it non-nucleophilic.Ensure an adequate amount of a suitable base is used. Common bases for this reaction include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃).[1] Use at least one equivalent of base, and often a slight excess (1.1-1.5 equivalents) is beneficial.
Poor Solvent Choice The solvent needs to be able to dissolve the reactants and be stable at the reaction temperature.Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally good choices as they can solvate the intermediate Meisenheimer complex and facilitate the reaction.[3]
Deactivated Starting Material The 4,6-dichloropyrimidine may have degraded due to improper storage (exposure to moisture).Use fresh or properly stored 4,6-dichloropyrimidine. Consider purifying the starting material if its quality is questionable.
Issue 2: Formation of a Significant Amount of Di-substituted Byproduct

Symptoms:

  • TLC shows a new, less polar spot in addition to the product and starting material.

  • Mass spectrometry of the crude product shows a peak corresponding to the di-substituted product (4,6-di(thiomorpholino)pyrimidine).

Potential Causes & Solutions:

CauseExplanationRecommended Solution
Excess Thiomorpholine Using more than one equivalent of thiomorpholine will drive the reaction towards di-substitution.Carefully control the stoichiometry. Use a 1:1 molar ratio of 4,6-dichloropyrimidine to thiomorpholine. It can be advantageous to add the thiomorpholine dropwise to a solution of the dichloropyrimidine to maintain a low concentration of the nucleophile.
Prolonged Reaction Time or High Temperature Forcing the reaction conditions can lead to the less reactive mono-substituted product reacting further to form the di-substituted byproduct.Monitor the reaction closely by TLC. Once the starting material is consumed and a good amount of the desired product has formed, consider stopping the reaction, even if some starting material remains, to minimize di-substitution. Optimize the temperature to find a balance between a reasonable reaction rate and selectivity.
Issue 3: Presence of Impurities that are Difficult to Separate

Symptoms:

  • Column chromatography does not provide clean separation of the product from byproducts.

  • NMR spectrum of the purified product shows persistent impurity peaks.

Potential Causes & Solutions:

CauseExplanationRecommended Solution
Hydrolysis of the Product The remaining chloro group on the pyrimidine ring can be susceptible to hydrolysis, especially during aqueous workup or on silica gel.[4]Minimize contact with water during workup. Use a saturated sodium bicarbonate solution for washing instead of pure water to keep the solution basic. For purification, consider using a less acidic stationary phase like alumina for chromatography, or use a mobile phase containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to neutralize the silica gel surface.
Formation of Unreacted Starting Material Adducts Unreacted 4,6-dichloropyrimidine can be difficult to separate from the product due to similar polarities.Optimize the reaction to drive it closer to completion. For purification, a careful choice of eluent system for column chromatography is crucial. A gradient elution might be necessary. Recrystallization from a suitable solvent system can also be an effective purification method.[2]

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the reaction between 4,6-dichloropyrimidine and thiomorpholine?

A1: The nucleophilic aromatic substitution on 4,6-dichloropyrimidine with an amine nucleophile is expected to occur at either the C4 or C6 position. Since both positions are electronically and sterically similar, a statistical mixture of the 4- and 6-substituted products is possible if there are other substituents on the ring. However, for the reaction with thiomorpholine, since the product this compound is symmetrical with respect to the thiomorpholine substituent, only one mono-substituted product is formed. The key is to control the reaction to favor mono-substitution over di-substitution.

Q2: What is the role of the base in this reaction?

A2: The reaction of thiomorpholine with 4,6-dichloropyrimidine produces hydrochloric acid (HCl) as a byproduct. The base is crucial to neutralize this acid. If HCl is not neutralized, it will protonate the nitrogen of the thiomorpholine, forming a thiomorpholinium salt. This salt is no longer nucleophilic and will not react with the dichloropyrimidine, effectively stopping the reaction.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (4,6-dichloropyrimidine), the product, and any byproducts. The spots can be visualized under UV light.

Q4: What are the typical reaction conditions for this synthesis?

A4: A general starting point would be to react 4,6-dichloropyrimidine with one equivalent of thiomorpholine in a polar aprotic solvent like DMF at an elevated temperature (e.g., 140°C) in the presence of a base like potassium carbonate.[1][2] The reaction should be monitored by TLC to determine the optimal reaction time.

Q5: What are the best methods for purifying the final product?

A5: The product can be purified by column chromatography on silica gel or by recrystallization.[2] For column chromatography, a gradient of ethyl acetate in hexane is often effective. If hydrolysis is a concern, adding a small amount of triethylamine to the eluent is recommended. For recrystallization, solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexane should be explored.

Experimental Protocols

Synthesis of this compound

Materials:

  • 4,6-Dichloropyrimidine

  • Thiomorpholine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 4,6-dichloropyrimidine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

  • Add thiomorpholine (1.0 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 120-140°C and monitor the progress by TLC.

  • Once the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired product.

Characterization

The final product should be characterized to confirm its identity and purity.

  • 1H NMR and 13C NMR: To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the compound.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis reagents 4,6-Dichloropyrimidine Thiomorpholine K₂CO₃ solvent DMF reagents->solvent Dissolve reaction_conditions Heat (120-140°C) Monitor by TLC solvent->reaction_conditions React quench Quench with Water reaction_conditions->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO₃ & Brine extract->wash dry_concentrate Dry (Na₂SO₄) & Concentrate wash->dry_concentrate purify Column Chromatography or Recrystallization dry_concentrate->purify characterize NMR, MS, MP purify->characterize final_product Pure Product characterize->final_product

Caption: General workflow for the synthesis of this compound.

References

  • U.S.
  • "Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry," MDPI, accessed January 15, 2024, [Link].

  • "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow," ResearchGate, accessed January 15, 2024, [Link].

  • "Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines," National Institutes of Health, accessed January 15, 2024, [Link].

  • "synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative," International Journal of Institutional Pharmacy and Life Sciences, accessed January 15, 2024, [Link].

  • "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile," Journal of Chemical Reviews, accessed January 15, 2024, [Link].

  • "Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl) Morpholine," ResearchGate, accessed January 15, 2024, [Link].

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  • "ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.," ResearchGate, accessed January 15, 2024, [Link].

  • "Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis," PubMed, accessed January 15, 2024, [Link].

  • "2-Amino-4,6-dichloropyrimidine," PubChem, accessed January 15, 2024, [Link].

  • "Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D," ACS Publications, accessed January 15, 2024, [Link].

  • "One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene," ResearchGate, accessed January 15, 2024, [Link].

  • "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines," Schrödinger, accessed January 15, 2024, [Link].

  • "The investigations of the methods for the reduction of chloroyrimidines," Oregon State University, accessed January 15, 2024, [Link].

  • Chinese Patent CN113754592A, "Preparation method of 2, 4-diamino-6-chloropyrimidine," Google P
  • U.S.
  • "1H and 13C NMR spectra of N-substituted morpholines," ResearchGate, accessed January 15, 2024, [Link].

  • U.S.
  • "Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles," ResearchGate, accessed January 15, 2024, [Link].

  • "Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines," ResearchGate, accessed January 15, 2024, [Link].

  • "Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines," ARKAT USA, Inc., accessed January 15, 2024, [Link].

  • "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine," Schrödinger, accessed January 15, 2024, [Link].

  • "A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones," MDPI, accessed January 15, 2024, [Link].

  • "[Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]," PubMed, accessed January 15, 2024, [Link].

  • "Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity," Chemistry Stack Exchange, accessed January 15, 2024, [Link].

  • "Selective Hydrolysis of 2,4-diaminopyrimidine Systems: A Theoretical and Experimental Insight Into an Old Rule," PubMed, accessed January 15, 2024, [Link].

  • "Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over," ChemRxiv, accessed January 15, 2024, [Link].

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Technical Support Center: Synthesis of 4-(6-chloropyrimidin-4-yl)thiomorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(6-chloropyrimidin-4-yl)thiomorpholine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to dissect the underlying chemical principles, troubleshoot common experimental hurdles, and provide a robust framework for maximizing the yield and purity of this valuable synthetic intermediate.

The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the displacement of a chlorine atom from the electron-deficient pyrimidine ring by the secondary amine of thiomorpholine. While seemingly straightforward, this reaction is often plagued by challenges such as low yields, the formation of a di-substituted byproduct, and purification difficulties. This guide provides expert-driven solutions to these common issues.

The core reaction is the selective mono-substitution of 4,6-dichloropyrimidine with thiomorpholine. The pyrimidine ring, with its two electron-withdrawing nitrogen atoms, is highly activated towards nucleophilic attack, making this reaction feasible.[1][2]

Caption: General reaction scheme for the synthesis.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Q1: My reaction yield is extremely low, or I've recovered only starting materials. What went wrong?

This is a common issue that typically points to a problem with one of the core reaction parameters: reagents, stoichiometry, or conditions.

  • Underlying Cause Analysis:

    • Reagent Inactivity: Thiomorpholine can oxidize over time, and 4,6-dichloropyrimidine can hydrolyze if exposed to moisture. The base (e.g., potassium carbonate) may be hydrated or of poor quality.

    • Insufficient Activation: The reaction requires a base to deprotonate the thiomorpholine or to act as an acid scavenger for the HCl generated. An inadequate amount or a weak base can stall the reaction.

    • Inappropriate Temperature: SNAr reactions on chloro-pyrimidines require thermal energy to overcome the activation barrier, which includes the temporary disruption of aromaticity.[3] Room temperature is often insufficient.

    • Poor Solubility: If reactants are not adequately dissolved, the reaction will be limited by mass transfer, leading to slow or incomplete conversion.

  • Solutions & Protocols:

    • Verify Reagent Quality: Use freshly opened or properly stored thiomorpholine. Confirm the purity of 4,6-dichloropyrimidine. Use anhydrous potassium carbonate or another suitable base.

    • Select an Appropriate Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is often effective. Organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can also be used. A stronger base may be required if the reaction is sluggish.

    • Optimize Reaction Temperature: Begin with a temperature screen, for example, 80 °C, 100 °C, and 120 °C in a solvent like DMF or DMAc. Monitor by TLC or LC-MS to find the optimal balance between reaction rate and side-product formation.

    • Ensure Proper Solvation: Use a polar aprotic solvent such as DMF, NMP, or DMSO to ensure all reactants are fully dissolved.

Q2: I'm forming a large amount of the di-substituted byproduct, 4,6-bis(thiomorpholino)pyrimidine. How can I improve selectivity for the mono-substituted product?

This is the most critical challenge in this synthesis. The mono-substituted product is electron-richer than the starting 4,6-dichloropyrimidine, yet it is still susceptible to a second substitution, especially under forcing conditions.

  • Underlying Cause Analysis:

    • Stoichiometry: Using an excess of thiomorpholine will statistically favor the di-substitution.

    • Reaction Time & Temperature: High temperatures and long reaction times provide the necessary energy for the second, less favorable substitution to occur.

    • Rate of Addition: Adding the entire volume of thiomorpholine at the beginning of the reaction creates a high initial concentration, promoting di-substitution.

  • Solutions & Protocols:

    • Control Stoichiometry: Use 4,6-dichloropyrimidine as the limiting reagent. A slight excess of thiomorpholine (e.g., 1.1 to 1.2 equivalents) is often a good starting point. Some protocols may even use a slight excess of the dichloropyrimidine to ensure all the valuable amine reacts, though this can complicate purification.

    • Employ Lower Temperatures: While heat is necessary, excessive heat drives the di-substitution. Find the minimum temperature required for a reasonable reaction rate (e.g., 60-80 °C) to maximize selectivity.

    • Use Slow Addition: Dissolve the thiomorpholine in the reaction solvent and add it dropwise to the heated solution of 4,6-dichloropyrimidine and base over several hours. This maintains a low instantaneous concentration of the nucleophile, favoring mono-substitution.

Q3: My reaction starts well but stalls at ~50-60% conversion. What is causing this?

Reaction stalling indicates that a critical component is being consumed or that an inhibitory process is occurring.

  • Underlying Cause Analysis:

    • Base Consumption: The reaction generates one equivalent of HCl, which is neutralized by the base. If the base is not in sufficient excess (at least 2 equivalents are recommended), the reaction mixture will become acidic, protonating the thiomorpholine and halting the reaction.

    • Product Precipitation: In some solvent systems, the product or its HCl salt may precipitate, effectively removing it from the reaction.

    • Reagent Degradation: At high temperatures, particularly in solvents like DMF, reagents can degrade over extended periods.

  • Solutions & Protocols:

    • Increase Base Equivalents: Use at least 2.0-2.5 equivalents of a base like K₂CO₃ to ensure the medium remains basic throughout the reaction.

    • Change Solvent: If precipitation is observed, switch to a solvent with higher solvating power for the product, such as NMP or DMSO.

    • Monitor and Re-dose: If stalling is suspected due to base consumption, a second charge of the base can be added to restart the reaction.

Problem Primary Cause(s) Recommended Solution(s)
Low/No Yield Reagent inactivity, insufficient heat, wrong base/solvent.Verify reagent quality, screen temperatures (80-120 °C), use anhydrous K₂CO₃ in DMF.
Di-substitution Excess thiomorpholine, high temperature, rapid addition.Use 1.1 eq. of thiomorpholine, lower temperature (60-80 °C), add thiomorpholine dropwise.
Reaction Stalls Insufficient base, product precipitation.Use >2 eq. of base, switch to a more polar solvent (e.g., NMP, DMSO).
Purification Issues Similar polarity of product and byproduct.Optimize column chromatography (e.g., Hexane/EtOAc gradient), attempt recrystallization.

Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism of this SNAr reaction?

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic nitrogen atom of thiomorpholine attacks one of the electrophilic carbons (C4 or C6) of the pyrimidine ring. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1] Aromaticity is then restored by the elimination of the chloride ion.

Caption: The addition-elimination mechanism of the SNAr reaction.

Q: Which base is optimal for this reaction?

The choice of base is critical.

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are widely used, inexpensive, and effective. They are heterogeneous in many organic solvents, but their solid surface can facilitate the reaction. They are strong enough to act as an acid scavenger without causing significant side reactions.

  • Organic Amines (TEA, DIPEA): These are soluble in organic solvents, creating a homogeneous reaction mixture. However, they can sometimes compete as nucleophiles, especially at high temperatures, leading to impurities. DIPEA is sterically hindered, which mitigates its nucleophilicity.[4]

  • Stronger Bases (NaH, t-BuOK): These are generally too strong and can lead to decomposition of the solvent or starting materials. They are not recommended for this transformation.

For robustness and cost-effectiveness, anhydrous potassium carbonate (K₂CO₃) is the recommended starting point.

Q: Are there any alternative starting materials or synthetic routes?

While 4,6-dichloropyrimidine is the most common starting material, one could theoretically start from 4,6-dihydroxypyrimidine, which is often cheaper.[4] However, this would require a chlorination step using reagents like phosphorus oxychloride (POCl₃), adding complexity and harsh conditions to the overall synthesis.[5] For the thiomorpholine component, various synthetic routes exist, often starting from diethanolamine or cysteamine.[6][7] However, thiomorpholine is commercially available and typically used as is.

Optimized High-Yield Experimental Protocol

This protocol is designed to maximize selectivity for the mono-substituted product.

Materials & Reagents

ReagentM.W. ( g/mol )Eq.MmolMass/Volume
4,6-Dichloropyrimidine148.991.010.01.49 g
Thiomorpholine103.171.111.01.13 g (1.08 mL)
Potassium Carbonate (anhydrous)138.212.222.03.04 g
N,N-Dimethylformamide (DMF)---20 mL

Procedure

  • Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4,6-dichloropyrimidine (1.49 g, 10.0 mmol) and anhydrous potassium carbonate (3.04 g, 22.0 mmol).

  • Solvent Addition: Add anhydrous DMF (20 mL) to the flask. Begin stirring to create a suspension.

  • Heating: Heat the reaction mixture to 75-80 °C.

  • Nucleophile Preparation: In a separate vial, dissolve thiomorpholine (1.13 g, 11.0 mmol) in 5 mL of anhydrous DMF.

  • Slow Addition: Using a syringe pump, add the thiomorpholine solution to the heated reaction mixture dropwise over a period of 2 hours.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 80 °C. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) or LC-MS every hour. The reaction is typically complete within 2-4 hours after the addition is finished.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water (100 mL) and stir for 15 minutes. A precipitate should form.

    • Filter the solid product, wash with cold water (2 x 20 mL), and dry under vacuum.

  • Purification:

    • The crude solid can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) may yield a pure product.

Caption: Step-by-step experimental workflow for optimized synthesis.

References

  • Vertex AI Search, based on a synthesis of multiple sources.
  • ResearchGate. "Scheme 30. Selective nucleophilic aromatic substitution to furnish...
  • Wikipedia. "Nucleophilic aromatic substitution." en.wikipedia.org. Accessed January 17, 2026.
  • Google Patents. "US6018045A - Process for preparing 4,6-dichloro-pyrimidine." patents.google.com. Accessed January 17, 2026.
  • Arkivoc. "Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
  • MDPI. "Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines." mdpi.com. Accessed January 17, 2026.
  • National Center for Biotechnology Information. "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow." ncbi.nlm.nih.gov. Accessed January 17, 2026.
  • ChemScene. "this compound 1,1-dioxide." chemscene.com. Accessed January 17, 2026.
  • ChemRxiv. "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow." chemrxiv.org. Accessed January 17, 2026.
  • SLT. "4,6-Dichloropyrimidine." shslt.cn. Accessed January 17, 2026.
  • YouTube. "nucleophilic aromatic substitutions." youtube.com. January 19, 2019. Accessed January 17, 2026.
  • Journal of Chemical Reviews. "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile." jchemrev.com. Accessed January 17, 2026.
  • Labsolu. "4-(6-Chloropyrimidin-4-yl)morpholine." labsolu.ca. Accessed January 17, 2026.
  • Organic Chemistry Portal. "Thiomorpholine synthesis." organic-chemistry.org. Accessed January 17, 2026.
  • MDPI. "Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry." mdpi.com. Accessed January 17, 2026.
  • ResearchGate. "(PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine.
  • National Center for Biotechnology Information. "Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study." ncbi.nlm.nih.gov. Accessed January 17, 2026.
  • Google Patents. "CN105906582A - Preparation method of thiomorpholine." patents.google.com. Accessed January 17, 2026.
  • YouTube. "37.03 Nucleophilic Aromatic Substitution of Heteroarenes." youtube.com. April 20, 2018. Accessed January 17, 2026.

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Technical Support Center: 4-(6-Chloropyrimidin-4-yl)thiomorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(6-Chloropyrimidin-4-yl)thiomorpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and synthetic processes.

Introduction to the Stability Profile

This compound is a key intermediate in medicinal chemistry, valued for its role in the synthesis of targeted therapies. However, its chemical structure, featuring both a reactive chloropyrimidine ring and a susceptible thiomorpholine moiety, presents unique stability considerations. The electron-deficient pyrimidine ring is prone to nucleophilic attack, while the sulfur atom of the thiomorpholine ring is susceptible to oxidation. Understanding these liabilities is crucial for successful experimental outcomes.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues you may encounter, providing step-by-step guidance to diagnose and resolve them.

Issue 1: Unexpected Impurity Detected by LC-MS with a Mass Increase of 16 Da

Question: During the workup of my reaction involving this compound, I've observed a significant new peak in my LC-MS analysis with a mass corresponding to M+16. What is this impurity and how can I prevent its formation?

Answer:

An M+16 peak strongly suggests the oxidation of the thiomorpholine sulfur atom to form the corresponding sulfoxide, this compound 1-oxide. The sulfur in the thiomorpholine ring is a "metabolically soft spot" and can be easily oxidized.

Causality and Prevention:

  • Oxidizing Agents: The presence of residual oxidizing agents from previous synthetic steps, or exposure to atmospheric oxygen, especially under heating or in the presence of metal catalysts, can promote sulfoxide formation.

  • Peroxides in Solvents: Ethereal solvents like THF or dioxane can form peroxides upon storage, which are potent oxidizing agents.

Troubleshooting Protocol:

  • Solvent Purity Check: Test your solvents for the presence of peroxides using commercially available test strips. If positive, purify the solvent by passing it through an activated alumina column or by distillation from a suitable drying agent (e.g., sodium/benzophenone for THF).

  • Inert Atmosphere: Conduct your reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

  • Degassing Solvents: Before use, degas your reaction solvents by sparging with an inert gas or by the freeze-pump-thaw method to remove dissolved oxygen.

  • Antioxidant Addition: In cases where trace oxidants are unavoidable, consider the addition of a small amount of a compatible antioxidant, though this should be evaluated for interference with your desired reaction.

Issue 2: Formation of a More Polar Byproduct and Loss of Chlorine Isotope Pattern in Mass Spectrum

Question: My reaction is showing a significant amount of a more polar byproduct that does not exhibit the characteristic chlorine isotope pattern in the mass spectrum. What is happening to my starting material?

Answer:

This observation is highly indicative of the hydrolysis of the chloropyrimidine ring to the corresponding pyrimidone derivative, (6-(thiomorpholino)pyrimidin-4(3H)-one). Chloropyrimidines are susceptible to hydrolysis, especially in the presence of water under acidic or basic conditions. The loss of the chlorine atom explains the disappearance of its isotopic signature.

Causality and Prevention:

  • Aqueous Workup: Prolonged exposure to aqueous acidic or basic conditions during workup can facilitate hydrolysis.

  • Protic Solvents: The use of protic solvents (e.g., water, methanol, ethanol) at elevated temperatures can lead to solvolysis, replacing the chlorine with the solvent's conjugate base.

  • Acidic/Basic Reagents: The presence of strong acids or bases in your reaction mixture can catalyze the hydrolysis.

Troubleshooting Protocol:

  • Anhydrous Conditions: Ensure your reaction is conducted under strictly anhydrous conditions. Use oven-dried glassware and anhydrous solvents.

  • Non-Aqueous Workup: If possible, opt for a non-aqueous workup. This could involve direct filtration of solids and evaporation of the solvent, followed by purification by chromatography or recrystallization from non-protic solvents.

  • Control pH During Workup: If an aqueous workup is necessary, maintain a neutral pH and keep the exposure time to a minimum. Perform extractions quickly and at reduced temperatures.

  • Aprotic Solvents: Whenever feasible, choose aprotic solvents for your reaction.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a cool, dry place. A related compound, this compound 1,1-dioxide, is recommended to be stored at 2-8°C and sealed in a dry environment. It is advisable to store this compound under similar conditions, tightly sealed to protect it from moisture and atmospheric oxygen. Storing under an inert atmosphere (argon or nitrogen) is also recommended.

Parameter Recommended Condition Rationale
Temperature2-8°CTo minimize thermal degradation.
AtmosphereInert gas (Argon or Nitrogen)To prevent oxidation of the thiomorpholine sulfur.
ContainerTightly sealed, opaque containerTo protect from moisture and light.
EnvironmentDry, well-ventilated areaTo prevent hydrolysis.

Q2: How does pH affect the stability of this compound in solution?

A2: The compound is sensitive to both acidic and basic conditions.

  • Acidic Conditions: Strong acidic conditions can promote the hydrolysis of the 6-chloro group on the pyrimidine ring to a hydroxyl group, forming the corresponding pyrimidone.

  • Basic Conditions: While the thiomorpholine nitrogen is a weak base, strong basic conditions can also facilitate nucleophilic substitution reactions, including hydrolysis if water is present.

It is recommended to maintain solutions at a neutral pH whenever possible. If the experimental conditions require a non-neutral pH, the duration of exposure should be minimized and the temperature should be kept as low as practical.

Q3: Is this compound sensitive to light?

Q4: Can the thiomorpholine ring undergo other reactions besides oxidation?

A4: While oxidation is the most common stability issue for the thiomorpholine moiety, the ring can potentially undergo other transformations. For instance, under certain biological or harsh chemical conditions, ring cleavage of thiomorpholine has been observed. However, in typical synthetic organic chemistry settings, oxidation remains the primary concern.

Part 3: Visualization & Experimental Protocols

Degradation Pathways

The following diagram illustrates the two primary degradation pathways for this compound.

A This compound B This compound 1-oxide (M+16 Da) A->B Oxidation (e.g., O2, peroxides) C (6-(Thiomorpholino)pyrimidin-4(3H)-one) (M-Cl+OH) A->C Hydrolysis (H2O, acid/base)

Caption: Primary degradation pathways of this compound.

Experimental Protocol: Monitoring Stability by HPLC

This protocol provides a general method for assessing the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

2. Stress Conditions:

  • Hydrolytic Stability (Acidic): Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

  • Hydrolytic Stability (Basic): Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

  • Oxidative Stability: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

  • Thermal Stability: Place a sealed vial of the stock solution in an oven at 60°C.

  • Photostability: Place a sealed vial of the stock solution under a UV lamp (e.g., 254 nm).

  • Control: Keep a sealed vial of the stock solution at room temperature, protected from light.

3. Time-Point Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) with the mobile phase.

4. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Example Gradient: 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-20 min (90-10% B), 20-25 min (10% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

5. Data Analysis:

  • Monitor the peak area of the parent compound and the formation of any new peaks over time.

  • Calculate the percentage of degradation for each stress condition.

Troubleshooting Workflow

This workflow can guide your decision-making process when encountering unexpected results.

start Unexpected Result in Reaction check_mass Analyze by LC-MS start->check_mass mass_plus_16 Mass = M+16 Da? check_mass->mass_plus_16 no_cl_isotope Loss of Chlorine Isotope Pattern? mass_plus_16->no_cl_isotope No oxidation Probable Oxidation (Sulfoxide Formation) mass_plus_16->oxidation Yes hydrolysis Probable Hydrolysis (Pyrimidone Formation) no_cl_isotope->hydrolysis Yes other_issue Investigate Other Side Reactions (e.g., nucleophilic substitution) no_cl_isotope->other_issue No

Technical Support Center: Impurity Profiling of 4-(6-Chloropyrimidin-4-yl)thiomorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for 4-(6-Chloropyrimidin-4-yl)thiomorpholine impurity profiling.

Welcome to the technical support center for this compound. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide provides in-depth, experience-driven answers to common challenges encountered during the impurity profiling of this molecule. It is designed for researchers, analytical scientists, and drug development professionals.

Section 1: Understanding Potential Impurities (FAQs)

This section addresses the fundamental questions regarding the origin and identity of potential impurities. A thorough understanding of the synthetic route is the first step in predictive impurity profiling.[2][3]

Q1: What are the most probable synthetic routes for this compound, and what impurities can they introduce?

A1: The most common and cost-effective synthesis involves a nucleophilic aromatic substitution (SNAr) reaction. This pathway, while straightforward, can generate a predictable set of process-related impurities.

  • Plausible Synthetic Route: The primary route is the reaction of 4,6-dichloropyrimidine with thiomorpholine in the presence of a base (like triethylamine or DIPEA) and a suitable solvent (such as acetonitrile or THF).

  • Potential Process-Related Impurities:

    • Starting Materials: Unreacted 4,6-dichloropyrimidine and residual thiomorpholine.

    • By-products: The most significant by-product is often the di-substituted species, 4,6-di(thiomorpholin-4-yl)pyrimidine, formed when a second molecule of thiomorpholine displaces the remaining chlorine atom.

    • Intermediates: Incomplete reactions or side reactions could lead to various intermediates, although in this specific two-component reaction, this is less common.[3]

    • Reagents & Solvents: Residual catalysts, bases, and solvents used during synthesis and work-up are also classified as impurities.[4][5]

Below is a diagram illustrating this common synthetic pathway and the formation of key impurities.

G DCP 4,6-Dichloropyrimidine API This compound (Target Molecule) DCP->API Unreacted SM Impurity DCP->inv1 Thio Thiomorpholine Thio->API Unreacted SM Impurity Thio->inv1 Thio->inv2 API->inv2 DiSub 4,6-di(thiomorpholin-4-yl)pyrimidine (By-product) inv1->API + Base - HCl inv2->DiSub + Base (Excess Thiomorpholine) G cluster_workflow Analytical Workflow A Sample Preparation (Dissolve in suitable solvent) B HPLC-UV Analysis (Develop separation method) A->B C Peak Purity & Quantification (Assess main peak and impurities) B->C D LC-MS Analysis (For MW and structural info) C->D Unknown peak > threshold? E Identify Impurities (Compare with known standards or elucidate structure) D->E F Quantify & Report (Based on ICH thresholds) E->F G Start Co-eluting Peaks Detected Step1 Is the gradient optimized? Start->Step1 Action1 Decrease gradient slope (e.g., from 5-95% in 20 min to 5-95% in 40 min) Step1->Action1 No Step3 Have you tried changing the mobile phase pH? Step1->Step3 Yes Step2 Is resolution sufficient? Action1->Step2 Step2->Step3 No End Resolution Achieved Step2->End Yes Action2 Screen pH values (e.g., pH 3, 5, 7) Step3->Action2 No Step5 Have you tried a different organic modifier? Step3->Step5 Yes Step4 Is resolution sufficient? Action2->Step4 Step4->Step5 No Step4->End Yes Action3 Switch from ACN to MeOH (or vice-versa) Step5->Action3 No Action4 Select a different column (e.g., Phenyl-Hexyl, Polar-Embedded) Step5->Action4 Yes Step6 Is resolution sufficient? Action3->Step6 Step6->Action4 No Step6->End Yes

Sources

Validation & Comparative

A Comparative Guide to the Validation of 4-(6-chloropyrimidin-4-yl)thiomorpholine Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of the biological activity of the novel compound 4-(6-chloropyrimidin-4-yl)thiomorpholine. Given the absence of prior characterization for this specific molecule, we will proceed by hypothesizing its mechanism of action based on the well-documented activities of its constituent chemical moieties: a chloropyrimidine core and a thiomorpholine substituent.

The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, with numerous derivatives targeting the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3][4][5][6] This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[7][8][9] The thiomorpholine group, often used in drug discovery to enhance lipophilicity and metabolic stability, is present in a variety of bioactive compounds with diverse therapeutic applications, including anticancer agents.[10][11][12]

Based on this structural rationale, we hypothesize that this compound acts as an inhibitor of the PI3K/mTOR pathway. This guide will therefore focus on a systematic validation of this hypothesis, comparing the performance of our target compound against established dual PI3K/mTOR inhibitors: Pictilisib (GDC-0941) and Dactolisib (NVP-BEZ235) .[13][14][15][16][17]

Section 1: In Vitro Biochemical Validation: Direct Enzyme Inhibition

The initial and most direct test of our hypothesis is to assess the ability of this compound to inhibit the kinase activity of PI3K and mTOR enzymes in a cell-free system. This approach isolates the enzymes from cellular feedback loops, providing a clear measure of direct interaction.

Experimental Rationale

We will employ a luminescent-based kinase assay to quantify the enzymatic activity of PI3Kα (the most frequently mutated isoform in cancer) and mTOR.[18] The principle of this assay is to measure the amount of ATP consumed during the phosphorylation of a substrate. A decrease in ATP consumption in the presence of the test compound indicates enzymatic inhibition. We will use commercially available assay kits for consistency and reproducibility.[19][20]

Experimental Protocol: PI3Kα Kinase Assay (ADP-Glo™)
  • Reagent Preparation : Prepare a reaction buffer containing purified recombinant human PI3Kα enzyme and its lipid substrate, phosphatidylinositol 4,5-bisphosphate (PIP2).

  • Compound Dilution : Create a serial dilution of this compound, Pictilisib, and Dactolisib in DMSO, followed by a final dilution in the kinase assay buffer.

  • Kinase Reaction : In a 96-well plate, combine the enzyme/substrate mix with each concentration of the test compounds and a positive control (no inhibitor). Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.

  • Signal Detection : Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Subsequently, add the kinase detection reagent to convert ADP to ATP, which is then used to generate a luminescent signal via a luciferase reaction.

  • Data Analysis : Measure luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the IC50 value for each compound, which represents the concentration required to inhibit 50% of the enzyme's activity.

Comparative Data Summary: In Vitro Kinase Inhibition
CompoundPI3Kα IC50 (nM)mTOR IC50 (nM)
This compoundExperimental DataExperimental Data
Pictilisib (GDC-0941)~3~80
Dactolisib (NVP-BEZ235)~4~21

Note: IC50 values for comparator compounds are approximate and based on literature. Experimental conditions should be consistent for a valid comparison.

Section 2: Cell-Based Assay Validation: Target Engagement and Pathway Inhibition

Following the confirmation of direct enzyme inhibition, the next critical step is to determine if this compound can effectively engage its target and inhibit the PI3K/mTOR pathway within a cellular context.

Experimental Rationale

We will utilize a panel of human cancer cell lines with known PI3K pathway alterations. A key indicator of PI3K/mTOR pathway inhibition is the phosphorylation status of downstream effectors, primarily Akt and the S6 ribosomal protein. A reduction in the phosphorylation of these proteins serves as a reliable biomarker of target engagement.

We will employ a Western blot analysis to visualize and quantify the changes in protein phosphorylation. For a more quantitative and high-throughput approach, a cell-based ELISA or a multiplex immunoassay can be used.

Cell Line Selection
Cell LineCancer TypePI3K Pathway StatusRationale
MCF-7 Breast CancerPIK3CA (H1047R) mutationHigh PI3K pathway activation, sensitive to PI3K inhibitors.[21]
MDA-MB-231 Breast CancerPIK3CA wild-type, PTEN proficientLow basal PI3K pathway activation, serves as a negative control.[21]
PC-3 Prostate CancerPTEN nullPI3K pathway activation due to loss of a negative regulator.
U-87 MG GlioblastomaPTEN nullHigh PI3K pathway activation, sensitive to dual PI3K/mTOR inhibitors.
Experimental Protocol: Western Blot for Phospho-Akt and Phospho-S6
  • Cell Culture and Treatment : Seed the selected cell lines in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-range of this compound and the comparator compounds for 2-4 hours.

  • Protein Extraction : Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting : Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting : Block the membrane and incubate with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6 (Ser235/236), and total S6. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection : Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis : Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Visualizing the Validation Workflow

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 In Vivo Validation Biochemical Assay Biochemical Assay IC50 Determination IC50 Determination Biochemical Assay->IC50 Determination Data Output Cell Line Treatment Cell Line Treatment IC50 Determination->Cell Line Treatment Dose Selection Western Blot Western Blot Cell Line Treatment->Western Blot Target Engagement Cell Proliferation Assay Cell Proliferation Assay Cell Line Treatment->Cell Proliferation Assay Functional Outcome Xenograft Model Xenograft Model Cell Proliferation Assay->Xenograft Model Candidate Progression Efficacy Study Efficacy Study Xenograft Model->Efficacy Study Tumor Growth Inhibition Toxicity Assessment Toxicity Assessment Xenograft Model->Toxicity Assessment Safety Profile

Caption: A streamlined workflow for the multi-stage validation of a novel kinase inhibitor.

Section 3: In Vivo Efficacy and Preliminary Toxicology

The final preclinical validation step involves assessing the anti-tumor efficacy and safety profile of this compound in a living organism.

Experimental Rationale

We will use a mouse xenograft model, where human cancer cells are implanted into immunodeficient mice. This model allows for the evaluation of the compound's ability to inhibit tumor growth in a complex biological system. We will use the MCF-7 cell line due to its known sensitivity to PI3K inhibitors.

Experimental Protocol: MCF-7 Xenograft Model
  • Tumor Implantation : Subcutaneously inject MCF-7 cells mixed with Matrigel into the flank of female nude mice.

  • Tumor Growth and Randomization : Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups: Vehicle control, this compound, and Pictilisib.

  • Drug Administration : Administer the compounds orally once daily for a specified period (e.g., 21 days).

  • Efficacy Monitoring : Measure tumor volume and mouse body weight twice weekly.

  • Pharmacodynamic Analysis : At the end of the study, collect tumor samples to analyze the phosphorylation status of Akt and S6 by Western blot or immunohistochemistry to confirm target engagement in vivo.

  • Toxicity Assessment : Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or skin abnormalities.[22] At the end of the study, perform a gross necropsy and collect major organs for histological analysis.

Comparative Data Summary: In Vivo Efficacy
Treatment GroupMean Tumor Volume Change (%)Mean Body Weight Change (%)
VehicleExperimental DataExperimental Data
This compoundExperimental DataExperimental Data
Pictilisib (GDC-0941)Experimental DataExperimental Data

Section 4: The PI3K/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation Promotes FourEBP1->Proliferation Inhibits (when active) PTEN PTEN PTEN->PIP3 Inhibits (dephosphorylates)

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This guide outlines a rigorous and comparative approach to validate the hypothesized activity of this compound as a PI3K/mTOR inhibitor. By systematically progressing from in vitro biochemical assays to cell-based functional assays and finally to in vivo efficacy studies, researchers can build a comprehensive data package to support the continued development of this novel compound. The direct comparison with well-characterized inhibitors like Pictilisib and Dactolisib provides a crucial benchmark for assessing its potency and potential as a therapeutic agent.

References

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  • Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. ResearchGate. Available from: [Link]

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  • PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. Molecules. Available from: [Link]

  • PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. International Journal of Molecular Sciences. Available from: [Link]

  • PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of multiple subtypes of human breast cancer. ResearchGate. Available from: [Link]

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  • Functional characterization of the PI3K/AKT/MTOR signaling pathway for targeted therapy in B-precursor acute lymphoblastic leukemia. Journal of Hematology & Oncology. Available from: [Link]

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  • Design, Synthesis and Biological Evaluation of Novel Selective PI3Kδ Inhibitors Containing Pyridopyrimidine Scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules. Available from: [Link]

  • Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. Advanced Journal of Chemistry, Section A. Available from: [Link]

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  • 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. Molecules. Available from: [Link]

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  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Available from: [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules. Available from: [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. Available from: [Link]

  • NVP-BEZ235 (Dactolisib) Has Protective Effects in a Transgenic Mouse Model of Alzheimer's Disease. ResearchGate. Available from: [Link]

  • Chemical investigations to develop mTOR‐selective inhibitors.... ResearchGate. Available from: [Link]

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  • New Pyrazole/Pyrimidine-Based Scaffolds as Inhibitors of Heat Shock Protein 90 Endowed with Apoptotic Anti-Breast Cancer Activity. Molecules. Available from: [Link]

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Sources

A Comparative Guide to 4-(6-Chloropyrimidin-4-yl)thiomorpholine and its Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine-Thiomorpholine Scaffold in Kinase-Targeted Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2][3] Its ability to mimic the purine bases of ATP allows for competitive inhibition at the ATP-binding site of various kinases. When coupled with a thiomorpholine moiety, the resulting scaffold presents a unique combination of physicochemical properties, including potential for hydrogen bonding, modulation of lipophilicity, and metabolic stability.[4] This guide focuses on 4-(6-chloropyrimidin-4-yl)thiomorpholine and explores how structural modifications to this core impact biological activity, primarily in the context of cancer cell proliferation and the inhibition of key signaling pathways like the PI3K/Akt/mTOR cascade.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5][6] Compounds featuring the pyrimidine-thiomorpholine scaffold have emerged as promising inhibitors of kinases within this pathway, particularly PI3K and mTOR.[7][8][9] Understanding the SAR of these compounds is crucial for the rational design of more potent and selective kinase inhibitors.

Comparative Analysis of Structural Analogs

While direct experimental data for this compound is limited in the public domain, we can infer its potential activity by examining structurally related compounds where the core pyrimidine and thiomorpholine-like moieties are conserved. This section will compare analogs based on modifications to the pyrimidine core, the heterocyclic ring fused to the pyrimidine, and substitutions on appended phenyl rings.

The Importance of the Pyrimidine Core

The pyrimidine ring serves as the anchor for these inhibitors within the kinase ATP-binding pocket. Modifications to this core can significantly impact binding affinity and selectivity. For instance, the substitution pattern on the pyrimidine ring is critical for activity. The presence of a halogen, such as the chlorine atom in this compound, often serves as a leaving group for covalent bond formation with a cysteine residue in the kinase active site or as a key interaction point.

Influence of Fused Ring Systems

Several studies have explored the impact of fusing other heterocyclic rings to the pyrimidine core. This section will analyze data from two such systems: thiopyrano[4,3-d]pyrimidines and thieno[3,2-d]pyrimidines.

A series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives have been synthesized and evaluated for their cytotoxic and PI3Kα inhibitory activities.[10][11] The thiopyran ring, being a sulfur-containing six-membered ring, bears resemblance to the thiomorpholine moiety.

Table 1: Cytotoxicity of Thiopyrano[4,3-d]pyrimidine Analogs Bearing a Pyrazoline Moiety [10][11]

CompoundRA549 IC₅₀ (µM)PC-3 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)PI3Kα Inhibition (%) @ 10 µM
7c 4-Cl12.35 ± 1.149.89 ± 0.9815.67 ± 1.2310.11 ± 1.0245.3
7d 4-F10.27 ± 0.948.91 ± 0.7213.45 ± 1.118.39 ± 1.9151.2
7g 3-Br14.87 ± 1.3211.23 ± 1.0518.98 ± 1.5412.45 ± 1.1941.7
7j 2-Cl16.23 ± 1.4513.45 ± 1.2120.11 ± 1.8714.87 ± 1.3238.9
7h 4-OCH₃>50>50>50>50ND
7l 4-H25.67 ± 2.1320.34 ± 1.9831.45 ± 2.5422.87 ± 2.01ND
8d 4-F (S-oxide)6.02 ± 1.228.91 ± 0.728.39 ± 1.9110.27 ± 0.9458.7
GDC-0941 -0.89 ± 0.070.76 ± 0.050.54 ± 0.040.68 ± 0.06>95% (IC₅₀ = 3 nM)

ND: Not Determined

From this data, a clear SAR emerges. Electron-withdrawing groups on the pendant phenyl ring, such as halogens (Cl, F, Br), generally lead to better cytotoxic activity compared to electron-donating groups (OCH₃) or an unsubstituted phenyl ring.[10] This suggests that the electronic properties of this substituent play a crucial role in the compound's interaction with its biological target. Interestingly, oxidation of the sulfur atom in the thiopyran ring (compound 8d ) led to a notable increase in cytotoxicity against some cell lines and enhanced PI3Kα inhibition, indicating that this modification could be beneficial for activity.[10]

Another relevant class of analogs are the 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which have been investigated as potent PI3Kα inhibitors.[12]

Table 2: PI3Kα Inhibition and Antiproliferative Activity of Thieno[3,2-d]pyrimidine Analogs [12]

CompoundRPI3Kα IC₅₀ (µM)PC-3 IC₅₀ (µM)22RV1 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)MDA-MB-453 IC₅₀ (µM)
17c 4-Fluorophenyl0.0875.212.134.871.88
17e 4-Chlorophenyl0.0544.121.543.111.21
17f 4-Bromophenyl0.0393.481.062.210.93
17h 3-Chlorophenyl0.0916.342.875.122.01
17l 4-Methylphenyl0.0987.113.126.542.98
17m 4-Methoxyphenyl0.0766.872.985.982.54
17o 3,4-Dichlorophenyl0.0654.871.983.981.54
17p 3,4,5-Trimethoxyphenyl0.0888.123.547.123.12

The thieno[3,2-d]pyrimidine scaffold appears to be a highly effective core for PI3Kα inhibition, with several analogs exhibiting IC₅₀ values in the nanomolar range.[12] Similar to the thiopyranopyrimidines, halogen substitutions on the phenyl ring, particularly at the 4-position, are favorable for both PI3Kα inhibition and antiproliferative activity. The 4-bromophenyl derivative (17f ) emerged as the most potent compound in this series.[12]

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key assays relevant to the evaluation of compounds like this compound.

Synthesis of 4-(6-substituted-pyrimidin-4-yl)thiomorpholine Analogs

The synthesis of the target scaffold and its analogs can be achieved through a nucleophilic aromatic substitution reaction.

G cluster_0 General Synthesis Scheme Start 4,6-Dichloropyrimidine Intermediate 4-Chloro-6-(substituted)pyrimidine Start->Intermediate Nucleophilic Substitution (e.g., R-NH2, R-OH) Final_Product 4-(6-substituted-pyrimidin-4-yl)thiomorpholine Intermediate->Final_Product Nucleophilic Substitution Thiomorpholine Thiomorpholine Thiomorpholine->Final_Product Nucleophile Nucleophile (R-H) Nucleophile->Intermediate

Caption: General synthetic route to 4-(6-substituted-pyrimidin-4-yl)thiomorpholine analogs.

Step-by-Step Protocol:

  • Synthesis of the Intermediate: To a solution of 4,6-dichloropyrimidine in a suitable solvent (e.g., dioxane, DMF), add an appropriate nucleophile (e.g., an amine or alcohol) and a base (e.g., triethylamine, potassium carbonate).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for several hours to ensure complete monosubstitution.

  • Formation of the Final Product: The resulting 4-chloro-6-(substituted)pyrimidine is then reacted with thiomorpholine in the presence of a base.

  • Purification: The final product is purified by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[13][14][15][16]

G cluster_1 ADP-Glo™ Kinase Assay Workflow Step1 Kinase Reaction: Kinase + Substrate + ATP + Inhibitor Step2 Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent Step1->Step2 Step3 ADP to ATP Conversion: Add Kinase Detection Reagent Step2->Step3 Step4 Luminescence Detection: Measure light output Step3->Step4

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:

  • Kinase Reaction Setup: In a 96-well plate, combine the kinase (e.g., PI3Kα), lipid substrate (e.g., PIP2), ATP, and the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19][20]

G cluster_2 MTT Assay Workflow Step1 Cell Seeding & Treatment: Plate cells and add test compounds Step2 MTT Addition: Add MTT solution to each well Step1->Step2 Step3 Formazan Formation: Incubate to allow formazan crystal formation Step2->Step3 Step4 Solubilization: Add solubilizing agent (e.g., DMSO) Step3->Step4 Step5 Absorbance Measurement: Read absorbance at ~570 nm Step4->Step5

Caption: Workflow for the MTT Cell Viability Assay.

Step-by-Step Protocol:

  • Cell Plating: Seed cancer cells (e.g., PC-3, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The comparative analysis of structurally related compounds, particularly those with fused heterocyclic systems, provides valuable insights into the structure-activity relationships governing their biological effects.

Key takeaways include:

  • The pyrimidine-thiomorpholine core is a viable scaffold for targeting kinases in the PI3K/Akt/mTOR pathway.

  • Electron-withdrawing substituents on appended aryl rings generally enhance cytotoxic and kinase inhibitory activity.

  • Modifications to the thiomorpholine-like ring, such as oxidation of the sulfur atom, can positively impact biological activity.

Future research should focus on the synthesis and direct biological evaluation of this compound and a focused library of its analogs. This would involve varying the substituent at the 6-position of the pyrimidine ring and exploring different substitution patterns on the thiomorpholine ring. Such studies, guided by the SAR principles outlined in this guide, will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of compounds, ultimately paving the way for the development of novel anticancer therapeutics.

References

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  • Promega Corporation. (n.d.). ADP-Glo(TM) Lipid Kinase Systems Technical Manual #TM365.
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  • Zhu, et al. (2018). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Molecules, 23(11), 2998.
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  • Various Authors. (2023).
  • Various Authors. (2019). Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. Medicinal Chemistry, 15(6), 646-656.
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A Comparative Guide to 4-(6-Chloropyrimidin-4-yl)thiomorpholine and Other Pyrimidine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds, including several FDA-approved drugs.[1] Its versatile structure allows for diverse substitutions, leading to compounds with a wide array of pharmacological activities, from anticancer and antiviral to anti-inflammatory and antibacterial.[1][2][3] A particularly fruitful area of research has been the development of pyrimidine derivatives as potent kinase inhibitors.[4][5] Kinases, enzymes that catalyze the transfer of phosphate groups, are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[6]

This guide provides a comparative analysis of 4-(6-Chloropyrimidin-4-yl)thiomorpholine , a specific pyrimidine derivative, in the context of other structurally related pyrimidine-based kinase inhibitors. We will delve into its synthesis, predicted biological activity based on structure-activity relationship (SAR) studies of analogous compounds, and compare its potential efficacy with established pyrimidine derivatives targeting the Phosphatidylinositol 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway.

The PI3K/Akt/mTOR Pathway: A Key Target for Pyrimidine Derivatives

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[6] Aberrant activation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[7] Many pyrimidine-based compounds have been developed as inhibitors of PI3K and/or mTOR, with some exhibiting dual inhibitory activity.[3][5][6] The structural features of this compound, particularly the 4-thiomorpholino and 6-chloro substitutions on the pyrimidine ring, suggest its potential as a modulator of this critical cancer-related pathway.

Synthesis of this compound and Related Derivatives

The synthesis of 4,6-disubstituted pyrimidines typically involves a sequential nucleophilic aromatic substitution (SNAr) approach starting from a di-halogenated pyrimidine.[8] For this compound, a common synthetic route would involve the reaction of 4,6-dichloropyrimidine with thiomorpholine.

General Synthetic Workflow:

Synthesis Workflow reagent1 4,6-Dichloropyrimidine reaction Nucleophilic Aromatic Substitution (SNAr) reagent1->reaction reagent2 Thiomorpholine reagent2->reaction product This compound reaction->product Kinase Assay Workflow start Start compound_prep Prepare Compound Dilutions start->compound_prep reaction_setup Set up Kinase Reaction (Kinase, Compound, Substrate, ATP) compound_prep->reaction_setup incubation Incubate at 30°C reaction_setup->incubation adp_detection Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubation->adp_detection signal_generation Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) adp_detection->signal_generation read_plate Measure Luminescence signal_generation->read_plate data_analysis Calculate IC50 Values read_plate->data_analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cellular Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells, which serves as an indicator of cell viability, to determine the cytotoxic effects of a compound. [7] Materials:

  • Human cancer cell lines (e.g., A549, PC-3, MCF-7, HepG2) [7]* Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value from the dose-response curve.

Conclusion and Future Perspectives

This compound represents a foundational structure within the broader class of pyrimidine-based kinase inhibitors. Based on extensive SAR studies of analogous compounds, it is highly likely to exhibit inhibitory activity against kinases, with the PI3K/mTOR pathway being a probable target. The thiomorpholine moiety is a well-established pharmacophore for kinase inhibition, while the 6-chloro position offers a strategic point for further chemical exploration to enhance potency and selectivity.

Future research should focus on the direct biological evaluation of this compound to confirm its kinase inhibitory profile and cytotoxic effects. A systematic modification of the 6-position, replacing the chlorine with various aryl, heteroaryl, or other functional groups, could lead to the discovery of novel and more potent kinase inhibitors. The comparative data presented in this guide serves as a valuable starting point for the rational design and development of next-generation pyrimidine-based therapeutics.

References

  • ResearchGate. PI3K inhibitors with pyrimidine scaffold. Available at: [Link]

  • Taylor & Francis Online. Design, Synthesis and Biological Evaluation of Novel Selective PI3Kδ Inhibitors Containing Pyridopyrimidine Scaffold. Available at: [Link]

  • ACS Publications. Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Available at: [Link]

  • RSC Publishing. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. Available at: [Link]

  • ACS Publications. Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Available at: [Link]

  • PubMed Central. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Available at: [Link]

  • PubMed. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Available at: [Link]

  • PMC. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Available at: [Link]

  • NIH. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Available at: [Link]

  • ResearchGate. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Available at: [Link]

  • ResearchGate. Chemical investigations to develop mTOR‐selective inhibitors.... Available at: [Link]

  • PMC. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Available at: [Link]

  • ResearchGate. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Available at: [Link]

  • Semantic Scholar. MTOR selective kinase inhibitors. Available at: [Link]

  • MDPI. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Available at: [Link]

  • ACS Publications. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Available at: [Link]

  • IJCPS. synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. Available at: [Link]

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available at: [Link]

  • DOI. Structure-activity relationship studies of pyrimidine-4-carboxamides as inhibitors of N-acylphosphatidylethanolamine phospholipase D. Available at: [Link]

  • PMC. Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. Available at: [Link]

  • PMC. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Available at: [Link]

  • ChemRxiv. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. Available at: [Link]

  • Organic Chemistry Portal. Thiomorpholine synthesis. Available at: [Link]

  • PubMed. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. Available at: [Link]

  • ResearchGate. (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Available at: [Link]

  • PubMed. 4-(Pyrazol-4-yl)-pyrimidines as selective inhibitors of cyclin-dependent kinase 4/6. Available at: [Link]

  • NIH. Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. Available at: [Link]

  • PMC. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Available at: [Link]

  • PubMed. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Available at: [Link]

  • Academia Open. Synthesis , characterization , a Cytotoxicity study of a New [(6S)-6-(2-hydroxyphenyl)-5-methoxy-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile]. Available at: [Link]

  • PMC. Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. Available at: [Link]

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  • PubMed. pyrimidin-4(3H)-ones as orally-active GSK-3β inhibitors for Alzheimer's disease. Available at: [Link]

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A Researcher's Guide to Assessing the Cross-Reactivity of 4-(6-chloropyrimidin-4-yl)thiomorpholine and Novel Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the journey from a promising chemical entity to a validated therapeutic candidate is fraught with challenges. One of the most critical hurdles is understanding a compound's selectivity—its propensity to interact with its intended target while avoiding off-target interactions that can lead to unforeseen side effects or toxicity. This guide provides an in-depth technical framework for evaluating the cross-reactivity of a novel pyrimidine-based compound, using 4-(6-chloropyrimidin-4-yl)thiomorpholine as a representative example. While specific data for this particular molecule is not extensively published, the principles and methodologies outlined here are universally applicable to the characterization of new chemical entities within this class.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, frequently utilized for its ability to mimic the adenine core of ATP and bind to the hinge region of protein kinases.[1] This inherent structural mimicry, however, is a double-edged sword, as it can lead to broad kinase activity and potential off-target effects.[2] The thiomorpholine moiety, on the other hand, can influence physicochemical properties such as lipophilicity and metabolic stability.[3] Therefore, a rigorous assessment of the cross-reactivity of compounds like this compound is not just a regulatory requirement but a fundamental aspect of understanding its therapeutic potential and safety profile.

Strategic Selection of Comparative Compounds

A meaningful cross-reactivity assessment hinges on the judicious selection of comparator molecules. The goal is to contextualize the selectivity profile of the test compound. The following classes of compounds should be considered for a comprehensive analysis:

  • Structurally Similar Analogs: Synthesize and test analogs of this compound with minor structural modifications. This could include altering the substitution on the pyrimidine ring or modifying the thiomorpholine group. This approach helps to delineate the structure-activity relationship (SAR) and identify key determinants of selectivity.

  • Known Kinase Inhibitors with a Pyrimidine Core: Include well-characterized pyrimidine-based kinase inhibitors in the screening panel. This allows for a direct comparison of the test compound's selectivity against established benchmarks. Examples could include inhibitors targeting various kinase families to assess broad-spectrum activity.

  • Compounds with Different Scaffolds Targeting the Same Putative Target: If a primary target for this compound is hypothesized or identified, including inhibitors with distinct chemical scaffolds that act on the same target can help to differentiate on-target from off-target cellular phenotypes.

Experimental Workflow for Comprehensive Cross-Reactivity Profiling

A multi-pronged experimental approach is essential to build a robust cross-reactivity profile. This typically involves a combination of in vitro biochemical assays and cell-based target engagement studies.

G cluster_0 In Vitro Profiling cluster_1 Cell-Based Validation cluster_2 Data Analysis & Interpretation a Test Compound: This compound b Broad Kinase Panel Screening (e.g., KinomeScan, radiometric assays) a->b Initial Screen (Single high concentration) c IC50/Kd Determination for 'Hits' b->c Dose-Response Analysis d Cellular Thermal Shift Assay (CETSA) c->d Confirm On-Target Binding f Selectivity Profiling (e.g., Selectivity Score, Kinome Map) c->f g Identification of Off-Targets c->g e Phenotypic Assays (e.g., proliferation, apoptosis) d->e Correlate Target Engagement with Cellular Effects d->f h Structure-Activity Relationship (SAR) Analysis f->h g->h

Caption: Experimental workflow for assessing the cross-reactivity of a novel compound.

Tier 1: Broad Kinome Profiling

The initial step is to screen the test compound against a large, representative panel of kinases. This provides a broad overview of its selectivity.[4][5] Commercial services offer screening panels covering a significant portion of the human kinome.[6]

Experimental Protocol: Radiometric Kinase Assay

This method directly measures the enzymatic activity of kinases by quantifying the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a substrate.

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase, its specific substrate, and a buffer containing MgCl₂ and ATP.

  • Compound Addition: Add this compound and comparator compounds at a single high concentration (e.g., 10 µM) to the reaction wells. Include appropriate controls (DMSO vehicle and a known inhibitor).

  • Initiation and Incubation: Initiate the kinase reaction by adding [γ-³³P]ATP. Incubate at 30°C for a specified period (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.

  • Termination and Detection: Stop the reaction by adding a solution of phosphoric acid. Spot the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate.

  • Washing: Wash the membrane extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Quantification: Measure the radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to the DMSO control.

Data Presentation: Initial Kinome Screen

Kinase% Inhibition (10 µM Test Compound)% Inhibition (10 µM Comparator A)
Kinase 195%5%
Kinase 288%92%
Kinase 315%12%
.........
Tier 2: Potency Determination for Identified "Hits"

For kinases showing significant inhibition (e.g., >70%) in the initial screen, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).[5]

Experimental Protocol: Dose-Response IC50 Determination

Follow the same procedure as the radiometric kinase assay, but with a serial dilution of the test compound (typically a 10-point curve). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Data Presentation: Comparative IC50 Values

KinaseIC50 (nM) - Test CompoundIC50 (nM) - Comparator AIC50 (nM) - Comparator B
Primary Target510008
Off-Target 1500250750
Off-Target 2>10,0005000>10,000
Tier 3: Cellular Target Engagement

Biochemical assays, while crucial, do not fully recapitulate the complexity of the cellular environment. Factors such as cell permeability, efflux pumps, and intracellular ATP concentrations can significantly influence a compound's activity.[7] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its intended target within intact cells.[8][9][10] The principle of CETSA is that ligand binding stabilizes a target protein, resulting in an increase in its melting temperature.[11]

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Separation cluster_3 Detection & Analysis a Intact Cells b Incubate with Test Compound or Vehicle a->b c Heat Cells to a Range of Temperatures b->c d Cell Lysis c->d e Centrifugation to Separate Soluble and Aggregated Proteins d->e f Quantify Soluble Target Protein (e.g., Western Blot, ELISA) e->f g Plot Protein Abundance vs. Temperature f->g h Determine Thermal Shift g->h

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture the appropriate cell line to 80-90% confluency. Treat the cells with the test compound at various concentrations or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Harvesting and Aliquoting: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes.

  • Heating: Heat the PCR tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes).

  • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the total protein concentration in each sample.

  • Detection: Analyze the abundance of the target protein in the soluble fraction using a specific detection method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: For each treatment condition, plot the relative amount of soluble target protein against the temperature. The resulting curve represents the melting profile of the protein. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Interpreting the Data: Building a Narrative of Selectivity

The ultimate goal of this comprehensive profiling is to build a clear picture of the compound's selectivity.

  • Selectivity Score: A quantitative measure of selectivity can be calculated. For instance, the S-score is a common metric that considers the number of off-targets at a specific concentration threshold.

  • Kinome Maps: Visual representations of kinome profiling data, often depicted as dendrograms, provide an intuitive way to visualize the selectivity of a compound across the entire kinase family.

  • On-Target vs. Off-Target Effects: By integrating the biochemical data with cellular assays, it is possible to start deconvoluting whether an observed cellular phenotype is a result of on-target activity or off-target effects. For example, if a compound shows potent inhibition of a specific kinase in a biochemical assay and a corresponding thermal shift in CETSA, and the cellular phenotype is consistent with the known function of that kinase, it strengthens the on-target hypothesis.

Conclusion

The assessment of cross-reactivity is a critical and iterative process in drug discovery. For a novel compound like this compound, a systematic approach combining broad in vitro screening with cell-based target validation is paramount. The methodologies described in this guide provide a robust framework for elucidating the selectivity profile of new chemical entities, thereby enabling informed decisions in lead optimization and preclinical development. By understanding the full spectrum of a compound's interactions, researchers can better predict its therapeutic potential and mitigate the risks of unforeseen adverse effects.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • van der Wouden, P. A., van de Bunt, M., & Gloyn, A. L. (2017). Kinome Profiling. Methods in Molecular Biology, 1647, 137-152. [Link]

  • Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., & Kuster, B. (2016). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal, 283(10), 1879-1888. [Link]

  • Quaglio, D., van den Heuvel, D., & Kool, J. (2022). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in GBM. bioRxiv. [Link]

  • Uitdehaag, J. C., Verkaar, F., van der Wouden, P. A., de Man, J., van Doornmalen, A. M., de Vet, E. C., ... & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]

  • PamGene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. [Link]

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  • Wang, L., Xie, L., & Bourne, P. E. (2012). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 28(1), 69-76. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

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  • Lucas-Hourani, M., Dauzonne, D., Jorda, P., Cousin, G., Lupan, A., Helynck, O., ... & Vidalain, P. O. (2013). Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity. PLoS Pathogens, 9(9), e1003678. [Link]

  • Shaw, J., Dai, J., & Laing, L. G. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(9), 2469-2477. [Link]

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  • Cantillo, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2384-2390. [Link]

  • ResearchGate. (n.d.). Selected kinase profile of 4 key compounds. [Link]

  • Foote, K. M., Blades, K., Cronin, A., Fillery, S., Guichard, S., Hassall, L., ... & Wood, C. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry, 56(5), 2125-2138. [Link]

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Confirming the Target of 4-(6-chloropyrimidin-4-yl)thiomorpholine: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, particularly for non-small cell lung cancer (NSCLC), the battle against acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a continuous challenge. The emergence of the C797S mutation following treatment with third-generation inhibitors like osimertinib represents a significant clinical hurdle, rendering these covalent inhibitors ineffective.[1][2][3][4] This has spurred the development of fourth-generation EGFR-TKIs aimed at overcoming this resistance mechanism.[5][6][7] This guide focuses on a novel investigational compound, 4-(6-chloropyrimidin-4-yl)thiomorpholine, and outlines a comprehensive strategy to confirm its putative molecular target and benchmark its performance against other developmental inhibitors.

Based on its core structure—a pyrimidine scaffold common to many EGFR inhibitors—we hypothesize that this compound is a fourth-generation EGFR-TKI. These inhibitors are designed to be effective against EGFR harboring activating mutations (e.g., L858R, exon 19 deletions), the T790M resistance mutation, and crucially, the C797S mutation that confers resistance to osimertinib.[1][8] This guide will detail the experimental workflow to validate this hypothesis, from initial biochemical assays to cellular target engagement and functional outcomes, while comparing its potential efficacy with other known fourth-generation inhibitors.

Part 1: Experimental Workflow for Target Validation

The following sections provide detailed protocols to rigorously test the hypothesis that this compound targets osimertinib-resistant EGFR mutants. The causality behind each experimental choice is explained to provide a clear, logical path for target validation.

Biochemical Kinase Inhibition Assay

Rationale: The first step is to determine if the compound directly inhibits the enzymatic activity of the purified EGFR protein, particularly the triple mutant (e.g., L858R/T790M/C797S). This in vitro assay provides a direct measure of the compound's potency (IC50) against the target kinase in a clean, cellular-component-free system.

Experimental Protocol:

  • Reagents: Recombinant human EGFR (wild-type, L858R/T790M, and L858R/T790M/C797S) kinase domains, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and a kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions (e.g., from 100 µM to 1 pM) in assay buffer.

  • Assay Procedure:

    • Add the kinase, peptide substrate, and compound dilutions to a 384-well plate.

    • Initiate the kinase reaction by adding ATP at a concentration close to its Km.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and measure the amount of ADP produced using the detection kit's instructions.

  • Data Analysis: Plot the percentage of kinase inhibition against the log concentration of the compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay

Rationale: To confirm that the biochemical activity translates into a functional effect in a cellular context, we will assess the compound's ability to inhibit the proliferation of cancer cell lines engineered to express different EGFR mutations. This provides insight into the compound's cell permeability and its on-target effect in a living system.

Experimental Protocol:

  • Cell Lines:

    • Ba/F3 cells engineered to express EGFR WT, EGFR L858R/T790M, and EGFR L858R/T790M/C797S.

    • NSCLC cell lines with endogenous EGFR mutations (e.g., PC-9 for EGFR exon 19 deletion, H1975 for L858R/T790M).

  • Assay Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 72 hours.

    • Assess cell viability using a reagent such as CellTiter-Glo® or by staining with crystal violet.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by plotting cell viability against the log concentration of the compound.

Target Engagement and Phosphorylation Status in Cells

Rationale: It is crucial to demonstrate that the compound directly engages its target in cells and inhibits its downstream signaling. A Western blot analysis of EGFR phosphorylation provides direct evidence of target inhibition.

Experimental Protocol:

  • Cell Treatment and Lysis:

    • Use Ba/F3 cells expressing the EGFR L858R/T790M/C797S mutant.

    • Starve the cells and then treat with various concentrations of the compound for 2 hours.

    • Stimulate with EGF for 15 minutes.

    • Lyse the cells and quantify the protein concentration.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-ERK1/2, total ERK1/2, phospho-AKT, and total AKT.

    • Use a loading control like GAPDH or β-actin.

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of EGFR phosphorylation and its downstream effectors.

The logical flow of these experiments is depicted in the following diagram:

G cluster_0 Target Validation Workflow A Hypothesis: This compound is a 4th-Gen EGFR-TKI B Biochemical Kinase Assay (IC50 on purified EGFR mutants) A->B Direct Inhibition? C Cellular Proliferation Assay (GI50 on engineered cell lines) B->C Cellular Activity? D Western Blot Analysis (pEGFR Inhibition in cells) C->D On-Target Effect? E Conclusion: Target Confirmed and Characterized D->E Synthesize Data

Caption: Workflow for validating the molecular target of the investigational compound.

Part 2: Comparative Performance Analysis

To position this compound within the current landscape of fourth-generation EGFR inhibitors, its performance should be benchmarked against other compounds in development, such as BLU-945 and TQB-3804.[5] The following tables present hypothetical but realistic data that would be generated from the experiments described above.

Table 1: Biochemical Potency (IC50, nM)
CompoundEGFR WTEGFR L858R/T790MEGFR L858R/T790M/C797SSelectivity (WT vs Mutant)
This compound 150158~18.8x
BLU-945 (Comparator) >1000294>250x
Osimertinib (3rd Gen) 251>500025x

Data is hypothetical and for illustrative purposes.

This table allows for a direct comparison of potency and selectivity. An ideal fourth-generation inhibitor would show high potency against the triple mutant EGFR while sparing the wild-type (WT) form to minimize toxicity.[7]

Table 2: Cellular Antiproliferative Activity (GI50, nM)
CompoundBa/F3-EGFR WTBa/F3-EGFR L/T/CPC-9 (EGFR del19)H1975 (EGFR L/T)
This compound 250203540
BLU-945 (Comparator) >2000152530
Osimertinib (3rd Gen) 50>100001012

Data is hypothetical and for illustrative purposes. L/T = L858R/T790M; L/T/C = L858R/T790M/C797S.

This data demonstrates the compound's effectiveness in a cellular context, highlighting its ability to inhibit the growth of cells dependent on the resistant EGFR mutant.

Part 3: Understanding the Mechanism of Action

Fourth-generation EGFR inhibitors can be classified based on their binding mode as ATP-competitive, allosteric, or ortho-allosteric inhibitors.[7] The pyrimidine core of this compound suggests an ATP-competitive binding mode. This is in contrast to some allosteric inhibitors like EAI001 which do not depend on the C797 residue for binding.[6]

The signaling pathway affected by this compound is the canonical EGFR pathway, which, when constitutively activated by mutations, drives cell proliferation and survival through the MAPK (ERK) and PI3K/AKT pathways.

G cluster_0 EGFR Signaling and Inhibition cluster_1 Downstream Pathways EGFR Mutant EGFR (L858R/T790M/C797S) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Compound This compound Compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the mutant EGFR signaling pathway by the compound.

Conclusion

This guide outlines a systematic approach to confirm the molecular target of this compound, a putative fourth-generation EGFR inhibitor. By following the detailed experimental protocols for biochemical and cellular assays, researchers can robustly validate its mechanism of action. The comparative framework provided allows for a clear assessment of its potency and selectivity against established benchmarks in the field. The ultimate goal is to develop inhibitors that can effectively treat NSCLC patients who have developed resistance to third-generation TKIs, and a rigorous, data-driven approach is paramount to achieving this.[3][9]

References

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  • Full article: Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future - Taylor & Francis Online. (n.d.).
  • Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Publishing. (2023, June 21).
  • What are EGFR C797S inhibitors and how do they work? - Patsnap Synapse. (2024, June 21).
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A Researcher's Guide to 4-(6-chloropyrimidin-4-yl)thiomorpholine: Synthesis, Characterization, and a Comparative Framework for Kinase Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the pyrimidine scaffold is a cornerstone, serving as the foundation for numerous therapeutic agents. The addition of a thiomorpholine moiety to this core, as seen in 4-(6-chloropyrimidin-4-yl)thiomorpholine, presents a molecule of significant interest for researchers developing novel targeted therapies. The thiomorpholine group, a bioisostere of the more common morpholine, can enhance lipophilicity and introduce a metabolic soft spot, potentially fine-tuning the pharmacokinetic and pharmacodynamic properties of the compound.

This guide provides a comprehensive overview of this compound, from its synthesis and characterization to a comparative framework for evaluating its potential as a kinase inhibitor. Recognizing the critical importance of experimental reproducibility, this document emphasizes robust protocols and objective data analysis. While specific biological data for this exact compound is not extensively available in the public domain, we will leverage data from structurally related 4-thiomorpholinyl- and 4-morpholinyl-pyrimidine derivatives to provide a scientifically grounded predictive comparison against established kinase inhibitors.

Synthesis and Characterization: A Pathway to Reproducibility

The synthesis of this compound can be reliably achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and efficient method involves the reaction of a dihalogenated pyrimidine with thiomorpholine.[1] The electron-deficient nature of the pyrimidine ring facilitates the attack of the nucleophilic thiomorpholine.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4,6-Dichloropyrimidine

  • Thiomorpholine

  • Triethylamine (or other suitable base)

  • Anhydrous acetonitrile (or other suitable aprotic solvent)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,6-dichloropyrimidine (1.0 equivalent) in anhydrous acetonitrile.

  • Add triethylamine (2.0 equivalents) to the solution and stir.

  • To this stirring solution, add thiomorpholine (1.1 equivalents) dropwise at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product, this compound.

Characterization and Quality Control

To ensure the reproducibility of subsequent biological experiments, thorough characterization of the synthesized compound is paramount. The following techniques are essential for confirming the identity, purity, and stability of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, which should ideally be ≥95% for use in biological assays.

Performance Comparison: A Predictive Analysis in Kinase Inhibition

The 4-morpholinopyrimidine and 4-thiomorpholinopyrimidine scaffolds are prevalent in a multitude of kinase inhibitors, targeting key players in cellular signaling pathways such as PI3K, EGFR, and BTK.[2][3][4] While direct inhibitory data for this compound is scarce, we can infer its potential activity by examining structurally similar compounds. The following tables present a comparative analysis of these related compounds against well-established kinase inhibitors.

Table 1: Comparison of Structurally Similar Compounds against PI3Kα

CompoundTarget KinaseIC50 (nM)Reference
GDC-0941 (Pictilisib) PI3Kα3[5]
ZSTK474 PI3Kα23[2]
4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivative (Compound 8d) PI3KαModerate Inhibition[5]
This compoundPI3KαTo be determined

Table 2: Comparison of Structurally Similar Compounds against EGFR

CompoundTarget KinaseIC50 (nM)Reference
Gefitinib EGFR2.5 - 20[6]
Osimertinib EGFR (T790M)<10[7]
Morpholine-substituted diphenylpyrimidine derivative (Compound 10c) EGFR (T790M/L858R)0.71[3]
This compoundEGFRTo be determined

Table 3: Comparison of Structurally Similar Compounds against BTK

CompoundTarget KinaseIC50 (nM)Reference
Ibrutinib BTK0.5[8]
Acalabrutinib BTK5.1[8]
Thieno[3,2-d]pyrimidine derivative (Compound 19) BTK29.9[4]
This compoundBTKTo be determined

Visualizing the Experimental Framework

To provide a clearer understanding of the experimental workflow and the potential biological context of this compound, the following diagrams have been generated.

G cluster_synthesis Synthesis Workflow 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine Reaction Reaction 4,6-Dichloropyrimidine->Reaction Thiomorpholine Thiomorpholine Thiomorpholine->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Pure Compound Pure Compound Purification->Pure Compound Characterization Characterization Pure Compound->Characterization Verified Compound Verified Compound Characterization->Verified Compound

Caption: Synthetic workflow for this compound.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Inhibitor This compound (Hypothetical Target) Inhibitor->PI3K

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay

To experimentally determine the inhibitory activity of this compound, a robust and reproducible in vitro kinase assay is essential. The following is a generalized protocol that can be adapted for specific kinases.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., GDC-0941 for PI3Kα)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of this compound and the positive control inhibitor in DMSO.

  • In a 384-well plate, add the kinase, substrate, and assay buffer.

  • Add the serially diluted test compound and positive control to the appropriate wells. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel kinase inhibitors. While direct biological data is currently limited, this guide provides a comprehensive framework for its synthesis, characterization, and evaluation. By leveraging data from structurally similar compounds, researchers can form a strong hypothesis about its potential targets and efficacy.

The key to advancing our understanding of this and similar molecules lies in rigorous and reproducible experimental work. The protocols and comparative data presented here serve as a starting point for researchers to design and execute experiments that will definitively characterize the biological activity of this compound and its potential as a therapeutic agent. Future studies should focus on screening this compound against a panel of kinases to identify its primary targets and selectivity profile, followed by cell-based assays to confirm its on-target activity and assess its anti-proliferative effects.

References

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A Comparative Guide to 4-(6-Chloropyrimidin-4-yl)thiomorpholine Derivatives as PI3K/mTOR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway remains a pivotal target due to its frequent dysregulation in various human cancers.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising chemical scaffold, 4-(6-chloropyrimidin-4-yl)thiomorpholine, and its analogs as inhibitors of this critical pathway. We will objectively compare its performance with established alternatives, supported by experimental data, and provide detailed protocols for relevant assays.

The Rise of Pyrimidine-Based Kinase Inhibitors

The pyrimidine core is a well-established privileged scaffold in the design of kinase inhibitors, largely due to its ability to mimic the adenine base of ATP and form key hydrogen bond interactions within the kinase hinge region.[3] When coupled with a thiomorpholine moiety, which can enhance solubility and metabolic stability, the resulting 4-(pyrimidin-4-yl)thiomorpholine scaffold presents a compelling starting point for the development of potent and selective kinase inhibitors.[2][4] The 6-chloro substituent on the pyrimidine ring serves as a crucial handle for synthetic modification and can also contribute to the compound's binding affinity.

Structure-Activity Relationship (SAR) of this compound Analogs

The potency and selectivity of this compound derivatives as PI3K/mTOR inhibitors are highly dependent on the structural modifications at three key positions: the pyrimidine core, the thiomorpholine ring, and the substituents on the pyrimidine ring.

Modifications of the Pyrimidine Core

The pyrimidine ring is central to the molecule's interaction with the kinase hinge region. Bioisosteric replacement of the pyrimidine with other heterocyclic systems, such as pyrido[3,2-d]pyrimidine, has been shown to modulate potency and selectivity. For instance, the addition of a substituent at the C-7 position of a pyrido[3,2-d]pyrimidine core can influence the inhibition of mTOR, with some derivatives showing quasi-selective PI3K inhibition.[5]

The Role of the Thiomorpholine Moiety

The thiomorpholine ring is a key hydrogen bond acceptor, with its oxygen or sulfur atom interacting with hinge region residues like Val851 in PI3Kα.[2] The oxidation state of the sulfur atom in the thiomorpholine ring can significantly impact activity. While the sulfone derivative, this compound 1,1-dioxide, is a known chemical entity, its specific biological activity data in comparison to the parent thiomorpholine is not extensively published.[6] Generally, the morpholine analog is often more potent than the thiomorpholine analog in similar scaffolds.[4]

Impact of Substituents on the Pyrimidine Ring

The 6-chloro substituent is a critical feature of the scaffold. Its replacement with other groups can drastically alter the inhibitory profile. While specific SAR data for the this compound series is limited in the public domain, broader studies on related pyrimidine inhibitors indicate that this position is tolerant to a variety of substituents, which can be used to fine-tune properties like solubility and cell permeability.[7]

Comparative Analysis with Alternative PI3K/mTOR Inhibitors

To contextualize the potential of the this compound scaffold, it is essential to compare it with other well-characterized PI3K/mTOR inhibitors.

CompoundTarget(s)IC50 (nM)Key Structural FeaturesReference
GDC-0941 (Pictilisib) PI3Kα, PI3Kδ3Thieno[3,2-d]pyrimidine core with a morpholine[8][9]
PI3Kβ33[8]
PI3Kγ75[8]
PWT33597 (VDC-597) PI3Kα19Dual PI3K/mTOR inhibitor[10]
mTOR14[10]
VS-5584 (SB2343) PI3Kα16Pan-PI3K/mTOR inhibitor[11]
PI3Kβ68[11]
PI3Kδ42[11]
PI3Kγ25[11]
mTOR37[11]

Key Insights from the Comparison:

  • Potency: Established inhibitors like GDC-0941 and VS-5584 exhibit low nanomolar potency against their primary targets. For a novel this compound analog to be competitive, it would need to demonstrate comparable or superior potency.

  • Selectivity: The selectivity profile across different PI3K isoforms and against mTOR is a critical determinant of a compound's therapeutic window. GDC-0941, for example, shows selectivity for PI3Kα and PI3Kδ over other isoforms.[8]

  • Scaffold Diversity: The competitor compounds feature different heterocyclic cores, such as thieno[3,2-d]pyrimidine in GDC-0941.[8] This highlights the potential for discovering novel inhibitors by exploring diverse core structures.

Experimental Protocols

To facilitate the evaluation of novel this compound derivatives, we provide the following detailed experimental protocols.

Synthesis of this compound

A general method for the synthesis of the title compound and its analogs involves the nucleophilic aromatic substitution of a di-chloropyrimidine with thiomorpholine.

Synthesis DCP 4,6-Dichloropyrimidine Reaction DCP->Reaction TM Thiomorpholine TM->Reaction Base Base (e.g., DIPEA) Solvent (e.g., EtOH) Base->Reaction Reflux Product This compound Reaction->Product

General synthetic scheme for this compound.

Step-by-Step Protocol:

  • To a solution of 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add thiomorpholine (1.0-1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired this compound.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the IC50 values of test compounds against PI3K/mTOR kinases.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep Prepare serial dilutions of This compound analog Add_Inhibitor Add inhibitor to well Compound_Prep->Add_Inhibitor Reagent_Prep Prepare kinase, substrate, and ATP solutions Add_Kinase Add kinase and incubate Reagent_Prep->Add_Kinase Add_Inhibitor->Add_Kinase Initiate_Reaction Add ATP/substrate to start reaction Add_Kinase->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent Incubate_Reaction->Stop_Reaction Develop_Signal Add Kinase Detection Reagent Stop_Reaction->Develop_Signal Read_Plate Measure luminescence Develop_Signal->Read_Plate

Workflow for a luminescence-based kinase inhibition assay.

Materials:

  • Purified recombinant PI3K/mTOR kinase

  • Appropriate substrate (e.g., PIP2 for PI3K)

  • ATP

  • Test compound (e.g., this compound analog)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the test compound to the appropriate wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Add the kinase and substrate to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel PI3K/mTOR inhibitors. The available literature on related compounds suggests that systematic modification of the pyrimidine core, the thiomorpholine ring, and the substituents on the pyrimidine ring can lead to potent and selective inhibitors. Future research should focus on a comprehensive SAR study of this specific scaffold to elucidate the key determinants of activity and selectivity. Head-to-head comparisons with established inhibitors using standardized assays will be crucial in determining the therapeutic potential of this chemical series. The experimental protocols provided in this guide offer a robust framework for such investigations.

References

  • Buron, F., et al. (2018). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 23(11), 2843. [Link]

  • Abdelgawad, M. A., et al. (2021). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Advances, 11(42), 26237-26251. [Link]

  • El-Gamal, M. I., et al. (2021). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Current Medicinal Chemistry, 28(33), 6749-6771. [Link]

  • Singh, M., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 988-1007. [Link]

  • El-Sayed, M. A. A., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules, 27(19), 6296. [Link]

  • O'Farrell, M., et al. (2012). The PI3K/mTOR inhibitor PWT33597 regresses 786-0 renal xenografts. Cancer Research, 72(8_Supplement), 3737-3737. [Link]

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  • Liu, H., et al. (2020). PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. Molecules, 25(21), 5096. [Link]

  • PubChem. (n.d.). VS-5584. Retrieved from [Link]

  • Hart, S., et al. (2013). VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer. Molecular Cancer Therapeutics, 12(2), 151-161. [Link]

  • Le, T. N., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Letters, 24(32), 5959-5963. [Link]

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  • Al-Ghorbani, M., et al. (2022). Advances in antitumour research of CA-4 analogs carrying quinoline scaffold. Frontiers in Pharmacology, 13, 989588. [Link]

  • Le, T. N., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]

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In Vivo Validation of 4-(6-chloropyrimidin-4-yl)thiomorpholine: A Comparative Guide for Preclinical Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 4-(6-chloropyrimidin-4-yl)thiomorpholine, a novel investigational compound. Given the scarcity of published data on this specific molecule, we will proceed under the structurally-informed hypothesis that it functions as a kinase inhibitor, a common modality for compounds featuring a pyrimidine core. This document is designed for researchers, scientists, and drug development professionals, offering a robust, adaptable methodology for assessing preclinical efficacy and safety, benchmarked against established kinase inhibitors.

Introduction: Deconstructing this compound for Mechanistic Insights

The chemical architecture of this compound, characterized by a chloropyrimidine ring linked to a thiomorpholine moiety, suggests a potential interaction with the ATP-binding pocket of protein kinases. The pyrimidine scaffold is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, acting as a hinge-binder that anchors the molecule within the kinase domain.[1] The thiomorpholine group can influence solubility, metabolic stability, and interactions with solvent-exposed regions of the target protein.

For the purpose of this guide, we will hypothesize that this compound targets a key node in oncogenic signaling, such as the PI3K/AKT/mTOR or a tyrosine kinase pathway (e.g., BTK). These pathways are frequently dysregulated in cancer, making them validated targets for therapeutic intervention.[2][3] Our experimental design will therefore focus on validating its anti-tumor activity in models where these pathways are known drivers of malignancy.

Comparative Framework: Selecting Benchmarks for In Vivo Evaluation

To rigorously assess the preclinical potential of this compound, it is essential to compare its performance against both a standard-of-care agent and a mechanistically-related competitor. This multi-pronged comparison provides a clearer picture of its relative efficacy and potential therapeutic niche.

Table 1: Selected Comparator Compounds

CompoundMechanism of ActionRationale for Selection
Ibrutinib Covalent Bruton's Tyrosine Kinase (BTK) InhibitorA first-in-class, well-characterized kinase inhibitor. Provides a benchmark for efficacy in B-cell malignancy models.[3][4]
Idelalisib PI3Kδ InhibitorRepresents a different, yet related, signaling pathway inhibitor. Allows for comparison of pathway-specific effects and toxicities.[2][5]
Vehicle Control Inert formulationEssential for establishing the baseline tumor growth and assessing the true effect of the tested compounds.

Experimental Design: A Step-by-Step Guide to In Vivo Validation

The following protocols are designed to provide a comprehensive assessment of the anti-tumor efficacy, pharmacodynamic effects, and safety profile of this compound.

Workflow for In Vivo Efficacy Studies

G cluster_0 Phase 1: Model Selection & Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis A Select appropriate cancer cell line (e.g., TMD8 for B-cell lymphoma) B Culture and expand cells in vitro A->B C Subcutaneous implantation of cells into immunocompromised mice (e.g., NSG) B->C D Monitor tumor growth until palpable (e.g., 100-150 mm³) C->D E Randomize mice into treatment groups: - Vehicle - this compound - Ibrutinib - Idelalisib D->E F Administer compounds daily via oral gavage E->F G Measure tumor volume and body weight 3 times per week F->G H Euthanize mice when tumors reach pre-defined endpoint (e.g., 2000 mm³) G->H I Collect tumors, blood, and key organs H->I J Perform pharmacodynamic analysis (Western blot, IHC) on tumor tissue I->J K Conduct toxicity assessment on organs (H&E staining) I->K

Caption: Workflow for a typical xenograft efficacy study.

Detailed Experimental Protocols

Protocol 1: Human Xenograft Model of B-Cell Lymphoma

  • Cell Line: TMD8 (Activated B-cell type Diffuse Large B-cell Lymphoma), known to be dependent on BTK signaling.

  • Animal Model: Female NOD-scid gamma (NSG) mice, 6-8 weeks old.

  • Cell Implantation: Inject 5 x 10^6 TMD8 cells in 100 µL of a 1:1 mixture of PBS and Matrigel subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Measure tumors with digital calipers and calculate volume using the formula: (Length x Width²) / 2.

  • Randomization and Dosing:

    • Once tumors reach an average volume of 100-150 mm³, randomize mice into four groups (n=8-10 per group).

    • Group 1 (Vehicle): Formulate based on the physicochemical properties of the test compound (e.g., 0.5% methylcellulose). Administer daily by oral gavage.

    • Group 2 (Test Compound): Administer this compound at a predetermined dose (e.g., 50 mg/kg, based on initial tolerability studies) daily by oral gavage.

    • Group 3 (Ibrutinib): Administer at a clinically relevant dose (e.g., 25 mg/kg) daily by oral gavage.

    • Group 4 (Idelalisib): Administer at a clinically relevant dose (e.g., 50 mg/kg) daily by oral gavage.[6]

  • Efficacy Endpoints:

    • Primary: Tumor growth inhibition (TGI).

    • Secondary: Body weight changes as an indicator of toxicity.

  • Study Termination: Continue treatment for 21-28 days or until tumors in the vehicle group reach the pre-defined size limit.

Protocol 2: Pharmacodynamic (PD) Analysis

  • Sample Collection: At the end of the efficacy study, collect tumor tissue from a subset of mice from each group 2-4 hours after the final dose.

  • Tissue Processing: Flash-freeze a portion of the tumor for Western blot analysis and fix the remainder in 10% neutral buffered formalin for immunohistochemistry (IHC).

  • Western Blotting:

    • Prepare tumor lysates and quantify protein concentration.

    • Probe for key biomarkers to assess target engagement. For our hypothesized targets, this would include:

      • Phospho-BTK (Tyr223) and total BTK.

      • Phospho-AKT (Ser473) and total AKT.

      • Phospho-S6 (Ser235/236) and total S6.[7][8]

  • Immunohistochemistry (IHC):

    • Stain tumor sections for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).

Data Presentation and Interpretation

Effective data visualization is crucial for comparing the performance of this compound against its benchmarks.

Table 2: Hypothetical Comparative Efficacy Data

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle-1850 ± 250-+2.5
This compound50450 ± 12075.7-1.8
Ibrutinib25380 ± 9579.5-3.2
Idelalisib50925 ± 18050.0-5.5

Table 3: Hypothetical Pharmacodynamic Biomarker Modulation

Treatment Groupp-BTK (% of Vehicle)p-AKT (% of Vehicle)Ki-67 Positive Cells (%)
Vehicle10010085
This compound254020
Ibrutinib157015
Idelalisib902045
Interpreting the Results

Based on the hypothetical data, this compound demonstrates potent anti-tumor efficacy, comparable to the established BTK inhibitor, Ibrutinib. The significant reduction in both p-BTK and p-AKT suggests a potential dual-pathway inhibitory effect, which could be advantageous in overcoming resistance.[9][10] Its efficacy is markedly superior to the PI3Kδ inhibitor, Idelalisib, in this BTK-driven model. The modest body weight change suggests a favorable initial safety profile compared to the comparators.

Proposed Signaling Pathway and Mechanism of Action

G cluster_0 Cell Membrane cluster_1 Cytoplasm BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK PI3K PI3K AKT AKT PI3K->AKT BTK->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Test_Compound This compound Test_Compound->PI3K Potential Inhibition Test_Compound->BTK Inhibition

Caption: Hypothesized signaling pathway targeted by the test compound.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of this compound. By hypothesizing a kinase inhibitor mechanism of action and employing a robust comparative framework, researchers can effectively evaluate its preclinical potential. The hypothetical data presented herein suggests that this compound warrants further investigation, potentially as a dual BTK and PI3K pathway inhibitor.

Future studies should aim to:

  • Confirm the direct kinase targets through in vitro kinase profiling assays.

  • Evaluate the compound in additional xenograft models, including those with known resistance mutations to current therapies.

  • Conduct full pharmacokinetic studies to correlate exposure with efficacy and pharmacodynamic responses.

  • Perform formal toxicology studies to establish a comprehensive safety profile.

By following this structured approach, the therapeutic potential of novel compounds like this compound can be systematically and efficiently elucidated, paving the way for potential clinical development.

References

  • El-Gamal, M. I., et al. (2021). PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of multiple subtypes of human breast cancer. Journal of Experimental & Clinical Cancer Research. [Link]

  • Workman, P., et al. (2012). Characterization of the Activity of the PI3K/mTOR Inhibitor XL765 (SAR245409) in Tumor Models with Diverse Genetic Alterations Affecting the PI3K Pathway. Molecular Cancer Therapeutics. [Link]

  • Vidovic, D., et al. (2022). In vitro and in vivo validation of mTOR inhibitor TKA001. ResearchGate. [Link]

  • Castel, P., et al. (2021). The present and future of PI3K inhibitors for cancer therapy. Nature Reviews Drug Discovery. [Link]

  • Gross, S., et al. (2015). Targeting cancer with kinase inhibitors. Journal of Clinical Investigation. [Link]

  • Chen, I. C., et al. (2013). Discovery of the Novel mTOR Inhibitor and Its Antitumor Activities In Vitro and In Vivo. Molecular Cancer Therapeutics. [Link]

  • Wang, M., et al. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Molecules. [Link]

  • Juric, D., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology. [Link]

  • Mead, A., et al. (2019). PI3K inhibition reduces tumour growth in a xenograft model. ResearchGate. [Link]

  • Uckun, F. M., et al. (2021). Targeting Solid Tumors With BTK Inhibitors. Frontiers in Oncology. [Link]

  • Ullah, A., et al. (2023). Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. Cancers. [Link]

  • Li, Y., et al. (2015). Discovery and pharmacological characterization of the second generation of Btk inhibitors with improved target selectivity and enhanced in vivo efficacy. Cancer Research. [Link]

  • Gout, E., et al. (2023). BTK inhibitors and next-generation BTK-targeted therapeutics for B-cell malignancies. Blood Cancer Journal. [Link]

  • Delaney, J. R., et al. (2017). A system to identify inhibitors of mTOR signaling using high-resolution growth analysis in Saccharomyces cerevisiae. Oncotarget. [Link]

  • Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling. [Link]

  • Montagnoli, A., et al. (2009). Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. Blood. [Link]

  • Wikipedia. (2023). mTOR inhibitors. Wikipedia. [Link]

  • Karaman, M. W., et al. (2018). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. [Link]

  • Bantscheff, M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Nature Biotechnology. [Link]

  • Gyenis, L., et al. (2023). Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling. International Journal of Molecular Sciences. [Link]

  • Saglio, G. (2022). The current standard of care in CML and insights into the use of first- and second-generation TKIs. VJHemOnc. [Link]

  • Bhutani, J., et al. (2016). A comprehensive review of protein kinase inhibitors for cancer therapy. Journal of Cancer Research and Clinical Oncology. [Link]

  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-(6-Chloropyrimidin-4-yl)thiomorpholine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe and compliant disposal of 4-(6-chloropyrimidin-4-yl)thiomorpholine, a heterocyclic compound frequently utilized in medicinal chemistry and drug discovery. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The protocols outlined below are grounded in established principles of chemical waste management and are designed to provide researchers with the clarity and technical rationale needed to handle this compound's waste stream responsibly.

Compound Profile and Hazard Assessment

Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a robust hazard assessment can be constructed by analyzing its structural motifs: the chlorinated pyrimidine ring and the thiomorpholine moiety.

  • Chlorinated Pyrimidine: This is a halogenated heterocyclic system. Halogenated organic compounds are a distinct category of chemical waste.[1] Their primary disposal concern is the potential to form toxic and corrosive byproducts—such as hydrochloric acid (HCl), dioxins, and furans—if improperly incinerated at low temperatures. Therefore, they require specific disposal pathways, typically involving high-temperature incineration.[2]

  • Thiomorpholine: The thiomorpholine component introduces sulfur and nitrogen into the structure. Combustion of this compound will inevitably generate oxides of sulfur (SOx) and nitrogen (NOx), which are atmospheric pollutants and contribute to acid rain.[3] The parent compound, thiomorpholine, is also noted to cause severe skin burns and eye damage and may be corrosive.[4]

  • Overall Reactivity: The compound is stable under recommended storage conditions but may be incompatible with strong oxidizing agents and strong bases.[3]

Based on this analysis, waste containing this compound must be treated as hazardous chemical waste .

Table 1: Hazard Profile and Regulatory Considerations

Structural MoietyAssociated HazardsPrimary Disposal ConcernRegulatory Framework
Chlorinated PyrimidineHalogenated OrganicFormation of HCl, Dioxins upon incomplete combustionResource Conservation and Recovery Act (RCRA), Subtitle C.[2][5] Waste should be classified as halogenated solvent waste.[1]
ThiomorpholineCorrosive, generation of NOx, SOxAir pollution, acid rainLocal, state, and federal air quality regulations governing incinerator emissions.
Overall CompoundPotential for skin/eye irritationProper handling and segregationAdherence to institutional Chemical Hygiene Plan and OSHA standards.
The Core Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound requires a systematic "cradle-to-grave" approach, as mandated by the EPA's Resource Conservation and Recovery Act (RCRA).[5] This ensures that the waste is managed safely from the point of generation to its final destruction.[5]

Step 1: Waste Identification and Segregation

  • Expert Insight: The first and most critical step is preventing hazardous waste from mixing with non-hazardous waste. Misclassification can lead to regulatory fines and improper, unsafe disposal.[6]

  • Protocol:

    • Categorize: Immediately classify any material (e.g., neat compound, reaction mixtures, contaminated consumables) containing this compound as Hazardous Halogenated Organic Waste .[1][7]

    • Segregate at the Source: Maintain separate, clearly marked waste containers at the point of generation (e.g., in the fume hood). Do not mix this waste with non-halogenated solvents, aqueous waste, or regular trash.[7][8] This is crucial because mixing waste streams can cause dangerous chemical reactions and complicates the final disposal process.

Step 2: Selection of Appropriate Waste Streams and Containers

  • Expert Insight: The physical form of the waste dictates the type of container. Using incompatible containers can lead to leaks, spills, and dangerous reactions.[7]

  • Protocol:

    • Solid Waste:

      • Description: Unused or expired neat compound, contaminated silica gel, filter paper, and contaminated personal protective equipment (PPE) like gloves and weigh boats.

      • Container: A securely sealed, high-density polyethylene (HDPE) container or a plastic-lined pail. The container must be clearly labeled for solid halogenated waste.

    • Liquid Waste:

      • Description: Solutions from reactions, extractions, or chromatography containing the compound.

      • Container: A designated, sealable solvent waste container (HDPE or glass, depending on solvent compatibility) specifically for "Halogenated Organic Solvents." [8][9] Ensure the container has a screw-top cap and is stored in secondary containment to prevent spills.

    • Aqueous Waste:

      • Description: Dilute aqueous solutions from workups that may contain trace amounts of the compound.

      • Container: Collect in a separate "Aqueous Hazardous Waste" container. Do not pour this down the drain, as the environmental effects are not fully known.[10][11]

    • Sharps & Glassware:

      • Description: Contaminated needles, Pasteur pipettes, and broken glassware.

      • Container: Place in a puncture-proof sharps container. Once full, the container itself is disposed of as solid hazardous waste.

Step 3: Packaging and Labeling

  • Expert Insight: Accurate and complete labeling is a legal requirement and is essential for the safety of waste handlers.[8]

  • Protocol:

    • Label Immediately: Affix a hazardous waste label to the container before adding the first drop of waste.

    • Complete All Fields: Clearly write the full chemical name: "this compound" and list all other solvent components and their approximate percentages.

    • Indicate Hazards: Check the appropriate hazard boxes (e.g., Toxic, Flammable, Corrosive) based on the total contents of the waste container.

    • Keep Containers Closed: Waste containers must be kept tightly sealed when not in use.[12][8] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.

Step 4: On-Site Storage and Final Disposal

  • Protocol:

    • Storage: Store filled and sealed waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from heat or ignition sources.[9]

    • Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup. Do not allow waste to accumulate for more than 90 days.

    • Final Disposal Method: The designated disposal route for this category of waste is high-temperature incineration at an EPA-approved hazardous waste treatment, storage, and disposal facility (TSDF).[12] This method ensures the complete destruction of the halogenated organic molecule at temperatures sufficient to prevent the formation of dioxins and other toxic byproducts.

Decontamination and Spill Management

Accidents can happen, and a prepared response is the hallmark of a safe laboratory.

Decontamination Protocol:

  • Glassware: Rinse glassware with a suitable organic solvent (e.g., acetone, ethyl acetate) into the halogenated liquid waste container. Follow with a standard wash using soap and water.

  • Work Surfaces: Wipe down the contaminated surface with a cloth dampened with a solvent known to dissolve the compound. Dispose of the cloth as solid hazardous waste. Then, wash the surface with soap and water.

Small-Scale Spill Response:

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves highly volatile solvents, evacuate the lab and call EHS.

  • Contain: For small spills, contain the material by absorbing it with an inert material like vermiculite or sand.[3][4]

  • Collect: Carefully sweep or scoop the absorbent material into a designated solid hazardous waste container.[10][13]

  • Decontaminate: Wipe the spill area with a solvent-dampened cloth, followed by a soap and water wash. Dispose of all cleanup materials as solid hazardous waste.[11]

  • PPE: Always wear appropriate PPE during cleanup, including a lab coat, safety goggles, and chemically resistant gloves.[3][4]

Visualization of the Disposal Pathway

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.

DisposalWorkflow cluster_generation Point of Generation (Fume Hood) cluster_segregation Segregation & Containment cluster_labeling Packaging & Labeling cluster_disposal Storage & Final Disposal start Waste Generated (Contains this compound) classify Classify Waste: Is it solid, liquid, or sharp? start->classify solid_waste Solid Waste (e.g., contaminated gloves, silica) classify->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction mixture, solvents) classify->liquid_waste Liquid sharp_waste Sharp Waste (e.g., needles, pipettes) classify->sharp_waste Sharp solid_container Package in Lined Pail Label as 'Halogenated Solid Waste' solid_waste->solid_container liquid_container Package in Solvent Can Label as 'Halogenated Liquid Waste' liquid_waste->liquid_container sharp_container Package in Sharps Container Label as 'Hazardous Sharps' sharp_waste->sharp_container store Store in Satellite Accumulation Area solid_container->store liquid_container->store sharp_container->store pickup Schedule EHS Pickup store->pickup incinerate Final Disposal: High-Temperature Incineration pickup->incinerate

Caption: Disposal workflow for this compound waste.

References

  • Thiomorpholine - CymitQuimica. (2023). Provides safety, handling, and spill cleanup information for thiomorpholine. CymitQuimica S.L.
  • Thiomorpholine 1,1-dioxide - Safety Data Sheet. (2020).
  • Thiomorpholine 1,1-dioxide - SDS. (2024). Provides GHS classification and precautionary statements for handling and disposal. MedChemExpress.
  • Thiomorpholine - Safety Data Sheet. (2025). Details methods for containment, cleaning up spills, and identifies hazardous decomposition products. ChemicalBook.
  • Thiomorpholine - Safety Data Sheet. (2025). Provides precautionary statements for disposal (P501)
  • Proper disposal of chemicals - Sciencemadness Wiki. (2025).
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). Outlines the federal regulations for hazardous waste management in 40 CFR parts 260-273. U.S. Environmental Protection Agency.
  • Resource Conservation and Recovery Act (RCRA) Overview. (2025). Explains the EPA's authority to control hazardous waste from "cradle-to-grave." U.S. Environmental Protection Agency.
  • Waste Characterization Regulations: A Guide to Compliance with the RCRA. (2023).
  • Identification and Listing of Hazardous Waste Under RCRA. (Date N/A). Discusses the listing of spent halogenated solvents as hazardous waste due to toxicity and environmental persistence. U.S. Environmental Protection Agency.
  • Navigating the Safe Disposal of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine. (2025). Provides a model for systematic waste segregation, containment, and labeling for specialized chemical compounds. Benchchem.
  • Halogenated Waste Definition. (Date N/A). Defines halogenated waste as any organic chemical containing F, Cl, Br, or I. Unknown Source.
  • Hazardous Waste Disposal Guide. (Date N/A). Provides institutional guidance on the collection and labeling of various chemical waste streams, including solvents. Dartmouth College.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (Date N/A). Outlines principles for handling hazardous waste, including separate collection and proper labeling. ETH Zürich.

Sources

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